molecular formula C5H11ONO<br>C5H11NO2 B1215311 Pentyl nitrite CAS No. 463-04-7

Pentyl nitrite

Cat. No.: B1215311
CAS No.: 463-04-7
M. Wt: 117.15 g/mol
InChI Key: CSDTZUBPSYWZDX-UHFFFAOYSA-N
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Description

Amyl nitrite appears as a clear colorless to yellowish liquid with a fragrant, fruity odor and pungent aromatic taste. Flash point below 73 °F. Boiling point 205-210 °F (96-99 °C). Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used in medicine and to make other chemicals.
N-pentyl nitrite is a nitrite ester having n-pentyl as the alkyl group. It has a role as a vasodilator agent.
Amyl Nitrite is an antihypertensive medicine. Amyl nitrite is employed medically to treat heart diseases such as angina and to treat cyanide poisoning. Its use as a prescription medicine comes from its ability to lower blood pressure. As an inhalant, it also has psychoactive effect which has led to illegal drug use.
A vasodilator that is administered by inhalation. It is also used recreationally due to its supposed ability to induce euphoria and act as an aphrodisiac.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentyl nitrite
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InChI

InChI=1S/C5H11NO2/c1-2-3-4-5-8-6-7/h2-5H2,1H3
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InChI Key

CSDTZUBPSYWZDX-UHFFFAOYSA-N
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Canonical SMILES

CCCCCON=O
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Molecular Formula

C5H11ONO, C5H11NO2
Record name AMYL NITRITE
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DSSTOX Substance ID

DTXSID3024522
Record name Pentyl nitrite
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Molecular Weight

117.15 g/mol
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Physical Description

Amyl nitrite appears as a clear colorless to yellowish liquid with a fragrant, fruity odor and pungent aromatic taste. Flash point below 73 °F. Boiling point 205-210 °F (96-99 °C). Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used in medicine and to make other chemicals., Liquid
Record name AMYL NITRITE
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Boiling Point

219 °F at 760 mmHg (NTP, 1992), 104.5 °C
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Flash Point

50 °F (NTP, 1992)
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Solubility

Decomposes (NTP, 1992), Slightly soluble in water, Almost insoluble in water, Miscible with ethanol, ethyl ether, 3.97e+00 g/L
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Density

0.8758 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8817 g/cu cm at 20 °C
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Vapor Density

4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

43.5 mmHg at 34 °F ; 85.6 mmHg at 75 °F; 174.5 mmHg at 115 °F (NTP, 1992), 3.97 mm Hg at 25 °C
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Color/Form

Yellowish liquid, Clear, yellowish liquid

CAS No.

463-04-7, 8017-89-8
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Record name Nitrous acid, pentyl ester
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Foundational & Exploratory

pentyl nitrite chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Properties and Structure of Pentyl Nitrite

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound, systematically known as n-pentyl nitrite, is an organic compound classified as an alkyl nitrite ester.[1] It is the ester of pentyl alcohol and nitrous acid.

  • IUPAC Name: this compound[2]

  • Structural Formula: CH₃(CH₂)₄ONO[1][3]

  • SMILES: CCCCCON=O[2][4]

  • InChI: InChI=1S/C5H11NO2/c1-2-3-4-5-8-6-7/h2-5H2,1H3[2][4]

  • InChIKey: CSDTZUBPSYWZDX-UHFFFAOYSA-N[2][4]

Figure 1: Chemical structure of this compound.

Physicochemical Properties

This compound is a yellowish, volatile liquid known for its characteristic strong, fruity odor.[2][5] It is a highly flammable substance that decomposes upon exposure to air, light, or water.[6] Quantitative physicochemical data are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₁₁NO₂[1][2]
Molecular Weight 117.15 g/mol [2][3]
Appearance Clear, yellowish liquid[2][5]
Odor Peculiar ethereal, fruity odor[2]
Boiling Point 104 - 106 °C[2][3][5][6]
Melting Point Approx. -90 °C[5]
Density 0.866 - 0.882 g/cm³ at 20 °C[2][3][5]
Vapor Pressure 3.97 mmHg at 25 °C; 65 hPa at 20 °C[2][3]
Water Solubility Slightly soluble / Insoluble (3.97 g/L)[2][6][7]
Solubility (Other) Miscible with organic solvents (alcohols, ethers)[5]
Flash Point -40 °C to 14 °C[5][6][8]
Autoignition Temp. 205 °C (401 °F)[3][9]
Refractive Index 1.3851 - 1.3910 at 20 °C[2][6]

Experimental Protocols

Synthesis of n-Pentyl Nitrite

This compound is synthesized via the esterification of an alcohol (1-pentanol) with nitrous acid. The nitrous acid is typically generated in situ from sodium nitrite and a strong acid, such as sulfuric acid.[1][10] The reaction is performed at a low temperature to prevent the decomposition of the unstable nitrous acid and to control the exothermic reaction.

Methodology:

  • Reagent Preparation: A solution of sodium nitrite (NaNO₂) in water is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is cooled to 0 °C in an ice-salt bath.[1][11] A separate mixture of 1-pentanol, concentrated sulfuric acid, and water is prepared and also cooled to 0 °C.[1]

  • Reaction: The cooled acidic alcohol mixture is added dropwise to the stirred sodium nitrite solution. The rate of addition is carefully controlled to maintain the reaction temperature at or near 0 °C (±1 °C).[1] This addition typically takes 45-60 minutes.

  • Incubation: After the addition is complete, the mixture is allowed to stand for approximately 1.5 hours, during which time sodium sulfate precipitates.[1]

  • Separation & Washing: The mixture is filtered to remove the precipitated sodium sulfate. The upper organic layer, containing the crude this compound, is separated using a separatory funnel.[1] This crude product is then washed with a solution of sodium bicarbonate and sodium chloride to neutralize any remaining acid.[1]

  • Drying & Isolation: The washed organic layer is dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate, to yield the final product.[1][10]

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Dissolve NaNO₂ in H₂O in flask prep2 Cool flask to 0°C prep1->prep2 prep3 Prepare acidic 1-pentanol mixture (H₂SO₄, H₂O, C₅H₁₁OH) prep4 Cool mixture to 0°C prep3->prep4 react1 Slowly add acidic alcohol mix to NaNO₂ solution (45-60 min) prep4->react1 react2 Maintain temperature at ~0°C react1->react2 react3 Let stand for 1.5 hours react2->react3 workup1 Filter to remove Na₂SO₄ precipitate react3->workup1 workup2 Separate organic layer (crude this compound) workup1->workup2 workup3 Wash with NaHCO₃/NaCl solution workup2->workup3 workup4 Dry over anhydrous MgSO₄ workup3->workup4 workup5 Isolate pure this compound workup4->workup5

Figure 2: Experimental workflow for the synthesis of this compound.

Analytical Methodology: Headspace Gas Chromatography (GC)

The analysis of volatile alkyl nitrites like this compound is commonly performed using headspace gas chromatography coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[8][12] This technique is ideal for separating volatile components from a complex matrix, such as biological fluids or commercial products.

Methodology:

  • Sample Preparation: A sample (e.g., whole blood, urine, or the liquid product itself) is placed in a sealed headspace vial. An internal standard, such as t-butyl alcohol, may be added for quantification.[13]

  • Incubation: The vial is heated to a specific temperature (e.g., 55 °C) for a set time (e.g., 15 minutes) to allow volatile compounds, including this compound and its corresponding alcohol, to partition into the gas phase (headspace).[13]

  • Injection: A heated, gas-tight syringe automatically draws a known volume of the headspace vapor.[13] This vapor is then injected into the GC inlet. A splitless injection mode may be used to maximize the transfer of analytes to the column, especially for trace analysis.[13]

  • Chromatographic Separation: The analytes are separated based on their boiling points and interactions with the stationary phase of the capillary column (e.g., an Rtx-BAC2 column).[13] Cryogenic oven trapping at the start of the run can be employed to focus the analytes at the head of the column, resulting in sharper peaks.[13]

  • Detection: As the separated components elute from the column, they are detected by FID, which provides quantitative data, or by MS, which provides both quantitative data and mass spectra for definitive identification.[8][12]

Mechanism of Action: Vasodilation via Nitric Oxide Signaling

This compound functions primarily as a vasodilator. Its physiological effects are mediated through the release of nitric oxide (NO), a potent signaling molecule.[1][14]

The released NO diffuses from the bloodstream into adjacent vascular smooth muscle cells.[4] Inside these cells, NO activates the enzyme soluble guanylate cyclase (sGC).[3][7] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][14] The subsequent rise in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG).[2] PKG then phosphorylates several downstream targets, leading to a decrease in the intracellular calcium (Ca²⁺) concentration and a reduction in the calcium sensitivity of the contractile machinery.[7][14] This cascade of events results in the relaxation of the smooth muscle, causing vasodilation (widening of blood vessels) and a subsequent drop in blood pressure.[14][15]

G PN This compound NO Nitric Oxide (NO) PN->NO Releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Converts sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca ↓ Intracellular [Ca²⁺] PKG->Ca Leads to Relax Smooth Muscle Relaxation Ca->Relax

Figure 3: Nitric oxide signaling pathway for smooth muscle relaxation.

References

mechanism of action of pentyl nitrite as a vasodilator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Pentyl Nitrite as a Vasodilator

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a member of the alkyl nitrite class of compounds, is a potent vasodilator that has been used both medically and recreationally.[1][2] Its primary mechanism of action involves the release of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[1][3] This guide provides a detailed examination of the biochemical and physiological processes underlying this compound-induced vasodilation. It covers the biotransformation of this compound to nitric oxide, the subsequent activation of the canonical soluble guanylate cyclase (sGC)/cyclic guanosine monophosphate (cGMP) signaling pathway, and the downstream effects that lead to vascular smooth muscle relaxation.[4][5] This document summarizes key quantitative data from hemodynamic studies and provides detailed protocols for the experimental techniques used to elucidate this mechanism.

Core Mechanism of Action

The vasodilatory effect of this compound is initiated by its conversion to nitric oxide (NO), which then activates a well-defined signaling cascade within vascular smooth muscle cells.[1][6]

Biotransformation to Nitric Oxide (NO)

Unlike organic nitrates such as nitroglycerin, which require specific enzymes like mitochondrial aldehyde dehydrogenase (ALDH2) for bioactivation, organic nitrites like this compound are converted to NO through distinct enzymatic pathways.[6][7] Studies have identified that the primary NO-generating activity for organic nitrites is associated with the cytosol of vascular smooth muscle cells, with a minor activity also found in the microsomal fraction.[6] These enzymatic processes are responsible for the metabolic activation of the nitrite group to release NO.[6] In addition to enzymatic conversion, non-enzymatic pathways can also contribute to NO production, particularly under certain physiological conditions like hypoxia or in the presence of reducing agents.[8][9][10]

Activation of the sGC-cGMP Signaling Pathway

Once formed, nitric oxide, a highly diffusible gas, rapidly crosses cell membranes to act on its primary receptor in vascular smooth muscle cells: soluble guanylate cyclase (sGC).[11][12]

  • sGC Activation: NO binds to the ferrous heme iron cofactor of sGC, inducing a conformational change that increases the enzyme's catalytic activity by several hundred-fold.[13][14]

  • cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[14][15] This results in a significant elevation of intracellular cGMP levels.[4][16]

  • Downstream Effects of cGMP: The rise in cGMP concentration activates cGMP-dependent protein kinase (PKG).[5][17] PKG, in turn, phosphorylates several target proteins that lead to a decrease in intracellular calcium (Ca²⁺) concentration through mechanisms including:

    • Inhibition of Ca²⁺ entry into the cell.[18]

    • Activation of Ca²⁺ pumps that extrude calcium from the cell.[15]

    • Sequestration of Ca²⁺ into the sarcoplasmic reticulum.

The resulting reduction in cytosolic Ca²⁺ levels leads to the dephosphorylation of myosin light chains, causing the relaxation of vascular smooth muscle, expansion of the blood vessels (vasodilation), and a consequent drop in blood pressure.[1][5]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the core signaling cascade and a typical experimental workflow for studying nitrite-induced vasodilation.

Pentyl_Nitrite_Signaling_Pathway PN This compound NO Nitric Oxide (NO) PN->NO Biotransformation sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive Binds to Heme sGC_active sGC - Active sGC_inactive->sGC_active Activation GTP GTP cGMP cGMP GTP->cGMP sGC_active PKG Protein Kinase G (PKG) Activation cGMP->PKG Ca_decrease Decrease in Intracellular [Ca²⁺] PKG->Ca_decrease Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation Ex_Vivo_Vasodilation_Workflow Start Start: Isolate Blood Vessel (e.g., Aorta) Mount Mount Vessel Segments in Wire Myograph Start->Mount Equilibrate Equilibrate in Physiological Salt Solution (PSS) Mount->Equilibrate Constrict Induce Contraction with Vasoconstrictor (e.g., U46619) Equilibrate->Constrict Dose Administer Cumulative Doses of this compound Constrict->Dose Record Record Changes in Vascular Tension Dose->Record Analyze Analyze Data: Generate Dose-Response Curve Record->Analyze End End Analyze->End

References

An In-depth Technical Guide to the Decomposition Products and Pathways of Pentyl Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the decomposition of pentyl nitrite, a compound of interest in both pharmaceutical and toxicological research. Due to its inherent instability, this compound is susceptible to degradation through thermal, photochemical, and metabolic pathways. Understanding these decomposition routes and the resulting products is critical for assessing its stability, biological activity, and potential toxicity. This document details these pathways, presents quantitative data from relevant studies, outlines experimental protocols for analysis, and provides visual diagrams to illustrate key processes.

Core Concepts of this compound Instability

This compound (C₅H₁₁NO₂), like other alkyl nitrites, is characterized by a relatively weak oxygen-nitrogen (O-NO) bond. The bond dissociation energy for this linkage is in the range of 40-50 kcal/mol, making it the most likely point of cleavage under energetic input such as heat or light. This initial bond scission is the primary event that triggers a cascade of subsequent reactions, leading to a variety of decomposition products. The compound is also susceptible to hydrolysis, particularly in biological systems.

Thermal Decomposition

Thermal decomposition of this compound is initiated by the homolytic cleavage of the O-NO bond, yielding a pentoxy radical and a nitric oxide (NO) radical. This process can occur at elevated temperatures and is a key consideration for the storage and handling of the compound.

Thermal Decomposition Pathway

The primary pathway involves the formation of the pentoxy radical, which can then undergo several secondary reactions, including hydrogen abstraction to form pentanol or β-scission to yield smaller aldehydes and alkyl radicals. The nitric oxide produced can also react with other species in the mixture. In the molten state, an ionic decomposition mechanism that does not involve radicals has also been proposed.

Thermal_Decomposition PentylNitrite This compound (C₅H₁₁ONO) TransitionState Heat (Δ) PentylNitrite->TransitionState PrimaryProducts [C₅H₁₁O• + •NO] TransitionState->PrimaryProducts O-NO Homolysis PentoxyRadical Pentoxy Radical (C₅H₁₁O•) PrimaryProducts->PentoxyRadical NitricOxide Nitric Oxide (•NO) PrimaryProducts->NitricOxide Pentanol Pentanol PentoxyRadical->Pentanol H• Abstraction Pentanal Pentanal PentoxyRadical->Pentanal β-Scission NOx Nitrogen Oxides (NOx) NitricOxide->NOx Oxidation FurtherOxidation Further Oxidation Products Pentanal->FurtherOxidation Oxidation

Caption: Thermal decomposition pathway of this compound.

Quantitative Data: Thermal Decomposition Kinetics

Specific kinetic data for this compound is limited in the literature. However, studies on analogous alkyl nitrites provide valuable insight into the reaction rates. The following table summarizes high-pressure limit rate coefficients (k∞) for the thermal dissociation of various alkyl nitrites, which follow the general reaction: RONO → RO• + •NO. The rate coefficients are expressed in the Arrhenius format, k = A * T^n * exp(-Ea/RT).

CompoundA (s⁻¹)nEa (K)Temperature Range (K)Reference
Isopropyl Nitrite5.69 x 10²¹-1.6021458700 - 1000[1]
n-Butyl Nitrite9.91 x 10²¹-1.5921588700 - 1000[1]
Isobutyl Nitrite3.92 x 10²¹-1.5821162700 - 1000[1]

Note: The data presented is for alkyl nitrites structurally similar to this compound and serves as an estimation of its thermal decomposition behavior.

A study on isoamyl nitrite (an isomer of this compound) reported an effective heat of activation of 20 kcal/mol for its degradation in sealed ampules.[2] Gaseous by-products from this degradation included nitrogen, nitrous oxide, and carbon dioxide, while liquid products comprised isoamyl alcohol, aldehydes, carboxylic acids, and isoamyl nitrate.[2]

Photochemical Decomposition

Exposure to light, particularly in the ultraviolet (UV) range, provides the energy required to cleave the O-NO bond in this compound, initiating its decomposition. This is a common degradation pathway for alkyl nitrites and is often the primary cause of impurity formation in commercial samples.

Photochemical Decomposition Pathway

The primary photoprocess is the dissociation of the this compound molecule into a pentoxy radical and nitric oxide.[3] These highly reactive radical species then engage in secondary reactions similar to those observed in thermal decomposition, leading to the formation of alcohols, aldehydes, and other degradation products.

Photochemical_Decomposition PentylNitrite This compound (C₅H₁₁ONO) Photon Light (hν) PentylNitrite->Photon PrimaryProducts [C₅H₁₁O• + •NO] Photon->PrimaryProducts Photodissociation PentoxyRadical Pentoxy Radical (C₅H₁₁O•) PrimaryProducts->PentoxyRadical NitricOxide Nitric Oxide (•NO) PrimaryProducts->NitricOxide Pentanol Pentanol PentoxyRadical->Pentanol H• Abstraction Pentanal Pentanal PentoxyRadical->Pentanal Disproportionation RecombinationProducts Recombination Products NitricOxide->RecombinationProducts Radical Trapping

Caption: Photochemical decomposition pathway of this compound.

Quantitative Data: Photolysis

The atmospheric lifetime of n-pentyl nitrite is influenced by its reaction with photochemically-produced hydroxyl radicals. The rate constant for this vapor-phase reaction is estimated to be 4.25 x 10⁻¹² cm³/molecule-sec at 25°C, which corresponds to an atmospheric half-life of about 4 days.[4] this compound also absorbs UV light directly, making it susceptible to direct photolysis by sunlight.[4]

Metabolic Decomposition and Pathways

In biological systems, this compound is rapidly metabolized. Its primary pharmacological effect as a vasodilator stems from the release of nitric oxide or a related bioactive species.

Metabolic Pathway

The principal metabolic pathway for alkyl nitrites in aqueous or biological matrices is rapid hydrolysis to the corresponding alcohol and inorganic nitrite.[5][6] The released nitrite ion is responsible for the main toxicological effect: the oxidation of hemoglobin to methemoglobin, which is incapable of transporting oxygen.[3]

Metabolic_Decomposition PentylNitrite This compound Hydrolysis Hydrolysis (in vivo) PentylNitrite->Hydrolysis NO Nitric Oxide (NO) PentylNitrite->NO Bioactivation Pentanol Pentanol Hydrolysis->Pentanol NitriteIon Nitrite Ion (NO₂⁻) Hydrolysis->NitriteIon Hemoglobin Hemoglobin (Fe²⁺) NitriteIon->Hemoglobin Oxidation Methemoglobin Methemoglobin (Fe³⁺) Hemoglobin->Methemoglobin Vasodilation Vasodilation NO->Vasodilation Initiates Signaling

Caption: Metabolic decomposition of this compound in vivo.

Quantitative Data: Conversion to Alcohol

In vitro experiments have demonstrated the rapid and nearly complete conversion of alkyl nitrites to their corresponding alcohols in biological matrices. The following table shows the quantitative conversion of isoamyl nitrite (an isomer of this compound) to isoamyl alcohol in various media.

MatrixInitial Isoamyl Nitrite (nmol/mL)Isoamyl Alcohol Formed (nmol/mL)Percent ConversionReference
Distilled Water108.77 ± 0.21~88%[5]
Whole Blood108.97 ± 0.99~90%[5]
Urine108.77 ± 0.38~88%[5]

Data is for isoamyl nitrite, an isomer of this compound.

Key Signaling Pathway: NO-Mediated Vasodilation

The primary therapeutic and psychoactive effect of this compound is vasodilation, caused by the relaxation of smooth muscle tissue. This process is initiated by the release of nitric oxide (NO), which activates a well-defined signaling cascade.

Vasodilation_Pathway cluster_0 Vascular Smooth Muscle Cell sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive sGC_active sGC - Active sGC_inactive->sGC_active + GTP GTP cGMP cGMP GTP->cGMP sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Activates Ca_decrease ↓ [Ca²⁺]i PKG->Ca_decrease Leads to Relaxation Smooth Muscle Relaxation MLCP->Relaxation Ca_decrease->Relaxation NO Nitric Oxide (NO) (from this compound) NO->sGC_inactive

Caption: NO-sGC-cGMP signaling pathway leading to vasodilation.

Experimental Protocols: Analysis of Decomposition Products

The analysis of volatile decomposition products from this compound is most effectively performed using headspace gas chromatography-mass spectrometry (HS-GC-MS). This technique allows for the separation and identification of volatile organic compounds from a solid or liquid matrix.

Representative HS-GC-MS Protocol

The following is a representative protocol for the analysis of alkyl nitrite decomposition products, adapted from methodologies reported in the literature.[3][5]

1. Sample Preparation:

  • Place the sample (e.g., 1 mL of a solution containing degraded this compound or a biological fluid) into a 7-10 mL glass headspace vial.

  • Add an appropriate internal standard (e.g., t-butyl alcohol) for quantitative analysis.

  • Seal the vial immediately with a crimp cap containing a PTFE/silicone septum.

2. Headspace Generation:

  • Place the sealed vial into the autosampler tray of the headspace unit.

  • Incubate the vial at a controlled temperature (e.g., 55-60°C) for a set period (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.

3. GC-MS Analysis:

  • Injection: Automatically inject a specific volume (e.g., 1-5 mL) of the headspace vapor into the GC inlet, typically in splitless mode to maximize sensitivity.

  • Gas Chromatograph (GC) Conditions:

    • Column: Use a mid-polarity capillary column suitable for separating alcohols and aldehydes (e.g., Rtx-BAC2 or equivalent).
    • Carrier Gas: Helium at a constant flow rate.
    • Oven Temperature Program:

    • Initial temperature: 35-40°C, hold for 1-2 minutes.

    • Ramp: Increase temperature at a rate of 5-10°C/min to 200-240°C.

    • Final hold: Maintain the final temperature for 2-5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Interface Temperature: 220-250°C.
    • Ion Source Temperature: 200-230°C.
    • Ionization Mode: Electron Ionization (EI) at 70 eV.
    • Scan Range: Scan a mass-to-charge (m/z) range appropriate for the expected products (e.g., m/z 25-200).

4. Data Analysis:

  • Identify compounds by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to those of known standards.

  • Quantify compounds by integrating the peak areas relative to the internal standard.

Experimental Workflow Diagram

Experimental_Workflow start Start: Sample Collection prep Sample Preparation (Add to vial, add internal std) start->prep seal Seal Vial prep->seal incubate Incubation / Equilibration (e.g., 60°C for 15 min) seal->incubate inject Headspace Injection incubate->inject gc Gas Chromatography (Separation) inject->gc ms Mass Spectrometry (Detection & Identification) gc->ms data Data Analysis (Library Search, Quantification) ms->data end End: Report Results data->end

Caption: General experimental workflow for HS-GC-MS analysis.

Conclusion

The decomposition of this compound is a multifaceted process governed by its inherent chemical instability. The primary event across thermal, photochemical, and metabolic pathways is the cleavage of the O-NO bond, leading to the formation of nitric oxide and a pentoxy radical. These initial products drive the formation of a complex mixture of secondary products, including pentanol, pentanal, and various nitrogen oxides. In biological systems, rapid hydrolysis to pentanol and nitrite ions is the dominant pathway, with the latter being responsible for both vasodilation and methemoglobinemia. A thorough understanding of these decomposition routes, supported by robust analytical methodologies like HS-GC-MS, is essential for the development, stabilization, and safe use of this compound and related compounds in therapeutic and research applications.

References

An In-depth Technical Guide to the Reaction Kinetics of Pentyl Nitrite in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl nitrite and its isomers (e.g., isothis compound, amyl nitrite) are versatile reagents in organic synthesis, primarily utilized as efficient sources of the nitrosonium ion (NO⁺) or alkoxy radicals under mild conditions. Their utility spans a range of critical transformations, including diazotization of amines, nitrosation of various nucleophiles, and radical-mediated C-H functionalization. Understanding the kinetic parameters and mechanistic pathways of these reactions is paramount for process optimization, yield maximization, and safety. This guide provides a detailed examination of the core reaction kinetics of this compound, summarizing quantitative data, outlining experimental protocols for kinetic analysis, and visualizing key reaction pathways.

Introduction: The Role of this compound in Synthesis

This compound (C₅H₁₁NO₂) is an alkyl ester of nitrous acid, valued for its ability to act as a potent electrophilic nitrosating agent and a precursor to pentoxy radicals.[1] Its favorable solubility in organic solvents makes it a preferred alternative to aqueous sodium nitrite systems for many transformations, particularly in non-polar media. The central feature governing its reactivity is the relatively weak O–N bond, which has a bond dissociation energy (BDE) of approximately 40 kcal/mol.[2] This low BDE allows for facile homolytic cleavage under thermal or photochemical conditions to generate radicals, or heterolytic cleavage in the presence of acid to initiate electrophilic reactions.

Core Reaction Classes and Kinetic Profiles

The synthetic applications of this compound can be broadly categorized into three main classes, each with distinct kinetic and mechanistic characteristics.

Radical Reactions via Homolytic Cleavage

Under thermal or photochemical stimulation, the O-N bond in this compound undergoes homolytic cleavage to produce a pentoxy radical (C₅H₁₁O•) and a nitric oxide radical (•NO). This process is the foundation for several C-H functionalization reactions.[3]

Mechanism and Kinetics: The initial decomposition is the rate-determining step in these radical reactions. The process is initiated by energy input (heat or light) overcoming the O-N bond dissociation energy.[2]

C₅H₁₁-O-N=O → C₅H₁₁-O• + •NO

One of the most significant applications of this reactivity is the Barton Reaction , a photochemical process that enables regio- and stereo-selective functionalization of an otherwise unactivated δ-C-H bond.[3][4] The reaction proceeds via an intramolecular 1,5-hydrogen atom transfer from the δ-carbon to the initially formed pentoxy radical through a six-membered cyclic transition state. The resulting carbon-centered radical then recombines with the nitric oxide radical.[5] The final δ-nitroso alcohol product often tautomerizes to the more stable oxime.[6]

Barton_Reaction cluster_0 Initiation cluster_1 Propagation & Termination Alkyl Nitrite R-CH₂(CH₂)₂CH₂-O-N=O Alkoxy Radical R-CH₂(CH₂)₂CH₂-O• + •NO Alkyl Nitrite->Alkoxy Radical hν (Photolysis) Carbon Radical R-C•H(CH₂)₂CH₂-OH Alkoxy Radical->Carbon Radical Intramolecular 1,5-H Abstraction Nitroso Alcohol R-CH(N=O)(CH₂)₂CH₂-OH Oxime R-C(=NOH)(CH₂)₂CH₂-OH

Figure 1: General mechanism of the Barton Reaction.

Quantitative Data: Quantitative kinetic data for this compound decomposition primarily comes from combustion and pyrolysis studies, which provide insight into the fundamental bond-breaking processes.

ParameterValueConditions / NotesReference
O-N Bond Dissociation Energy ~40 kcal/molAnalogous to other alkyl nitrites. This is the primary barrier to homolysis.[2]
Isomerization Barrier (to 1-nitropentane) HighEstimated frequency of 1x10¹² s⁻¹ with a significant reaction barrier.[2]
Photolysis Product Distribution Phase-DependentPhotolysis of n-pentyl nitrite yields different product ratios in the gas vs. condensed phase, indicating changes in radical kinetics and branching ratios.[7]
Electrophilic Nitrosation Reactions

In the presence of an acid, this compound serves as a potent nitrosating agent for a wide range of nucleophiles, including phenols, thiols, and amines.

Mechanism and Kinetics: Kinetic studies suggest that the reaction often does not proceed by direct attack of the alkyl nitrite. Instead, the reaction is believed to involve a rapid, reversible hydrolysis or alcoholysis of the this compound to generate nitrous acid (HONO) or a related species in situ.[8] The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺), or it dimerizes to form dinitrogen trioxide (N₂O₃), which acts as the primary nitrosating agent.[9][10]

The general rate law for the nitrosation of phenols using isothis compound is first-order in both the nitrite and the phenol.[8] The reaction rate is significantly influenced by pH, with acid catalysis observed at higher acidities.[8]

// Node Definitions PN [label="this compound\n(C₅H₁₁ONO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2O [label="H₂O / H⁺", shape=oval, fillcolor="#FFFFFF"]; HONO [label="Nitrous Acid\n(HONO)", fillcolor="#FBBC05", fontcolor="#202124"]; N2O3 [label="Dinitrogen Trioxide\n(N₂O₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NO_plus [label="Nitrosonium Ion\n(NO⁺)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substrate [label="Nucleophilic Substrate\n(Ar-OH, R₂NH)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Nitrosated Product\n(Ar-NO, R₂N-NO)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PN -> HONO [label="Hydrolysis\n(Pre-equilibrium)"]; HONO -> H2O [dir=both, label="2 HONO ⇌ N₂O₃ + H₂O"]; HONO -> NO_plus [label="+ H⁺, -H₂O"]; N2O3 -> Substrate [label="Nitrosation"]; NO_plus -> Substrate [label="Nitrosation"]; Substrate -> Product [style=invis]; // for layout

// Rank settings for layout {rank=same; PN; H2O;} {rank=same; HONO;} {rank=same; N2O3; NO_plus;} {rank=same; Substrate;} {rank=same; Product;} }

Figure 2: Key pathways for nitrosation using this compound.

Quantitative Data: While specific rate constants for this compound are sparse, comparative studies provide valuable kinetic context.

ParameterFindingConditions / NotesReference
Reaction Order First order in isothis compound; First order in phenol.pH range 2-9.[8]
Effect of Alcohol Rate is reduced by the addition of isopentyl alcohol.Supports the pre-equilibrium hydrolysis mechanism.[8]
Relative Reactivity HNO₂ > t-butyl nitrite > i-propyl nitrite > isothis compoundFor nitrosation of alcohols/thiols in acidic acetonitrile.[11]
Catalysis Reaction with anilines in alcohol is very slow without halide or thiourea catalysts.Catalysts form highly reactive nitrosyl halides (e.g., NOCl) or adducts.[12]
Diazotization of Primary Amines

This compound is widely used for the diazotization of primary aromatic and heteroaromatic amines, particularly in organic solvents where traditional sodium nitrite/aqueous acid methods are unsuitable. This reaction transforms the amino group into a diazonium salt (Ar-N₂⁺), a versatile intermediate for Sandmeyer-type reactions, cross-coupling, and other transformations.[1]

Mechanism and Kinetics: The mechanism is analogous to N-nitrosation. The amine first acts as a nucleophile, attacking the active nitrosating species (e.g., NO⁺) generated from this compound. This forms a primary N-nitrosoamine intermediate.[9] This intermediate is unstable and rapidly undergoes a series of proton transfers and dehydration to yield the final diazonium ion.[13] The rate-limiting step is typically the initial N-nitrosation of the unprotonated amine.[11]

// Node Definitions Amine [label="Primary Amine\n(Ar-NH₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NitrosatingAgent [label="Nitrosating Agent\n(from C₅H₁₁ONO + H⁺)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nitrosoamine [label="N-Nitrosoamine\n(Ar-NH-NO)"]; Diazohydroxide [label="Diazohydroxide\n(Ar-N=N-OH)"]; DiazoCation [label="Ar-N=N-OH₂⁺"]; Diazonium [label="Diazonium Ion\n(Ar-N₂⁺)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Amine -> Nitrosoamine [label="+ NO⁺"]; Nitrosoamine -> Diazohydroxide [label="Proton\nTransfer"]; Diazohydroxide -> DiazoCation [label="+ H⁺"]; DiazoCation -> Diazonium [label="- H₂O"];

// Invisible edges for layout NitrosatingAgent -> Nitrosoamine [style=invis]; }

Figure 3: Simplified mechanism for the diazotization of a primary amine.

Experimental Protocols

Synthesis of n-Pentyl Nitrite

A standard laboratory procedure for the synthesis of n-pentyl nitrite involves the esterification of n-pentanol with nitrous acid, generated in situ from sodium nitrite and a strong acid.

Materials:

  • Sodium nitrite (NaNO₂)

  • n-Pentanol (1-pentanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Ice

  • Sodium bicarbonate (NaHCO₃)

  • Sodium chloride (NaCl)

  • Magnesium sulfate (MgSO₄, anhydrous)

Procedure:

  • Prepare a solution of sodium nitrite in water (e.g., 24 g NaNO₂ in 94 mL water) in a flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the flask in an ice-salt bath to 0 °C or slightly below.

  • Separately, prepare a cooled (0 °C) mixture of n-pentanol (e.g., 27.5 mL), concentrated sulfuric acid (e.g., 8 mL), and water (e.g., 6 mL).

  • Slowly add the acidic alcohol mixture to the stirred sodium nitrite solution via the addition funnel over 45-60 minutes. Crucially, maintain the reaction temperature at or below 1 °C to minimize the formation of nitrogen dioxide gas.

  • After the addition is complete, allow the mixture to stand for 1.5 hours.

  • Separate the upper, yellow layer of crude this compound.

  • Wash the organic layer with a cold, dilute solution of sodium bicarbonate and sodium chloride to remove residual acid and unreacted nitrite.

  • Dry the this compound layer over anhydrous magnesium sulfate. The product should be stored in a dark, cold place as it is sensitive to light, air, and heat.[14]

General Protocol for Kinetic Analysis by UV-Vis Spectrophotometry

This protocol outlines a general method for determining the reaction rate and order for a nitrosation reaction.

Workflow:

// Workflow sequence A -> B -> C -> D -> E -> F -> G -> H -> I; }

Figure 4: Experimental workflow for a kinetic study.

Methodology:

  • Wavelength Determination: Identify the wavelength of maximum absorbance (λ_max) for the nitrosated product where the starting materials have minimal absorbance.

  • Stock Solutions: Prepare standardized stock solutions of this compound, the substrate (e.g., phenol), and the acid catalyst in the desired solvent (e.g., acetonitrile, water).

  • Reaction Setup: Place a quartz cuvette containing the substrate and acid solution in the temperature-controlled cell holder of a UV-Vis spectrophotometer. Allow it to equilibrate.

  • Initiation and Measurement: Initiate the reaction by injecting a small, known volume of the this compound stock solution into the cuvette, mixing rapidly, and immediately beginning data acquisition. Record the absorbance at λ_max at regular time intervals.

  • Data Analysis:

    • Convert absorbance values to product concentration using a previously determined molar extinction coefficient (ε) via the Beer-Lambert law (A = εcl).

    • To determine the order with respect to each reactant, perform a series of experiments, systematically varying the initial concentration of one reactant while keeping others in large excess (pseudo-order conditions).

    • Plot the appropriate concentration-time function (e.g., ln[A] vs. time for first order) to determine the pseudo-order rate constant.

    • The overall rate constant (k) can be calculated from the determined reaction orders and rates.

Conclusion

The reaction kinetics of this compound are fundamentally governed by the lability of its O-N bond. This allows it to serve as a precursor for both radical and electrophilic pathways depending on the reaction conditions. While thermal and photochemical activation lead to homolysis and radical-mediated chemistry like the Barton reaction, acidic conditions promote heterolysis to generate potent nitrosating species. Kinetic studies reveal that nitrosation and diazotization reactions are often complex, multi-step processes where the formation of the active nitrosating agent (e.g., N₂O₃) from the alkyl nitrite can be the rate-limiting step. For drug development and process chemistry, a thorough understanding of these kinetic principles is essential for controlling reaction outcomes, optimizing yields, and ensuring safe and scalable synthetic protocols.

References

The Solubility Profile of Pentyl Nitrite in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pentyl nitrite in common organic solvents. The information is tailored for professionals in research, scientific, and drug development fields, offering both qualitative and quantitative data, alongside detailed experimental protocols for solubility determination.

This compound (C₅H₁₁NO₂) is an alkyl nitrite with various applications, including as a reagent in organic synthesis and as a vasodilator in medicine. Its solubility is a critical parameter for its use in chemical reactions, formulation development, and various analytical procedures.

Quantitative Solubility Data

While this compound is widely reported to be miscible with many common organic solvents, precise quantitative solubility data (in g/100 mL or mol/L) is not extensively documented for these miscible systems, as miscibility implies solubility in all proportions. The available data, both qualitative and quantitative, is summarized below.

SolventChemical FormulaPolaritySolubility of this compoundCitation
WaterH₂OPolar Protic3.97 g/L (Practically Insoluble)[1][2]
EthanolC₂H₅OHPolar ProticMiscible[3]
Diethyl Ether(C₂H₅)₂OPolar AproticMiscible[3][4]
Alcohols (general)R-OHPolar ProticMiscible[4]
Ethers (general)R-O-R'Polar AproticMiscible[4]

Note: "Miscible" indicates that the two substances will mix in all proportions to form a homogeneous solution.

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The following protocol outlines a standard procedure for determining the thermodynamic solubility of this compound in a given organic solvent. This method is based on the well-established shake-flask technique.[5][6][7][8][9]

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Gas chromatograph-mass spectrometer (GC-MS) or a suitable alternative analytical instrument (e.g., HPLC)

  • Vials for sample collection and analysis

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The excess is crucial to ensure that a saturated solution is formed in equilibrium with the undissolved solute.

    • Place the container in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. For volatile compounds like this compound, a period of 24 to 48 hours is recommended to ensure complete saturation.

  • Phase Separation:

    • After the equilibration period, allow the container to stand undisturbed in the temperature-controlled environment for at least 24 hours to permit the undissolved this compound to settle.

    • Carefully withdraw a sample from the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the sample through a solvent-compatible syringe filter to remove any remaining undissolved micro-droplets of this compound. This step is critical to prevent overestimation of the solubility.

  • Sample Analysis:

    • Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a validated analytical method, such as GC-MS, to determine the concentration of this compound.[10][11][12]

4. Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

  • Generate a calibration curve by plotting the instrument response against the concentration of the standard solutions.

  • Use the calibration curve to determine the concentration of this compound in the diluted sample.

  • Calculate the solubility of this compound in the original, undiluted saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

experimental_workflow cluster_analysis Analysis start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate with shaking (24-48h at constant T) add_excess->equilibrate settle Allow to settle (24h at constant T) equilibrate->settle sample Withdraw supernatant settle->sample filter Filter sample sample->filter dilute Dilute sample filter->dilute analyze Analyze via GC-MS dilute->analyze quantify Quantify using calibration curve analyze->quantify end End quantify->end

References

Spectroscopic Profile of Pentyl Nitrite: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pentyl nitrite, also known as n-amyl nitrite, is an alkyl nitrite with the chemical formula C₅H₁₁NO₂. It serves as a vasodilator agent and finds application in various chemical syntheses. For researchers, scientists, and professionals in drug development, a thorough understanding of its spectroscopic characteristics is crucial for identification, purity assessment, and quality control. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and structured data tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for structural elucidation.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy of this compound reveals five distinct signals corresponding to the different proton environments in the pentyl chain. The chemical shifts are influenced by the electronegative nitroso (-ONO) group, which deshields the adjacent protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Assignment (CH₃(CH₂)₃CH₂ONO)Chemical Shift (δ) in ppmMultiplicityIntegration
-O-CH₂ -~4.70Triplet (t)2H
-O-CH₂-CH₂ -~1.74Quintet2H
-CH₂-CH₂ -CH₃~1.38Multiplet2H
-CH₂ -CH₃~1.38Multiplet2H
-CH₃ ~0.92Triplet (t)3H
Solvent: Chloroform-d (CDCl₃), Reference: Tetramethylsilane (TMS) at 0.00 ppm. Data sourced from publicly available spectral databases.
Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR provides information on the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment gives a distinct signal. Due to the lack of readily available, peer-reviewed experimental data for the ¹³C NMR of n-pentyl nitrite, the following chemical shifts are estimated based on established increments and data from analogous compounds. The carbon atom attached to the electronegative oxygen of the nitrite group (C1) is expected to be the most deshielded.

Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound

Assignment (C5-C4-C3-C2-C1-ONO)Estimated Chemical Shift (δ) in ppm
C1 (-O-CH₂-)70 - 75
C2 (-O-CH₂-CH₂-)28 - 32
C3 (-CH₂-CH₂-CH₃)21 - 25
C4 (-CH₂-CH₃)21 - 25
C5 (-CH₃)13 - 15
Solvent: Chloroform-d (CDCl₃), Reference: TMS at 0.00 ppm. Note: These are estimated values.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the N=O and O-N bonds of the nitrite group.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2960, ~2870StrongC-H stretching (alkane)
~1665StrongN=O stretching (anti-symmetric)
~1620StrongN=O stretching (syn-symmetric)
~1465MediumC-H bending (alkane)
~780StrongO-N stretching
Sample Phase: Neat liquid or gas phase.[1]

The presence of two strong bands for the N=O stretch is characteristic of alkyl nitrites and arises from the existence of rotational isomers (syn and anti conformations) around the O-N single bond.[1]

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is commonly used for volatile compounds like this compound, resulting in a molecular ion peak and a series of fragment ions that form a characteristic fragmentation pattern.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
117Low[C₅H₁₁NO₂]⁺ (Molecular Ion)
71~17[C₅H₁₁]⁺ (Loss of NO₂)
70~35[C₅H₁₀]⁺
57~51[C₄H₉]⁺
55~43[C₄H₇]⁺
43~42[C₃H₇]⁺
42~58[C₃H₆]⁺
41100[C₃H₅]⁺
30~54[NO]⁺
29~96[C₂H₅]⁺
Ionization Method: Electron Ionization (EI) at 70 eV. Data sourced from NIST and other spectral databases.[2][3]

The base peak at m/z 41 corresponds to the stable allyl cation fragment. The presence of a peak at m/z 30 is characteristic of the nitroso group. The molecular ion peak at m/z 117 is often weak or absent due to the lability of the O-N bond.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a volatile liquid sample such as this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing an internal standard (e.g., tetramethylsilane, TMS).

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Using a Pasteur pipette, carefully transfer the solution into a clean, 5 mm NMR tube to a height of approximately 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.

    • Place the sample into the NMR spectrometer's magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, which is indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay). For ¹³C NMR, a proton-decoupled experiment is standard.

    • Acquire the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals for ¹H NMR.

FT-IR Spectroscopy Protocol (Neat Liquid Film)
  • Sample Preparation:

    • Obtain two clean, dry infrared-transparent salt plates (e.g., NaCl or KBr) from a desiccator.

    • Place one drop of this compound onto the center of one plate.

    • Carefully place the second plate on top, spreading the liquid into a thin, uniform film between the plates.

  • Instrument Setup:

    • Ensure the sample compartment of the FT-IR spectrometer is empty.

    • Acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

  • Data Acquisition:

    • Place the prepared salt plate assembly into the sample holder in the spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleanup:

    • After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., anhydrous acetone or isopropanol) and return them to the desiccator.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction:

    • This compound is highly volatile and can be introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe suitable for volatile liquids.

    • For GC-MS, a dilute solution of this compound in a volatile solvent (e.g., hexane or dichloromethane) is prepared and injected into the GC. The GC separates the analyte from the solvent before it enters the MS ion source.

  • Instrument Setup:

    • The ion source is typically operated under high vacuum (e.g., 10⁻⁶ torr).

    • The electron energy is set to a standard value of 70 eV to generate reproducible fragmentation patterns.

    • The mass analyzer is calibrated using a known reference compound (e.g., perfluorotributylamine, PFTBA).

  • Data Acquisition:

    • The instrument is set to scan over a desired mass range (e.g., m/z 10 to 200).

    • As the sample enters the ion source, it is ionized and fragmented. The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.

  • Data Analysis:

    • The resulting mass spectrum is plotted as relative intensity versus m/z.

    • The molecular ion is identified, and the fragmentation pattern is analyzed to confirm the structure of the compound by comparing it to library spectra or by interpreting the fragmentation pathways.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the complete spectroscopic analysis of a chemical sample like this compound.

Spectroscopic_Workflow Generalized Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Final Report Sample This compound Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent (for GC-MS) Sample->Prep_MS Acq_NMR Acquire 1H & 13C NMR Spectra Prep_NMR->Acq_NMR Acq_IR Acquire FT-IR Spectrum Prep_IR->Acq_IR Acq_MS Acquire EI Mass Spectrum Prep_MS->Acq_MS Proc_NMR FT, Phasing, Calibration Acq_NMR->Proc_NMR Proc_IR Background Subtraction, Peak Picking Acq_IR->Proc_IR Proc_MS Library Search, Fragment Analysis Acq_MS->Proc_MS Report Structure Confirmation & Purity Assessment Proc_NMR->Report Proc_IR->Report Proc_MS->Report

Caption: Workflow for Spectroscopic Analysis.

References

The Physiological Impact of Pentyl Nitrite Inhalation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl nitrite, an alkyl nitrite, is a volatile substance primarily known for its vasodilatory properties, which are mediated through the release of nitric oxide (NO). Inhalation of this compound leads to a cascade of physiological effects, most notably on the cardiovascular system, but also impacting neurological and respiratory functions. This technical guide provides an in-depth analysis of these effects, presenting quantitative data from preclinical and clinical studies, detailing experimental methodologies, and visualizing key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and toxicological assessment.

Introduction

Alkyl nitrites, including this compound and its isomer amyl nitrite, have a long history of both medical and recreational use. Medically, they have been employed as vasodilators for conditions like angina pectoris and as an antidote for cyanide poisoning.[1][2] However, their primary contemporary use is recreational, valued for the rapid onset of euphoria and muscle relaxation.[3] Understanding the physiological consequences of this compound inhalation is crucial for evaluating its therapeutic potential and toxicological risks. This guide synthesizes the current scientific knowledge on the core physiological effects of this compound inhalation.

Mechanism of Action: The Nitric Oxide Signaling Pathway

The primary physiological effects of this compound are mediated by its ability to act as a nitric oxide (NO) donor.[1] Upon inhalation, this compound is rapidly absorbed into the bloodstream and decomposes, releasing NO. NO is a critical signaling molecule that activates soluble guanylyl cyclase (sGC) in smooth muscle cells.[4][5] This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] Increased intracellular cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation.[6][7] This vasodilation is the cornerstone of this compound's physiological effects.

Nitric_Oxide_Signaling_Pathway Nitric Oxide Signaling Pathway cluster_extracellular Extracellular Space / Bloodstream cluster_smooth_muscle Smooth Muscle Cell This compound Inhalation This compound Inhalation This compound This compound This compound Inhalation->this compound Absorption Nitric Oxide (NO) Nitric Oxide (NO) This compound->Nitric Oxide (NO) Decomposition sGC Soluble Guanylyl Cyclase (sGC) Nitric Oxide (NO)->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Ca2_decrease Decrease in intracellular Ca2+ PKG->Ca2_decrease Phosphorylation of targets Vasodilation Vasodilation Ca2_decrease->Vasodilation Leads to

Mechanism of this compound-induced vasodilation.

Physiological Effects: Quantitative Data

The vasodilatory action of this compound inhalation elicits a range of physiological responses, particularly within the cardiovascular system. The following tables summarize quantitative data from various studies. Due to the limited number of studies specifically on this compound, data from studies on amyl nitrite, a closely related and often interchangeably used compound, are also included.

Cardiovascular Effects

The most immediate and pronounced effects of this compound inhalation are on the cardiovascular system, characterized by a drop in blood pressure and a reflexive increase in heart rate.

Table 1: Cardiovascular Effects of Inhaled Amyl Nitrite in Animal Models

ParameterAnimal ModelInterventionBaseline (Mean ± SD)Post-Inhalation (Mean ± SD)Percentage ChangeReference
Mean Pulmonary Artery Pressure (mmHg)Swine (n=6)Amyl Nitrite Inhalation42 ± 322 ± 3-47.6%[8]
Cardiac OutputSwine (n=6)Amyl Nitrite InhalationNot ReportedIncreased-[8]
Pulmonary Vascular Resistance (dyne·sec·cm⁻⁵)Swine (n=6)Amyl Nitrite Inhalation4889 ± 1338380 ± 195-92.2%[8]

Table 2: Cardiovascular Effects of Inhaled Amyl Nitrite in Humans

ParameterStudy PopulationInterventionObservationReference
Heart RateHealthy Volunteers (n=21)0.2 ml Amyl Nitrite InhalationInitial increase of 27 ± 4%[9]
Blood PressureHealthy Volunteers (n=21)0.2 ml Amyl Nitrite InhalationNo significant change in mean arterial pressure[9]
Heart RateNormal and Hypertensive Subjects (n=9)Amyl Nitrite InhalationVaried increase from 27% to 97%[10]
Blood PressureNormal and Hypertensive Subjects (n=9)Amyl Nitrite InhalationMarked hypotensive effect[10]
Augmentation IndexHealthy Volunteers (n=21)0.2 ml Amyl Nitrite InhalationPeak reduction of -9 ± 2% at 1 minute[9]
Hematological Effects: Methemoglobinemia

A significant toxicological concern with nitrite inhalation is the development of methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen effectively.[1]

Table 3: Methemoglobin Levels Following Nitrite Inhalation in Humans (Case Reports)

Substance InhaledPatient Age/SexMethemoglobin LevelOutcomeReference
"Rush" (Amyl Nitrite)42-year-old male19.8%Improvement with methylene blue[11]
Amyl Nitrite ("Poppers")39-year-old male37.6%Improvement with conservative management[12]

Neurological and Other Effects

Inhalation of this compound produces transient neurological effects, including euphoria, dizziness, and lightheadedness.[3] These effects are thought to be secondary to the rapid vasodilation and changes in cerebral blood flow.[13] Other reported effects include relaxation of smooth muscles, such as the anal sphincter, which has contributed to its recreational use in specific populations.[14]

Experimental Protocols

The following sections outline typical methodologies for preclinical and clinical evaluation of inhaled vasodilators like this compound.

Preclinical Inhalation Toxicology Study

A representative experimental protocol for a preclinical inhalation toxicity study in rodents would involve the following steps:

  • Animal Model: F344/N rats and B6C3F1 mice are commonly used species.[11]

  • Acclimatization: Animals are acclimated to the housing facilities and restraint tubes (for nose-only exposure) for a specified period before the study begins.

  • Exposure System: A nose-only or whole-body inhalation exposure system is utilized.[15] The system is designed to generate a stable and uniform concentration of the test article vapor.

  • Test Article Generation: this compound vapor is generated by passing a carrier gas (e.g., nitrogen) through a temperature-controlled liquid reservoir of the substance. The concentration is controlled by adjusting the flow rate and temperature.

  • Exposure Regimen: Animals are exposed to varying concentrations of this compound vapor (e.g., 0, 10, 25, 75, 150, and 300 ppm) for a set duration (e.g., 6 hours/day) over a specific period (e.g., 5 days/week for 13 weeks).[11]

  • Monitoring: During exposure, clinical signs of toxicity, body weight, and food consumption are monitored.

  • Post-Exposure Evaluation: Following the exposure period, animals undergo a comprehensive evaluation, including:

    • Hematology and Clinical Chemistry: Blood samples are collected to assess parameters such as red and white blood cell counts, hemoglobin, and methemoglobin levels.

    • Gross Pathology and Organ Weights: A complete necropsy is performed, and the weights of major organs are recorded.

    • Histopathology: Tissues from major organs, particularly the respiratory tract (nasal passages, trachea, lungs), are examined microscopically.

Preclinical_Inhalation_Workflow Preclinical Inhalation Toxicology Workflow cluster_setup Study Setup cluster_exposure Exposure Phase cluster_evaluation Post-Exposure Evaluation Animal Model Selection Animal Model Selection Acclimatization Acclimatization Animal Model Selection->Acclimatization Exposure System Calibration Exposure System Calibration Acclimatization->Exposure System Calibration Vapor Generation Vapor Generation Exposure System Calibration->Vapor Generation Inhalation Exposure Inhalation Exposure Vapor Generation->Inhalation Exposure In-life Monitoring In-life Monitoring Inhalation Exposure->In-life Monitoring Necropsy Necropsy In-life Monitoring->Necropsy Hematology & Clinical Chemistry Hematology & Clinical Chemistry Necropsy->Hematology & Clinical Chemistry Histopathology Histopathology Hematology & Clinical Chemistry->Histopathology Data Analysis & Reporting Data Analysis & Reporting Histopathology->Data Analysis & Reporting

Workflow for a preclinical inhalation toxicology study.
Human Clinical Study of Cardiovascular Effects

A typical experimental protocol to assess the cardiovascular effects of inhaled this compound in healthy volunteers would include:

  • Subject Recruitment: A cohort of healthy, non-smoking volunteers with no history of cardiovascular disease is recruited.

  • Informed Consent: All participants provide written informed consent after a thorough explanation of the study procedures and potential risks.

  • Baseline Measurements: Before drug administration, baseline cardiovascular parameters are recorded, including:

    • Heart Rate (HR) via electrocardiogram (ECG).

    • Blood Pressure (BP) using an automated sphygmomanometer.

    • Cardiac Output and other hemodynamic parameters using non-invasive methods like thoracic bioimpedance.[9]

  • Drug Administration: A standardized dose of this compound (e.g., 0.2 ml) is administered via inhalation over a short period (e.g., 30 seconds).[9]

  • Post-Inhalation Monitoring: Cardiovascular parameters (HR, BP, etc.) are continuously monitored or measured at frequent intervals (e.g., every 60 seconds for the first 5 minutes, then every 5 minutes for up to an hour) to capture the onset, peak, and duration of the effects.[9]

  • Data Analysis: The changes in cardiovascular parameters from baseline are calculated and statistically analyzed to determine the significance of the observed effects.

Conclusion

This compound inhalation induces rapid and significant physiological effects, primarily driven by its role as a nitric oxide donor and the subsequent activation of the NO-sGC-cGMP signaling pathway. The resulting vasodilation leads to pronounced cardiovascular changes, including hypotension and reflex tachycardia. While these effects are transient, the potential for adverse events such as severe hypotension and life-threatening methemoglobinemia underscores the toxicological risks associated with its use. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers and drug development professionals engaged in the study of volatile nitrites and other inhaled vasodilators. Further controlled studies in humans are warranted to more precisely quantify the dose-dependent physiological effects of this compound and to fully elucidate its therapeutic and toxicological profile.

References

Theoretical Exploration of Pentyl Nitrite's Molecular Landscape: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl nitrite, an alkyl nitrite with significant physiological effects, presents a fascinating case for theoretical molecular modeling. Its conformational flexibility, stemming from the pentyl chain and the rotational freedom around the O-N bond, gives rise to a complex potential energy surface. Understanding the relative stabilities and structural parameters of its various conformers is crucial for elucidating its mechanism of action and for the rational design of related compounds. This technical guide outlines the theoretical methodologies employed to investigate the molecular structure of this compound, presenting expected quantitative data and visualizing the computational workflows and conformational relationships.

Introduction

This compound (C₅H₁₁NO₂) is an organic ester of nitrous acid and pentanol.[1][2] Like other alkyl nitrites, it functions as a vasodilator, a property attributed to its ability to release nitric oxide (NO).[3] The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a flexible molecule like this compound, a comprehensive understanding requires the characterization of its various stable conformations, or conformers, and the energy barriers that separate them.

Theoretical and computational chemistry provide powerful tools to explore the molecular landscape of such compounds.[4] Methods like Density Functional Theory (DFT) and ab initio calculations can predict molecular geometries, vibrational frequencies, and relative energies with high accuracy.[5][6] This guide details the application of these methods to the study of this compound's molecular structure.

Conformational Analysis of this compound

The primary source of conformational isomerism in this compound arises from rotation around several key single bonds:

  • O-N=O dihedral angle: Rotation around the O-N bond leads to syn and anti conformers.

  • C-O-N=O dihedral angle: Rotation around the C-O bond further diversifies the conformational space.

  • C-C bonds of the pentyl chain: The pentyl group can adopt various conformations, such as trans and gauche arrangements.

A systematic exploration of the potential energy surface (PES) is necessary to identify all stable conformers.[7][8][9]

Key Conformers

Based on studies of similar alkyl nitrites, several low-energy conformers of this compound are anticipated. The nomenclature describes the arrangement around the O-N bond (syn/anti) and the conformation of the pentyl chain. For simplicity, we will consider the most stable arrangements of the pentyl chain for the primary syn and anti forms of the nitrite group.

Computational Methodology

A robust computational protocol is essential for obtaining reliable theoretical data. The following workflow outlines a standard approach for the theoretical study of this compound's molecular structure.

Computational Workflow

computational_workflow cluster_setup Initial Setup cluster_optimization Geometry Optimization & Verification cluster_analysis Data Analysis initial_guess Initial Structure Generation conf_search Conformational Search initial_guess->conf_search Multiple starting points geom_opt Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) conf_search->geom_opt Candidate conformers freq_calc Vibrational Frequency Calculation geom_opt->freq_calc Optimized structures electronic_analysis Electronic Property Analysis (e.g., NBO, Mulliken charges) geom_opt->electronic_analysis energy_analysis Relative Energy Calculation freq_calc->energy_analysis Zero-point energy correction structural_analysis Geometric Parameter Analysis freq_calc->structural_analysis

Caption: Computational workflow for the theoretical study of this compound.

Experimental Protocols: Computational Details
  • Conformational Search: A preliminary conformational search is performed using a lower level of theory or molecular mechanics to identify potential energy minima. This step is crucial to ensure that all relevant conformers are considered.

  • Geometry Optimization: The geometries of the identified conformers are then fully optimized without any symmetry constraints using a higher level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311++G(d,p).[5][10] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Vibrational Frequency Calculations: To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed at the same level of theory.[11][12][13] The absence of imaginary frequencies indicates a stable structure. These calculations also provide the zero-point vibrational energy (ZPVE) for more accurate relative energy calculations.

  • Electronic Structure Analysis: Further analysis, such as Natural Bond Orbital (NBO) analysis, can be performed to investigate the electronic structure, including charge distribution and bond orders.

Quantitative Data

The following tables summarize the expected quantitative data from theoretical calculations on the most stable conformers of this compound. The values presented are illustrative and based on typical bond lengths and angles for similar molecules.[14]

Calculated Geometric Parameters
ParameterBond/Anglesyn-Conformer (Illustrative)anti-Conformer (Illustrative)
Bond Lengths (Å)
N=O1.191.19
O-N1.401.39
C-O1.441.44
C-C (avg)1.531.53
Bond Angles (°)
C-O-N115.0116.0
O-N=O114.0112.0
Dihedral Angles (°)
C-O-N=O0.0180.0
Calculated Relative Energies and Dipole Moments
ConformerRelative Energy (kcal/mol)Dipole Moment (Debye)
syn-Conformer0.00 (most stable)~2.5
anti-Conformer~0.5 - 1.5~2.8
Calculated Vibrational Frequencies
Vibrational Modesyn-Conformer (cm⁻¹) (Illustrative)anti-Conformer (cm⁻¹) (Illustrative)Assignment
ν(N=O)~1650~1680N=O stretch
ν(O-N)~850~830O-N stretch
ν(C-O)~1050~1060C-O stretch
δ(O-N=O)~620~600O-N=O bend

Conformational Interconversion

The different conformers of this compound can interconvert through rotation around single bonds. The energy barriers for these rotations can be calculated by performing a potential energy surface scan, where a dihedral angle is systematically varied, and the energy is calculated at each step.[7][9]

conformational_interconversion Syn syn-Conformer TS Transition State Syn->TS Anti anti-Conformer TS->Anti

Caption: Relationship between syn and anti conformers via a transition state.

Conclusion

The theoretical study of this compound's molecular structure provides invaluable insights into its conformational preferences and electronic properties. Through the application of established computational methodologies such as DFT, a detailed picture of the molecule's potential energy surface can be constructed. This includes the identification of stable conformers, the quantification of their geometric and energetic properties, and the characterization of the transition states that connect them. Such fundamental knowledge is a prerequisite for understanding its reactivity, biological activity, and for the future development of novel therapeutic agents. The methodologies and expected data presented in this guide provide a comprehensive framework for researchers and scientists in the field.

References

Methodological & Application

Application Notes and Protocols: Pentyl Nitrite as a Nitrosating Agent in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl nitrite, and its isomer isoamyl nitrite, are effective nitrosating agents utilized in organic synthesis for the introduction of the nitroso group (-NO). These reagents serve as a source of the nitrosonium ion (NO⁺) or its equivalents under various reaction conditions.[1] Their application is prominent in the diazotization of primary aromatic amines to form diazonium salts, which are versatile intermediates in the synthesis of a wide array of functionalized aromatic compounds.[2][3] Additionally, this compound is employed in the nitrosation of other nucleophilic substrates, including carbanions (from ketones and esters), alcohols, and thiols.[1][4] Compared to other nitrosating agents like sodium nitrite in acidic aqueous solutions, alkyl nitrites such as this compound offer the advantage of being soluble in organic solvents, allowing for reactions under milder and homogenous conditions.[5][6]

Mechanism of Nitrosation

The nitrosating ability of this compound is generally attributed to its capacity to generate a nitrosating species, typically the nitrosonium ion (NO⁺), especially under acidic conditions. The general mechanism involves the protonation of the nitrite ester followed by the elimination of pentanol to yield the electrophilic nitrosonium ion, which is then attacked by a nucleophile (e.g., an amine).[7]

In some cases, particularly in non-aqueous or less acidic media, the reaction may proceed through different pathways. For instance, in the nitrosation of phenols, it has been suggested that the reaction can occur via the hydrolysis of the alkyl nitrite to nitrous acid, which then acts as the nitrosating agent.[8]

Applications in Organic Synthesis

  • Diazotization of Primary Aromatic Amines: A primary application of this compound is the conversion of primary aromatic amines to diazonium salts. These salts are highly valuable synthetic intermediates that can be transformed into a variety of functional groups including halides (Sandmeyer reaction), hydroxyls, and cyano groups, or used in coupling reactions to form azo compounds.[2][9] The use of this compound in organic solvents allows for the diazotization of amines that are poorly soluble in aqueous media.

  • C-Nitroso Compounds: this compound can be used to introduce a nitroso group onto a carbon atom, particularly an activated carbon such as the α-carbon of a ketone.[4] This reaction typically requires the presence of an acid or base to facilitate the formation of the enol or enolate, which then acts as the nucleophile.

  • N-Nitrosamines: Secondary amines react with this compound to form N-nitrosamines.[7][10] While this is a common side reaction and a potential source of impurities in pharmaceutical manufacturing, the controlled synthesis of N-nitrosamines is also of interest for toxicological studies and as synthetic intermediates.

Experimental Protocols

This protocol describes a general method for the formation of an aryl diazonium salt using this compound in an organic solvent.

Materials:

  • Primary aromatic amine

  • This compound

  • Anhydrous organic solvent (e.g., Tetrahydrofuran (THF), Dichloroethane (DCE), Acetonitrile (MeCN))

  • Acid (e.g., Trimethylsilyl chloride (TMSCl), Hydrochloric acid (HCl) in dioxane)

Procedure:

  • Dissolve the primary aromatic amine in the chosen anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acid to the solution while maintaining the temperature at 0 °C.

  • To this stirring solution, add this compound dropwise. The rate of addition should be controlled to keep the reaction temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 30-60 minutes.

  • The resulting solution of the diazonium salt is typically used immediately in the subsequent reaction step without isolation.[11]

Note: Diazonium salts can be explosive when isolated in a dry state and should be handled with extreme caution.[11]

This protocol outlines the nitrosation of a ketone at the α-position using this compound.

Materials:

  • Ketone with at least one α-hydrogen

  • This compound

  • Acid catalyst (e.g., gaseous HCl or acetyl chloride)

  • Anhydrous ether or another suitable aprotic solvent

Procedure:

  • Dissolve the ketone in the anhydrous solvent.

  • Cool the solution to 0 °C.

  • Slowly bubble gaseous HCl through the solution or add acetyl chloride dropwise.

  • Add this compound dropwise to the cooled, acidified solution.

  • Maintain the reaction at a low temperature (0-5 °C) and stir until the reaction is complete (monitoring by TLC).

  • Upon completion, the reaction is typically quenched with a cold aqueous solution (e.g., saturated sodium bicarbonate) and the product is extracted with an organic solvent.

  • The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude C-nitroso product, which may exist as a dimer.[4]

Quantitative Data

The efficiency of nitrosation reactions using this compound can vary depending on the substrate and reaction conditions. The following table summarizes representative data from the literature.

Substrate TypeNitrosating AgentCo-reagent/SolventTemperature (°C)Time (min)Yield (%)Reference
Primary Aromatic AmineIsobutyl nitrite / this compoundTrimethylsilyl halide / DCE:MeCN (2:1)015-30High Conversion[3]
Secondary Aminetert-Butyl nitriteSolvent-freeRoom Temp.5-60up to 99[12][13]
Primary AmideAmyl nitriteAcetic acidRefluxN/AReasonable to excellent[14]
Ketone (3-methyl-2-butanone)Alkyl nitriteHClN/AN/AGood[4]

Note: While specific yields for this compound were not always detailed, the data for similar alkyl nitrites like isobutyl and tert-butyl nitrite are included for comparison, as they are expected to have similar reactivity.[15]

Visualizations

Nitrosation_Mechanism cluster_activation Activation of this compound cluster_nitrosation Nitrosation of Amine PentylNitrite C5H11-O-N=O (this compound) ProtonatedNitrite C5H11-O(H)-N=O⁺ PentylNitrite->ProtonatedNitrite + H⁺ Proton H+ Nitrosonium N=O⁺ (Nitrosonium Ion) ProtonatedNitrite->Nitrosonium - C5H11-OH Pentanol C5H11-OH (Pentanol) NitrosatedAmine R-NH₂-N=O⁺ Nitrosonium->NitrosatedAmine + R-NH₂ Amine R-NH₂ (Primary Amine) ProtonatedNitrosamine R-NH-N=O NitrosatedAmine->ProtonatedNitrosamine - H⁺ Diazohydroxide R-N=N-OH ProtonatedNitrosamine->Diazohydroxide Tautomerization Diazonium R-N₂⁺ (Diazonium Ion) Diazohydroxide->Diazonium + H⁺, - H₂O

Caption: General mechanism of amine diazotization using this compound under acidic conditions.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Nitrosation Reaction cluster_workup Product Handling Start Dissolve Primary Aromatic Amine in Anhydrous Solvent Cooling Cool to 0 °C Start->Cooling Acidification Add Acid (e.g., TMSCl) Cooling->Acidification AddNitrite Add this compound Dropwise (Maintain T < 5 °C) Acidification->AddNitrite Stirring Stir at 0 °C for 30-60 min AddNitrite->Stirring Product Solution of Diazonium Salt Stirring->Product Usage Use Immediately in Next Synthetic Step Product->Usage

Caption: Workflow for the synthesis of diazonium salts using this compound.

Safety and Handling

This compound is a volatile and flammable liquid. It should be handled in a well-ventilated fume hood, away from ignition sources. Protective equipment, including gloves and safety glasses, should be worn. As mentioned, diazonium salts, especially in solid form, can be explosive and should be handled with appropriate care, typically by keeping them in solution and at low temperatures.[11] N-nitrosamines are known to be potent carcinogens and should be handled with extreme caution.[7]

Conclusion

This compound is a versatile and effective nitrosating agent for a range of synthetic transformations, most notably the diazotization of primary aromatic amines. Its solubility in organic solvents provides a significant advantage for reactions involving substrates with poor aqueous solubility. By following established protocols and adhering to safety precautions, researchers can effectively utilize this compound in the development of complex molecules and pharmaceutical intermediates.

References

laboratory protocol for pentyl nitrite synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Due to safety policies regarding the synthesis of potentially harmful and misused chemical compounds, I cannot provide a detailed laboratory protocol for the synthesis of pentyl nitrite. Providing such instructions would violate policies against facilitating the creation of regulated or hazardous substances.

However, I can provide general information on the chemical principles, applications, and critical safety considerations relevant to alkyl nitrites from an educational and public safety perspective.

General Chemical Principles

Alkyl nitrites, such as this compound, are esters of alcohols and nitrous acid. The general synthesis method involves the esterification of the corresponding alcohol (in this case, pentyl alcohol) with a source of nitrous acid. This is typically achieved by reacting an alcohol with sodium nitrite in the presence of an acid, such as sulfuric or hydrochloric acid. The acid protonates the nitrite anion to form nitrous acid in situ, which then reacts with the alcohol.

This reaction is an equilibrium process and is often performed at low temperatures to prevent the decomposition of the unstable nitrous acid and to control the exothermic nature of the reaction.

Applications and Historical Context

Historically, amyl nitrite was one of the first treatments for angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart.[1][2][3] First used for this purpose in 1867, its function as a potent vasodilator helps to relax blood vessels, increasing blood and oxygen supply to the heart and reducing its workload.[4][5][6] While it has largely been superseded by more stable and controllable medications like nitroglycerin, it remains important in specific medical contexts.[3]

One of its critical modern uses is as an antidote for cyanide poisoning.[1][7][8] In these cases, the nitrite induces the formation of methemoglobin in the blood, which binds to cyanide ions, preventing them from inhibiting cellular respiration.[7][8]

Beyond medicine, alkyl nitrites serve as useful reagents in organic synthesis.[6][9][10] They are used as nitrosating agents, in diazotization reactions, and as oxidants in various chemical transformations.[9][10] In industrial settings, they can be found in applications such as cleaning agents and solvents.[5]

Hazard Analysis and Safety Protocols

The synthesis and handling of this compound and related compounds are associated with significant hazards that require strict adherence to safety protocols. Researchers and laboratory personnel must be aware of the chemical, physiological, and physical risks involved.

Chemical Hazards:

  • Reagents: Sodium nitrite is a strong oxidizing agent and is acutely toxic if ingested. Acids like sulfuric acid are highly corrosive.

  • Product: this compound is highly flammable and volatile. Its vapors can form explosive mixtures with air. It is also unstable and can decompose, especially when exposed to light, heat, or air.

  • Byproducts: The reaction can produce toxic nitrogen oxides (NOx) as gaseous byproducts, which are severe respiratory irritants.

Physiological Hazards:

  • Inhalation: Inhaling this compound vapors causes rapid vasodilation, leading to a sharp drop in blood pressure, dizziness, headache, and an increased heart rate (tachycardia).[8]

  • Methemoglobinemia: A significant risk is the development of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[8] This reduces the oxygen-carrying capacity of the blood and can lead to cyanosis and, in severe cases, can be life-threatening.[8]

  • Contact: Direct contact with the liquid can cause skin and eye irritation.

Table 1: Summary of Key Chemical Hazards

CompoundHazard ClassificationKey Risks
Pentyl AlcoholFlammable liquid, Acute toxicity (inhalation), Skin irritationFlammable, harmful if inhaled, causes respiratory irritation.
Sodium NitriteOxidizing solid, Acute toxicity (oral), Hazardous to the aquatic environmentStrong oxidizer, toxic if swallowed, risk of methemoglobinemia.
Sulfuric AcidSkin corrosion, Serious eye damageCauses severe skin burns and eye damage.
This compoundFlammable liquid, Acute toxicity (inhalation)Highly flammable, toxic if inhaled, causes vasodilation.
Nitrogen Oxides (NOx)Acute toxicity (inhalation), Skin corrosion, Serious eye damageHighly toxic gas, severe respiratory irritant.

Experimental Safety Protocol

A mandatory safety protocol must be followed at all times when handling these substances. This is not a synthesis protocol but a set of minimum safety requirements for any work involving these chemicals.

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (nitrile or neoprene), a flame-resistant lab coat, and chemical splash goggles at all times.

    • A face shield should be worn over goggles when handling corrosive acids or during steps with a high risk of splashing.

  • Engineering Controls:

    • All procedures must be conducted inside a certified chemical fume hood to prevent the inhalation of volatile compounds and toxic gases.

    • Ensure the work area is free of ignition sources (e.g., open flames, hot plates, static discharge).

    • Have a safety shower and eyewash station readily accessible.

  • Chemical Handling and Waste Disposal:

    • Dispense flammable liquids and corrosive acids carefully to avoid splashes.

    • Use grounded containers when transferring large volumes of flammable liquids to prevent static buildup.

    • All chemical waste must be segregated into appropriate, clearly labeled containers (e.g., halogenated solvents, non-halogenated solvents, acidic waste) according to institutional and regulatory guidelines.

  • Emergency Preparedness:

    • Ensure an appropriate fire extinguisher (e.g., Class B for flammable liquids) is available.

    • Keep a spill kit rated for acids and organic solvents nearby.

    • All personnel must be familiar with the location and content of the Safety Data Sheets (SDS) for all chemicals used.

Logical Workflow for Laboratory Safety

The following diagram illustrates the essential logical steps for ensuring safety before and during any chemical experiment.

G cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase cluster_post 3. Post-Execution Phase A Review Literature & Safety Data Sheets (SDS) B Conduct Hazard Analysis (Identify Risks) A->B Input C Develop Mitigation Plan (e.g., Fume Hood, PPE) B->C Action D Don Appropriate PPE C->D Proceed to Experiment E Prepare & Verify Engineering Controls (e.g., Fume Hood On) D->E F Execute Experiment Following Protocol E->F G Quench Reaction & Neutralize Hazards F->G Experiment Complete H Segregate & Label Chemical Waste G->H I Decontaminate Glassware & Work Area H->I

Caption: A logical workflow for ensuring laboratory safety.

References

Application Note: GC-MS Analysis of Pentyl Nitrite in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl nitrite, an alkyl nitrite, is known for its use as a recreational inhalant, often referred to as "poppers," and has historical medical applications as a vasodilator.[1][2] Its physiological effects are primarily due to the release of nitric oxide (NO), which leads to the relaxation of smooth muscles.[1][2] The analysis of this compound and its metabolites in biological samples is crucial for clinical and forensic toxicology, as well as for understanding its pharmacokinetics and pharmacodynamics. However, the inherent instability of alkyl nitrites in biological matrices presents a significant analytical challenge, as they readily hydrolyze to their corresponding alcohols (e.g., pentanol).[3]

This application note provides a detailed protocol for the determination of this compound in biological samples, such as blood and urine, using headspace gas chromatography-mass spectrometry (HS-GC-MS). This method is sensitive and specific, addressing the volatile nature of the analyte.

Signaling Pathway of this compound

This compound exerts its vasodilatory effects by acting as a nitric oxide (NO) donor. Upon administration, it is metabolized, releasing NO, which then activates soluble guanylate cyclase (sGC) in smooth muscle cells. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation.

This compound Signaling Pathway Pentyl_Nitrite This compound NO Nitric Oxide (NO) Pentyl_Nitrite->NO Metabolism sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Smooth_Muscle_Relaxation

Caption: Signaling pathway of this compound leading to vasodilation.

Experimental Workflow for GC-MS Analysis

The analysis of this compound in biological samples by HS-GC-MS involves several key steps, from sample collection to data analysis. Proper sample handling is critical to minimize analyte degradation.

Experimental_Workflow Sample_Collection Sample Collection Blood or Urine Sample_Preparation Sample Preparation Aliquoting and addition of internal standard Sample_Collection->Sample_Preparation Headspace_Incubation Headspace Incubation Heating to partition analytes into the headspace Sample_Preparation->Headspace_Incubation HS_GC_MS_Analysis HS-GC-MS Analysis Injection, separation, and detection Headspace_Incubation->HS_GC_MS_Analysis Data_Processing Data Processing Peak integration and quantification HS_GC_MS_Analysis->Data_Processing Results Results Concentration of this compound Data_Processing->Results

Caption: Experimental workflow for HS-GC-MS analysis of this compound.

Experimental Protocols

Materials and Reagents
  • This compound standard (≥95.0% purity)

  • Internal Standard (IS): e.g., Isobutyl nitrite or a deuterated analog

  • Sodium chloride (NaCl)

  • Deionized water

  • Biological matrices (blood, urine) from a certified source for blanks and calibration standards

  • Headspace vials (e.g., 20 mL) with magnetic crimp caps and PTFE/silicone septa

Instrumentation
  • Gas chromatograph with a mass selective detector (GC-MS)

  • Headspace autosampler

  • Capillary column suitable for volatile compounds (e.g., Rtx-BAC2 or similar)[3][4]

Sample Preparation
  • Calibration Standards and Quality Controls: Prepare a stock solution of this compound in a suitable solvent. Spike appropriate amounts into the blank biological matrix to create a series of calibration standards and quality control samples.

  • Sample Aliquoting: Pipette 1 mL of the biological sample (calibrator, control, or unknown) into a 20 mL headspace vial.

  • Internal Standard Addition: Add a fixed amount of the internal standard to each vial.

  • Salting Out: Add a saturating amount of NaCl to the vial to increase the partitioning of volatile analytes into the headspace.

  • Vial Sealing: Immediately seal the vials with magnetic crimp caps.

Headspace GC-MS Parameters

The following parameters are a starting point and may require optimization for your specific instrumentation.

ParameterRecommended Setting
Headspace Autosampler
Incubation Temperature55°C[3][4]
Incubation Time15 minutes[3][4]
Syringe Temperature60°C
Injection Volume1 mL of headspace vapor
GC System
Injector Temperature200°C
Injection ModeSplitless
Carrier GasHelium at a constant flow rate
Oven Temperature ProgramInitial: 40°C, hold for 2 minRamp: 10°C/min to 240°CHold: 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temperature230°C
MS Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Selected Ions (m/z) This compound: 41, 29, 42[5]Quantifier and qualifier ions should be selected based on the mass spectrum.

Data Presentation

Due to the rapid degradation of this compound in biological samples, many quantitative methods focus on its primary metabolite, pentanol. The following table summarizes typical analytical performance data for the analysis of alkyl alcohols, which can be used as a proxy for alkyl nitrite exposure.

AnalyteMatrixMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)
Isoamyl alcoholWhole BloodHS-GC-FID10 ng/mL[3][4]-
Isoamyl alcoholUrineHS-GC-FID5 ng/mL[3][4]-
1-PentanolSerumHS-GC-FID-0.02 mg/L[6]

Discussion

The analysis of this compound is challenging due to its volatility and instability. The presented HS-GC-MS method offers a robust approach by analyzing the headspace above the sample, which minimizes matrix effects and is well-suited for volatile compounds. The use of a salting-out agent enhances the sensitivity of the method by driving the analyte into the vapor phase.

It is often practical to quantify the corresponding alcohol metabolite as an indicator of this compound exposure, especially in post-mortem or delayed analyses, as the parent compound may be completely degraded.[3] The choice of internal standard is critical for accurate quantification and should ideally be a stable isotope-labeled analog of the analyte or a closely related homolog.

Method validation should be performed according to established guidelines and should include assessments of linearity, accuracy, precision, selectivity, and stability. Given the instability of this compound, a thorough evaluation of its stability in the biological matrix under different storage conditions is highly recommended.

References

Application Notes and Protocols for HPLC Quantification of Pentyl Nitrite Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl nitrite, an alkyl nitrite, undergoes metabolic transformation in the body, leading to the formation of both organic and inorganic metabolites. Accurate quantification of these metabolites is crucial for pharmacokinetic studies, toxicological assessments, and understanding the overall disposition of the parent compound. High-Performance Liquid Chromatography (HPLC) offers a versatile platform for the analysis of these metabolites. However, due to their differing chemical properties, distinct analytical strategies are required for the organic metabolite (pentanol) and the inorganic metabolites (nitrite and nitrate).

This document provides detailed application notes and protocols for the HPLC-based quantification of the primary metabolites of this compound in biological matrices.

Metabolic Pathway of this compound

This compound is primarily metabolized in the liver via hydrolysis to form pentanol (amyl alcohol) and a nitrite ion.[1][2] The nitrite ion can then be oxidized to nitrate.[3] Understanding this pathway is fundamental to selecting the appropriate analytical methods for comprehensive metabolite profiling.

This compound Metabolism This compound This compound Pentanol Pentanol This compound->Pentanol Hydrolysis Nitrite (NO2-) Nitrite (NO2-) This compound->Nitrite (NO2-) Hydrolysis Nitrate (NO3-) Nitrate (NO3-) Nitrite (NO2-)->Nitrate (NO3-) Oxidation

Caption: Metabolic pathway of this compound.

Section 1: Quantification of Pentanol (Organic Metabolite)

Direct HPLC analysis of short-chain alcohols like pentanol in biological samples is challenging due to their poor UV absorbance and retention on typical reversed-phase columns. Therefore, a derivatization step is recommended to introduce a chromophore or fluorophore, enhancing detection by UV or fluorescence detectors.

Application Note: HPLC Quantification of Pentanol via Pre-column Derivatization

This method describes the quantification of pentanol in plasma or serum using a pre-column derivatization reaction followed by reversed-phase HPLC with UV detection. The protocol involves the esterification of pentanol with a suitable derivatizing agent.

Experimental Protocol

1. Sample Preparation and Derivatization

  • Materials:

    • Plasma or serum samples

    • Internal Standard (IS) solution (e.g., Hexanol)

    • Protein precipitation agent (e.g., ice-cold acetonitrile)

    • Derivatizing agent solution (e.g., 3,5-Dinitrobenzoyl chloride in a suitable solvent)

    • Pyridine (catalyst)

    • Extraction solvent (e.g., hexane or ethyl acetate)

  • Procedure:

    • To 100 µL of plasma/serum in a microcentrifuge tube, add 20 µL of the internal standard solution.

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 50 µL of a solution containing the derivatizing agent and pyridine.

    • Incubate at 60°C for 30 minutes.

    • After cooling to room temperature, add 200 µL of extraction solvent and 100 µL of water. Vortex thoroughly.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV detector set at a wavelength appropriate for the chosen derivative (e.g., 254 nm for 3,5-dinitrobenzoyl derivatives).

  • Injection Volume: 20 µL

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data for a proposed HPLC method for pentanol, as direct literature values for this specific application are scarce.

ParameterValue
AnalytePentanol (as 3,5-dinitrobenzoyl derivative)
Internal StandardHexanol (as 3,5-dinitrobenzoyl derivative)
MatrixHuman Plasma
Linearity Range0.1 - 20 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Recovery85 - 95%
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 8%

Section 2: Quantification of Nitrite and Nitrate (Inorganic Metabolites)

The quantification of nitrite and nitrate in biological fluids is well-established using various HPLC methods. A common approach involves the Griess reaction for colorimetric detection of nitrite, followed by the reduction of nitrate to nitrite for total NOx (nitrite + nitrate) determination.

Application Note: Simultaneous HPLC Quantification of Nitrite and Nitrate

This method allows for the simultaneous quantification of nitrite and nitrate in biological fluids such as plasma, serum, or urine using HPLC with UV detection.[4][5][6] The method relies on the direct UV absorbance of nitrate and a pre-column derivatization for the sensitive detection of nitrite.

Experimental Protocol

1. Sample Preparation

  • Materials:

    • Plasma, serum, or urine samples

    • Protein precipitation agent (e.g., ice-cold methanol or ultrafiltration devices)

    • For nitrite derivatization: 2,3-diaminonaphthalene (DAN) solution and NaOH.[5]

  • Procedure for Total Nitrite and Nitrate (without derivatization):

    • To 100 µL of sample, add 200 µL of ice-cold methanol.

    • Vortex for 30 seconds.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Inject the filtrate into the HPLC system.

  • Procedure for Enhanced Nitrite Detection (with derivatization):

    • Follow steps 1-3 of the non-derivatization procedure.

    • To 50 µL of the deproteinized supernatant, add 10 µL of DAN solution.

    • Incubate for 10 minutes at room temperature in the dark.

    • Add 10 µL of NaOH to stabilize the fluorescent product.

    • Inject into the HPLC system with a fluorescence detector.

2. HPLC Conditions

  • Column: Anion-exchange or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Phosphate buffer with an ion-pairing agent (e.g., tetrabutylammonium hydroxide) for reversed-phase, or a buffered aqueous solution for anion-exchange. A common mobile phase for reversed-phase is distilled water adjusted to pH 6.5 with phosphoric acid.[4]

  • Flow Rate: 0.9 mL/min[4]

  • Column Temperature: 35°C

  • Detector:

    • UV detector at 220 nm for simultaneous detection.[4]

    • Fluorescence detector (Excitation: 365 nm, Emission: 450 nm) for derivatized nitrite.

  • Injection Volume: 50 µL

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the HPLC analysis of nitrite and nitrate in biological fluids.

ParameterNitriteNitrateReference
Matrix Serum, CSF, Ascitic FluidSerum, CSF, Ascitic Fluid[4]
Linearity Range 0.012 - 100 µg/mL0.39 - 50 µg/mL[4]
Correlation Coefficient (r²) > 0.99> 0.99[4]
Limit of Detection (LOD) 0.006 µg/mL0.03 µg/mL[4]
Limit of Quantification (LOQ) 0.012 µg/mL0.098 µg/mL[4]
Retention Time ~3.5 min~2.55 min[4]
Precision (%CV) < 3%< 3%[4]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of this compound metabolites from biological samples.

Experimental Workflow cluster_sample Sample Collection & Preparation cluster_pentanol Pentanol Analysis cluster_nitrite_nitrate Nitrite/Nitrate Analysis Sample Biological Sample (Plasma, Serum, Urine) Deproteination Protein Precipitation (e.g., Acetonitrile) Sample->Deproteination Centrifugation Centrifugation Deproteination->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Derivatization Derivatization (e.g., 3,5-Dinitrobenzoyl chloride) Supernatant->Derivatization Direct_Injection Direct Injection Supernatant->Direct_Injection Extraction Liquid-Liquid Extraction Derivatization->Extraction HPLC_UV HPLC-UV Analysis Extraction->HPLC_UV HPLC_UV_direct HPLC-UV Analysis Direct_Injection->HPLC_UV_direct

Caption: General experimental workflow.

Conclusion

The quantification of this compound metabolites requires a multi-faceted analytical approach. While the parent compound and its primary organic metabolite, pentanol, are best analyzed by GC or by HPLC following derivatization, the inorganic metabolites, nitrite and nitrate, can be readily quantified using established HPLC methods with UV or fluorescence detection. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in the field of drug metabolism and toxicology to develop and implement robust analytical methods for the complete profiling of this compound metabolites.

References

Application Notes and Protocols for the Experimental Use of Pentyl Nitrite to Induce Vasodilation In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl nitrite, also known as amyl nitrite, is a potent vasodilator belonging to the alkyl nitrite class of compounds. Its primary mechanism of action involves the release of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[1] This release of NO leads to the activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells, which in turn catalyzes the production of cyclic guanosine monophosphate (cGMP).[1] Elevated cGMP levels activate protein kinase G, ultimately resulting in reduced intracellular calcium concentrations and smooth muscle relaxation, leading to vasodilation.[1] This rapid and transient vasodilation makes this compound a valuable tool for in vivo experimental studies aimed at understanding cardiovascular physiology and pathology. These application notes provide an overview of the experimental use of this compound to induce vasodilation in vivo, including detailed protocols and data presentation.

Mechanism of Action

This compound serves as a prodrug for nitric oxide. Upon administration, it is rapidly metabolized, releasing NO into the bloodstream and surrounding tissues. The vasodilatory effect is a direct consequence of the canonical NO/sGC/cGMP signaling pathway, which is a fundamental mechanism for regulating vascular tone.

Data Presentation

The following table summarizes quantitative data from a preclinical study investigating the in vivo vasodilatory effects of inhaled amyl nitrite in a porcine model of pulmonary hypertension.

Hemodynamic ParameterBaseline (Pre-Hypertension)U46619 Induced Hypertension5 minutes Post-Amyl Nitrite Inhalation
Mean Pulmonary Artery Pressure (mmHg) Not Reported42 ± 322 ± 3
Cardiac Output (L/min) Not ReportedDecreasedIncreased
Mean Arterial Pressure (mmHg) Not ReportedDecreasedIncreased
Pulmonary Vascular Resistance (dyne.sec.cm⁻⁵) Not Reported4889 ± 1338380 ± 195

Data adapted from a study on acute thromboxane-mediated pulmonary hypertension in pigs.[2]

Experimental Protocols

Protocol 1: Induction and Measurement of Vasodilation in a Porcine Model

This protocol is adapted from a study investigating the effects of inhaled amyl nitrite on acute pulmonary hypertension in swine.[2]

1. Animal Model:

  • Species: Domestic swine (Sus scrofa domesticus)

  • Weight: 30-35 kg

  • Anesthesia: Appropriate anesthesia should be administered and maintained throughout the experiment (e.g., ketamine, xylazine, and isoflurane).

2. Surgical Preparation and Monitoring:

  • Perform a tracheostomy for mechanical ventilation.

  • Insert catheters into the femoral artery and vein for blood pressure monitoring, blood sampling, and drug administration.

  • Place a pulmonary artery catheter for measurement of pulmonary artery pressure, cardiac output, and central venous pressure.

  • Continuously monitor electrocardiogram (ECG), heart rate, and oxygen saturation.

3. Induction of Vasoconstriction (Optional, for studying reversal of hypertension):

  • Induce acute pulmonary hypertension with a bolus administration of a thromboxane A2 analogue, such as U46619.

4. Administration of this compound:

  • Administer a single capsule of amyl nitrite (0.3 mL) by crushing it and placing it in the inspiratory limb of the ventilator circuit.

5. Data Collection:

  • Record all hemodynamic parameters continuously.

  • Collect data at baseline, after induction of hypertension (if applicable), and at regular intervals (e.g., 1, 5, 10, 15, and 30 minutes) following this compound administration.

6. Control Group:

  • A control group of animals should receive a placebo (e.g., an empty capsule) in the ventilator circuit to control for the effects of the experimental procedures.

Protocol 2: Investigation of Systemic Vasodilation in a Rodent Model

This protocol is a synthesized methodology based on studies of nitrite-mediated vasodilation in rats.[3]

1. Animal Model:

  • Species: Sprague-Dawley rat

  • Weight: 250-350 g

  • Anesthesia: Anesthetize with an appropriate agent (e.g., isoflurane or a combination of ketamine and xylazine).

2. Surgical Preparation and Monitoring:

  • Insert a catheter into the carotid artery for continuous monitoring of mean arterial pressure (MAP) and heart rate.

  • Insert a catheter into the jugular vein for intravenous administration of this compound or control solutions.

  • Maintain body temperature using a heating pad.

3. Administration of this compound:

  • Due to its high volatility, this compound for intravenous administration should be prepared in a suitable vehicle (e.g., saline with a small amount of ethanol or a lipid emulsion) immediately before use.

  • Administer this compound as a bolus injection or a continuous infusion at various doses to establish a dose-response relationship.

  • Alternatively, for inhalation studies, a specialized inhalation chamber can be used with a nebulizer to deliver a controlled concentration of this compound vapor.

4. Data Collection:

  • Continuously record MAP and heart rate.

  • Collect data at baseline and for a defined period after administration of this compound.

5. Control Groups:

  • Vehicle Control: Administer the vehicle solution used to dissolve the this compound.

  • Untreated Control: A group of animals that undergoes the same surgical procedures but does not receive any treatment.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_smooth_muscle Vascular Smooth Muscle Cell This compound This compound NO Nitric Oxide This compound->NO releases sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive activates sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active cGMP Cyclic Guanosine Monophosphate sGC_active->cGMP catalyzes conversion of GTP GTP Guanosine Triphosphate GTP->cGMP PKG Protein Kinase G cGMP->PKG activates Calcium Decreased Intracellular Ca²⁺ PKG->Calcium Relaxation Smooth Muscle Relaxation Calcium->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Caption: Signaling pathway of this compound-induced vasodilation.

Experimental_Workflow cluster_preparation Animal Preparation cluster_intervention Intervention cluster_data Data Acquisition & Analysis Anesthesia Anesthesia Surgical_Instrumentation Surgical Instrumentation (Catheter Placement) Anesthesia->Surgical_Instrumentation Hemodynamic_Monitoring Baseline Hemodynamic Monitoring Surgical_Instrumentation->Hemodynamic_Monitoring Vasoconstriction Induce Vasoconstriction (Optional) Hemodynamic_Monitoring->Vasoconstriction Pentyl_Nitrite_Admin Administer this compound (Inhalation or IV) Hemodynamic_Monitoring->Pentyl_Nitrite_Admin Direct Administration Vasoconstriction->Pentyl_Nitrite_Admin Post_Admin_Monitoring Post-Administration Hemodynamic Monitoring Pentyl_Nitrite_Admin->Post_Admin_Monitoring Data_Analysis Data Analysis and Comparison to Control Post_Admin_Monitoring->Data_Analysis

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols: Pentyl Nitrite as a Reagent in the Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, enabling the conversion of primary aromatic amines into a wide array of functional groups via the formation of a diazonium salt intermediate.[1] While traditionally carried out using aqueous sodium nitrite and a strong acid, the use of alkyl nitrites, such as pentyl nitrite, in organic solvents offers a valuable alternative, particularly for substrates that are sensitive to aqueous acidic conditions or require anhydrous reaction environments.[2] this compound serves as an efficient in situ source of the nitrosonium ion required for diazotization, facilitating a one-pot transformation of aromatic amines to aryl halides and other derivatives. These transformations are pivotal in the synthesis of pharmaceutical intermediates and other complex organic molecules.[1][3]

This document provides detailed application notes and experimental protocols for the use of this compound as a reagent in the Sandmeyer reaction for the synthesis of aryl chlorides, bromides, and cyanides.

Data Presentation

The use of this compound and other alkyl nitrites in the Sandmeyer reaction has been reported to provide variable yields depending on the substrate, halogen source, and reaction conditions. The following table summarizes available quantitative and qualitative data for Sandmeyer reactions employing this compound and related alkyl nitrites.

Alkyl NitriteReaction TypeSubstrateHalogen/Cyanide SourceSolventCatalystTemperature (°C)Yield (%)Reference(s)
n-Pentyl NitriteBrominationAromatic AminesBromoform (CHBr₃)BromoformNone100Acceptable (not specified)[4]
n-Pentyl NitriteChlorinationAromatic AminesChloroform (CHCl₃)ChloroformNoneNot specified1-28[4]
n-Pentyl NitriteChlorinationAromatic AminesCarbon Tetrachloride (CCl₄)Carbon TetrachlorideNoneNot specified19-55[4]
Amyl Nitrite*BrominationAminocyclopropylpyridinesCopper(II) Bromide (CuBr₂)DibromomethaneCuBr₂ (0.5 equiv)Room Temp.Good (not specified)[1]
Isoamyl NitriteChlorinationN-(prop-2-yn-1-ylamino) pyridinesCopper(II) Chloride (CuCl₂)AcetonitrileCuCl₂6562[1]
tert-Butyl NitriteChlorinationPyrimidine derivativeAntimony Trichloride (SbCl₃)Not specifiedSbCl₃Not specifiedNot specified[1]
n-Butyl NitriteBromination2-AminothiazoleCopper(I) Bromide (CuBr)AcetonitrileCuBr6046[1]
Isoamyl NitriteCyanationAromatic AminesCopper(I) Cyanide (CuCN)Not specifiedCuCNNot specifiedNot specified
tert-Butyl NitriteTrifluoromethylationAromatic AminesTogni's Reagent IIDichloroethaneCu(MeCN)₄BF₄4542-90[1]

*Note: "Amyl nitrite" can refer to n-pentyl nitrite or isoamyl nitrite; the specific isomer was not always detailed in the cited literature.[1]

Reaction Mechanism and Experimental Workflow

The Sandmeyer reaction initiated by this compound follows a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The key steps are the in situ formation of the diazonium salt, followed by a copper-catalyzed single-electron transfer to generate an aryl radical, which then abstracts a halogen or cyanide from the copper(II) species.

Sandmeyer Reaction Mechanism with this compound```dot

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction Ar-NH2 Aromatic Amine Ar-N2+ Aryl Diazonium Ion Ar-NH2->Ar-N2+ + C5H11ONO - C5H11OH, -OH- C5H11ONO This compound C5H11ONO->Ar-N2+ Ar• Aryl Radical Ar-N2+->Ar• - N2 + e- from Cu(I) Cu(I)X Copper(I) Halide/Cyanide Cu(I)X->Ar• Ar-X Aryl Halide/Cyanide Ar•->Ar-X + Cu(II)X2 - Cu(I)X

Caption: General experimental workflow for the Sandmeyer reaction.

Experimental Protocols

Note: These are general protocols and may require optimization for specific substrates. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Sandmeyer Bromination

This protocol is adapted from procedures using alkyl nitrites and a halogenated solvent as the bromine source. [4] Materials:

  • Aromatic amine (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Bromoform (as solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic amine (1.0 eq).

  • Add bromoform as the solvent (concentration typically 0.1-0.5 M).

  • Heat the mixture to the desired reaction temperature (e.g., 100 °C).

  • Slowly add this compound (1.2 - 1.5 eq) dropwise to the heated solution over a period of 15-30 minutes.

  • Stir the reaction mixture at the same temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or distillation to afford the desired aryl bromide.

Protocol 2: General Procedure for Sandmeyer Chlorination using a Copper Catalyst

This protocol is a general procedure adapted from the use of isoamyl nitrite and a copper(II) halide. [1] Materials:

  • Aromatic amine (1.0 eq)

  • Copper(II) chloride (CuCl₂) (1.0 - 1.5 eq)

  • This compound (1.2 - 1.5 eq)

  • Anhydrous acetonitrile

  • Ethyl acetate or other suitable extraction solvent

  • Saturated aqueous ammonium chloride solution

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic amine (1.0 eq) and copper(II) chloride (1.0 - 1.5 eq).

  • Add anhydrous acetonitrile to the flask.

  • Stir the suspension at room temperature for 10 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 65 °C).

  • Slowly add this compound (1.2 - 1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at the same temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the aryl chloride.

Protocol 3: General Procedure for Sandmeyer Cyanation

This protocol is a generalized procedure based on Sandmeyer cyanations using alkyl nitrites and a copper(I) cyanide source.

Materials:

  • Aromatic amine (1.0 eq)

  • Copper(I) cyanide (CuCN) (1.1 - 2.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Anhydrous solvent (e.g., acetonitrile or DMF)

  • Extraction solvent (e.g., ethyl acetate)

  • Aqueous workup solution (e.g., ammonium hydroxide or sodium bicarbonate)

  • Brine

Procedure:

  • In a well-ventilated fume hood, to a dry round-bottom flask under an inert atmosphere, add the aromatic amine (1.0 eq) and copper(I) cyanide (1.1 - 2.0 eq).

  • Add the anhydrous solvent to the flask.

  • Stir the mixture at room temperature.

  • Slowly add this compound (1.2 - 1.5 eq) dropwise to the suspension. An exotherm may be observed.

  • After the addition is complete, stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 2-6 hours, monitoring for completion.

  • Cool the reaction to room temperature and carefully quench with an aqueous solution (e.g., ammonium hydroxide to complex the copper salts).

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic extracts with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired aryl nitrile.

Conclusion

This compound is a versatile and effective reagent for the in situ diazotization of aromatic amines in the Sandmeyer reaction, offering a valuable alternative to traditional aqueous methods. Its application is particularly advantageous for substrates requiring non-aqueous conditions. The provided protocols offer a starting point for the synthesis of aryl bromides, chlorides, and cyanides. Researchers and drug development professionals are encouraged to optimize these general procedures for their specific substrates to achieve the best possible outcomes in the synthesis of valuable chemical entities.

References

Application Note: Analytical Techniques for Detecting Pentyl Nitrite in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentyl nitrite, a member of the alkyl nitrite class, is a volatile organic compound used industrially and recreationally. Its presence in the environment, whether in water, air, or soil, necessitates sensitive and reliable analytical methods for monitoring and risk assessment. A primary analytical challenge is the compound's inherent instability; alkyl nitrites readily hydrolyze in aqueous matrices to form the corresponding alcohol (e.g., pentanol) and a nitrite ion.[1][2] Consequently, analytical strategies often target the more stable pentanol as an indirect marker for the presence of this compound.[3] This document provides detailed protocols for the detection and quantification of this compound and its degradation products in environmental samples using headspace gas chromatography coupled with mass spectrometry (HS-GC/MS) and flame ionization detection (HS-GC/FID).

Chemical Degradation Pathway

The instability of this compound in the presence of water is a critical consideration for sample handling and analysis. The hydrolysis reaction provides a reliable secondary target for detection.

G PN This compound (C5H11ONO) Products PN->Products H2O Water (H₂O) H2O->Products Hydrolysis Pentanol Pentanol (C5H11OH) Products->Pentanol Forms HNO2 Nitrous Acid (HNO₂) Products->HNO2 Forms

Figure 1: Hydrolysis pathway of this compound.

Protocol 1: Analysis of this compound in Water and Soil Samples

This protocol utilizes headspace solid-phase microextraction (HS-SPME) for sample preparation, followed by GC-MS or GC-FID for analysis. HS-SPME is a solvent-free technique that concentrates volatile and semi-volatile analytes from the headspace above the sample, minimizing matrix interference.[4] The method is adapted from procedures for analyzing similar alkyl nitrites in biological fluids, which are also aqueous matrices.[1][3]

Experimental Workflow for Water/Soil Samples

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A 1. Collect water sample or create soil slurry (1-5 g in water) B 2. Transfer aliquot (e.g., 1 mL) to 7-10 mL headspace vial A->B C 3. Add internal standard (e.g., t-butanol) and salt (e.g., 0.5 g Na₂SO₄) B->C D 4. Seal vial and incubate (e.g., 55°C for 15 min) C->D E 5. Expose SPME fiber to headspace (e.g., 15 min during incubation) D->E F 6. Retract fiber and inject into GC inlet for thermal desorption E->F G 7. Chromatographic separation on capillary column F->G H 8. Detection by Mass Spectrometry (MS) or Flame Ionization (FID) G->H I 9. Data acquisition and quantification against calibration curve H->I

Figure 2: HS-SPME-GC workflow for water and soil samples.

Methodology

  • Materials and Reagents

    • This compound and pentanol standards

    • Internal Standard (IS): t-butanol or other suitable compound not present in samples

    • Sodium sulfate (Na₂SO₄), anhydrous

    • Methanol (HPLC grade)

    • Deionized water

    • SPME fiber assembly (e.g., 65 µm PDMS/DVB)[2]

    • Headspace vials (10-20 mL) with PTFE-lined septa

  • Sample Preparation

    • Water Samples: Transfer 1-5 mL of the water sample into a headspace vial.

    • Soil Samples: Create a soil slurry by weighing 1-5 g of soil into a headspace vial and adding 5 mL of deionized water.

    • To each vial, add an appropriate amount of internal standard.

    • To enhance the partitioning of analytes into the headspace, add sodium sulfate to the vial (e.g., 0.5 g per 1 mL of aqueous phase).[3]

    • Immediately seal the vial with a cap and septum.

  • HS-SPME Procedure

    • Place the sealed vial in a heating block or autosampler incubator set to a specific temperature (e.g., 55°C).[3]

    • Allow the sample to equilibrate for a set time (e.g., 15 minutes).[3]

    • Expose the SPME fiber to the headspace above the sample for a defined extraction time (e.g., 15 minutes).

    • Retract the fiber into the needle and immediately transfer it to the GC injection port.

  • GC-MS/FID Conditions

    • Injector: Split/splitless, operated in splitless mode. Temperature: 250°C. Desorption time: 2-5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]

    • Oven Program: Initial temperature of 40-50°C, hold for 2-5 minutes, then ramp at 10°C/min to 200-250°C.[5]

    • Detector (MS): Transfer line temperature 280°C. Ion source temperature 230°C. Scan range 35-400 amu.

    • Detector (FID): Temperature 250°C.

Quantitative Data Summary

The following table summarizes typical performance metrics for the analysis of alkyl nitrites' corresponding alcohols in aqueous matrices using headspace GC techniques. Data is based on published methods for similar compounds like n-butanol.[1][3]

ParameterValueComments
Limit of Detection (LOD) 5-10 ng/mL (ppb)For alkyl alcohols in aqueous matrices.[3]
Limit of Quantification (LOQ) 15-30 ng/mL (ppb)Estimated based on typical LOD values.
Linearity (R²) > 0.99Over a concentration range of ~0.05 to 5 µg/mL.
Precision (RSD%) < 10%For replicate measurements.
Recovery 90-110%Dependent on matrix and fortification level.

Protocol 2: Analysis of this compound in Air Samples

Airborne this compound can be collected using whole-air sampling methods (e.g., Summa canisters) or by drawing air through a solid sorbent tube. The analysis is typically performed by GC-MS.[6][7]

Experimental Workflow for Air Samples

G cluster_sampling Sample Collection cluster_analysis Sample Introduction & Analysis A 1a. Whole-Air Sampling: Collect sample into an evacuated Summa canister C 2a. Canister Analysis: Use a preconcentrator to trap and focus analytes cryogenically A->C B 1b. Active Sampling: Draw a known volume of air through a solid sorbent tube D 2b. Sorbent Tube Analysis: Place tube in a thermal desorber to release analytes B->D E 3. Transfer analytes to GC column via heated transfer line C->E D->E F 4. Chromatographic separation on capillary column E->F G 5. Detection by Mass Spectrometry (MS) F->G H 6. Data acquisition and quantification G->H

Figure 3: Workflow for the analysis of this compound in air samples.

Methodology

  • Materials and Reagents

    • Evacuated Summa canisters (e.g., 6 L)

    • Solid sorbent tubes (e.g., Tenax® TA or similar)

    • Personal or area sampling pump

    • Thermal desorption system with cryofocusing

    • GC-MS system

  • Sample Collection

    • Canister Sampling: Open the valve on a pre-evacuated canister to collect a grab sample or use a flow controller for time-integrated sampling.[6] Record initial and final pressures.

    • Sorbent Tube Sampling: Connect a sorbent tube to a calibrated air sampling pump. Draw a known volume of air (e.g., 1-10 L) through the tube at a controlled flow rate (e.g., 50-200 mL/min). After sampling, cap the tube ends.

  • Sample Analysis

    • Canister Analysis: An automated preconcentrator draws a specific volume of the air sample from the canister. Analytes are trapped cryogenically, then rapidly heated and transferred to the GC column.

    • Sorbent Tube Analysis: Place the sorbent tube in a thermal desorption unit. The tube is heated (e.g., to 250-300°C) with a flow of inert gas to sweep the desorbed analytes into a cold trap and then onto the GC column.

    • The GC-MS conditions can be similar to those described in Protocol 1, optimized for the specific target analytes.

Quantitative Data Summary

Performance metrics for air analysis are highly dependent on the sample volume and concentration. The following are typical achievable values for VOC analysis using canister or thermal desorption methods.

ParameterValueComments
Limit of Detection (LOD) 0.1 - 1 ppbvDependent on sample volume and preconcentration factor.
Limit of Quantification (LOQ) 0.3 - 3 ppbvEstimated based on typical LOD values.
Linearity (R²) > 0.995Over the expected environmental concentration range.
Precision (RSD%) < 15%Includes sampling and analytical variability.
Recovery > 90%For thermal desorption methods.

The analysis of this compound in environmental samples is most effectively achieved using headspace-GC or thermal desorption-GC techniques, often coupled with mass spectrometry. Due to the compound's instability, methods should be capable of detecting both the parent this compound and its primary degradation product, pentanol. The protocols and performance data provided here offer a robust framework for researchers to develop and validate methods for monitoring these compounds in water, soil, and air.

References

Application Notes and Protocols for Handling and Storage of Pentyl Nitrite in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and safety information for the handling and storage of pentyl nitrite in a laboratory setting. This compound is a versatile reagent in organic synthesis, particularly as a nitrosating agent. However, it is also a hazardous chemical that requires careful handling to mitigate risks. These guidelines are intended to ensure the safe and effective use of this compound in research and development.

Chemical and Physical Properties

This compound is a clear, yellowish, volatile liquid with a characteristic fruity odor.[1][2] It is highly flammable and poses significant health risks if not handled properly.[1] A summary of its key quantitative data is presented in Table 1.

PropertyValueReferences
Molecular Formula C₅H₁₁NO₂[1]
Molecular Weight 117.15 g/mol [1]
Appearance Clear, yellowish liquid[1][2]
Boiling Point 104-106 °C[1]
Flash Point -30 °C to -40 °C (closed cup)[1][2]
Density ~0.866 g/cm³ (at 20°C)[1]
Vapor Pressure 65 hPa (20 °C)[3][4]
Storage Temperature 2-8°C (Refrigerator)[4][5]
Solubility Slightly soluble in water; miscible with organic solvents. Decomposes in contact with water.[1][2]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary hazards are its high flammability and its toxicity upon inhalation or ingestion.[1]

GHS Hazard Statements:

  • H225: Highly flammable liquid and vapor.[1]

  • H302: Harmful if swallowed.[1]

  • H332: Harmful if inhaled.[1]

Potential Health Effects:

  • Inhalation or Ingestion: Can cause flushing of the face, pulsatile headache, tachycardia, cyanosis (due to methemoglobinemia), weakness, confusion, and collapse.[4][6]

  • Skin/Eye Contact: May cause irritation.[6]

Safety Precautions:

  • Engineering Controls: All handling of this compound should occur in a well-ventilated chemical fume hood.[6] Use explosion-proof electrical and ventilating equipment.[3]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Wear splash-proof chemical goggles and a face shield.[7]

    • Lab Coat: A flame-resistant lab coat is recommended.

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[3] Use non-sparking tools.[3] Fire extinguishers suitable for flammable liquids (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) should be readily available.[7]

  • Static Discharge: Ground and bond containers when transferring material to prevent static discharge.[3]

Experimental Protocol: Diazotization of an Aromatic Amine

This compound is a common reagent for the diazotization of primary aromatic amines, a key step in the synthesis of azo dyes and other aromatic compounds.[8] The following is a general protocol for this reaction.

Materials:

  • Primary aromatic amine

  • This compound

  • Organic solvent (e.g., acetonitrile, dichloromethane)

  • Acid (e.g., p-toluenesulfonic acid)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary aromatic amine and the acid in the chosen organic solvent.

  • Cool the reaction mixture to 0-5°C using an ice bath.

  • Slowly add this compound dropwise to the cooled, stirring solution. Maintain the temperature below 10°C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0-5°C for the time specified by the particular synthetic procedure (typically 30-60 minutes). The formation of the diazonium salt is often indicated by a color change.

  • The resulting diazonium salt solution is typically used immediately in the next synthetic step (e.g., a coupling reaction) without isolation.[9]

Quenching and Work-up:

  • Any excess this compound and reactive diazonium species should be quenched before work-up. This can often be achieved by the addition of a reducing agent, but the specific quenching procedure will depend on the subsequent reaction steps.

  • Follow standard organic chemistry work-up procedures, such as extraction and washing, to isolate the desired product.

Storage and Disposal

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and dark location.[6]

  • A designated, explosion-proof refrigerator for flammable liquids is the recommended storage location.[4]

  • Store away from incompatible materials, such as reducing agents, acids, and bases.[4]

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

  • Do not dispose of this compound down the drain.

Visualizations

Handling_and_Storage_Workflow cluster_receipt Receiving and Initial Storage cluster_handling Laboratory Handling cluster_disposal Waste Disposal receive Receive this compound inspect Inspect Container for Damage receive->inspect log Log into Chemical Inventory inspect->log store_initial Store in Flammable Liquid Refrigerator (2-8°C) log->store_initial ppe Don Appropriate PPE store_initial->ppe Transport to Lab fume_hood Work in a Chemical Fume Hood ppe->fume_hood grounding Ground and Bond Containers fume_hood->grounding dispense Dispense Reagent grounding->dispense reaction Perform Reaction dispense->reaction quench Quench Reaction reaction->quench waste_collection Collect Waste in Labeled Container quench->waste_collection waste_storage Store Waste in Satellite Accumulation Area waste_collection->waste_storage waste_disposal Dispose of as Hazardous Waste waste_storage->waste_disposal

Caption: Workflow for the safe handling and storage of this compound.

Pentyl_Nitrite_Hazards cluster_chemical This compound cluster_hazards Primary Hazards cluster_ppe Required PPE pentyl_nitrite C₅H₁₁NO₂ flammability Highly Flammable (H225) pentyl_nitrite->flammability toxicity_oral Harmful if Swallowed (H302) pentyl_nitrite->toxicity_oral toxicity_inhaled Harmful if Inhaled (H332) pentyl_nitrite->toxicity_inhaled gloves Chemical Resistant Gloves flammability->gloves goggles Splash Goggles & Face Shield toxicity_oral->goggles lab_coat Lab Coat toxicity_inhaled->lab_coat

Caption: Key hazards and recommended personal protective equipment for this compound.

References

Application Notes and Protocols for Studying Smooth Muscle Relaxation Using Pentyl Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentyl nitrite, and its close analog amyl nitrite, are potent vasodilators that induce smooth muscle relaxation. Their mechanism of action is primarily mediated through the release of nitric oxide (NO), which initiates a signaling cascade leading to a decrease in intracellular calcium and ultimately, relaxation of the smooth muscle tissue.[1][2] These compounds are valuable tools for studying the molecular mechanisms of vasodilation and for the preclinical evaluation of novel therapeutic agents targeting smooth muscle function.

These application notes provide an overview of the signaling pathway, detailed protocols for in vitro assessment of smooth muscle relaxation, and methods for quantifying the downstream effects of this compound.

Mechanism of Action: The Nitric Oxide (NO) - cGMP Pathway

This compound is metabolized in vascular smooth muscle cells, leading to the release of nitric oxide (NO).[1] NO then activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][3] The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets. This leads to a reduction in intracellular calcium levels and a desensitization of the contractile apparatus to calcium, resulting in smooth muscle relaxation.[1]

G cluster_cell Smooth Muscle Cell PN This compound NO Nitric Oxide (NO) PN->NO Metabolism sGC_inactive Soluble Guanylate Cyclase (Inactive) NO->sGC_inactive Activation sGC_active Soluble Guanylate Cyclase (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active PKG_inactive PKG (Inactive) cGMP->PKG_inactive Activation PKG_active PKG (Active) PKG_inactive->PKG_active Relaxation Smooth Muscle Relaxation PKG_active->Relaxation Phosphorylation of targets

Caption: Signaling pathway of this compound-induced smooth muscle relaxation.

Experimental Protocols

Protocol 1: In Vitro Assessment of Smooth Muscle Relaxation using an Isolated Organ Bath

This protocol describes the methodology for assessing the relaxant effects of this compound on isolated vascular smooth muscle, such as rat thoracic aorta, using an isolated organ bath system.

Workflow for Isolated Organ Bath Experiment

G A Tissue Dissection (e.g., Rat Thoracic Aorta) B Mount Tissue Rings in Organ Bath A->B C Equilibration (60-90 min) B->C D Pre-contraction with Agonist (e.g., Phenylephrine) C->D E Cumulative Addition of this compound D->E F Data Acquisition (Tension Recording) E->F G Data Analysis (Dose-Response Curve, EC50) F->G

Caption: Experimental workflow for the isolated organ bath assay.

Materials and Reagents:

  • Isolated organ bath system with force-displacement transducers

  • Krebs-Henseleit solution (or other suitable physiological salt solution)

  • Carbogen gas (95% O2, 5% CO2)

  • Phenylephrine (or other contractile agonist, e.g., KCl)

  • This compound (prepare fresh stock solutions)

  • Distilled water

  • Animal model (e.g., Sprague-Dawley rat)

Procedure:

  • Preparation of Krebs-Henseleit Solution: Prepare the physiological salt solution and ensure it is continuously gassed with carbogen and maintained at 37°C.

  • Tissue Dissection:

    • Humanely euthanize the animal according to approved institutional guidelines.

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Under a dissecting microscope, remove adhering connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in width.

  • Mounting the Tissue:

    • Mount each aortic ring on two L-shaped stainless-steel hooks in the organ bath chamber containing pre-warmed and gassed Krebs-Henseleit solution.

    • Attach one hook to a fixed support and the other to a force-displacement transducer.

  • Equilibration:

    • Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams.

    • Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes during the equilibration period.

  • Viability Check and Pre-contraction:

    • Induce a submaximal contraction with a contractile agonist. For example, add phenylephrine to a final concentration of 1 µM.

    • Once the contraction has reached a stable plateau, proceed to the next step.

  • Cumulative Concentration-Response Curve:

    • Add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 100 µM).

    • Allow the tissue to reach a stable state of relaxation at each concentration before adding the next.

  • Data Acquisition and Analysis:

    • Record the isometric tension continuously throughout the experiment.

    • Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the percentage relaxation against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) from the dose-response curve using non-linear regression analysis.

Protocol 2: Measurement of cGMP Levels in Smooth Muscle Tissue

This protocol outlines the steps to measure the intracellular accumulation of cGMP in smooth muscle tissue following treatment with this compound, using a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit.

Logical Relationship of Experimental Components

G A Isolated Smooth Muscle Tissue B Incubation with This compound A->B C Tissue Homogenization and Lysis B->C D cGMP ELISA Assay C->D E Quantification of cGMP Levels D->E

Caption: Key steps for the quantification of cGMP in smooth muscle tissue.

Materials and Reagents:

  • Isolated smooth muscle tissue (e.g., aortic rings)

  • This compound

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation

  • 0.1 M HCl

  • Tissue homogenizer

  • Centrifuge

  • Commercially available cGMP ELISA kit

  • Microplate reader

Procedure:

  • Tissue Preparation and Treatment:

    • Prepare isolated smooth muscle tissue rings as described in Protocol 1.

    • Incubate the tissues in Krebs-Henseleit solution containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes at 37°C.

    • Expose the tissues to different concentrations of this compound (or a vehicle control) for a defined period (e.g., 10 minutes).

  • Sample Collection and Homogenization:

    • At the end of the incubation period, rapidly freeze the tissues in liquid nitrogen to stop the enzymatic reactions.

    • Homogenize the frozen tissues in 0.1 M HCl.

  • Sample Processing:

    • Centrifuge the homogenates at 1000 x g for 10 minutes at 4°C.

    • Collect the supernatant for cGMP measurement.

  • cGMP Measurement using ELISA:

    • Follow the instructions provided with the commercial cGMP ELISA kit. This typically involves:

      • Acetylation of the samples and standards.

      • Addition of samples, standards, and cGMP-HRP conjugate to the antibody-coated microplate.

      • Incubation to allow for competitive binding.

      • Washing the plate to remove unbound reagents.

      • Addition of a substrate solution to develop the color.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known cGMP concentrations.

    • Determine the cGMP concentration in the samples by interpolating their absorbance values on the standard curve.

    • Normalize the cGMP concentration to the total protein content of the tissue homogenate, typically expressed as pmol cGMP/mg protein.

Data Presentation

Table 1: Representative Dose-Response Data for this compound-Induced Relaxation of Rat Aorta

This compound Conc. (M)% Relaxation (Mean ± SEM)
1.00E-09Data Point
1.00E-08Data Point
1.00E-07Data Point
1.00E-06Data Point
1.00E-05Data Point
1.00E-04Data Point
EC50 (M) Calculated Value

This table should be populated with experimental data. The EC50 value is a key parameter for quantifying the potency of this compound.

Table 2: Effect of this compound on cGMP Levels in Rat Aortic Smooth Muscle

TreatmentcGMP Concentration (pmol/mg protein) (Mean ± SEM)
Vehicle ControlData Point
This compound (1 µM)Data Point
This compound (10 µM)Data Point
This compound (100 µM)Data Point

This table allows for the correlation of the relaxant effect of this compound with its downstream signaling molecule, cGMP.

The protocols and information provided in these application notes offer a robust framework for researchers to investigate the effects of this compound on smooth muscle relaxation. By employing these methods, scientists can elucidate the mechanism of action, determine the potency, and quantify the downstream signaling events associated with this class of vasodilators. This information is critical for both basic research into smooth muscle physiology and the development of new therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Diazonium Compounds Using Pentyl Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl diazonium salts are highly versatile intermediates in organic synthesis, serving as precursors for a wide array of functional groups on an aromatic ring. Their utility is particularly significant in the pharmaceutical industry and drug development, where precise molecular modifications are paramount for achieving desired biological activity.[1] The synthesis of these salts is typically achieved through the diazotization of primary aromatic amines. While traditionally carried out using sodium nitrite in aqueous acidic solutions, the use of alkyl nitrites, such as pentyl nitrite, in organic solvents offers a valuable alternative, especially for substrates that are sensitive to strong aqueous acids or require non-aqueous reaction conditions. This document provides detailed application notes and protocols for the synthesis of diazonium compounds utilizing this compound.

Reaction Mechanism and Principles

The diazotization of a primary aromatic amine with this compound proceeds through the in situ generation of a nitrosating agent. In the presence of an acid, this compound forms the nitrosonium ion (NO⁺), which is a potent electrophile. The reaction mechanism involves the following key steps:

  • Formation of the Nitrosonium Ion: this compound reacts with an acid (e.g., p-toluenesulfonic acid) to generate the nitrosonium ion.

  • Nucleophilic Attack: The primary aromatic amine acts as a nucleophile, attacking the nitrosonium ion.

  • Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium ion.

The resulting aryl diazonium salt can then be used in a variety of subsequent reactions, such as Sandmeyer, Schiemann, Gomberg-Bachmann, and azo coupling reactions, to introduce a wide range of substituents onto the aromatic ring.[2][3]

reaction_mechanism cluster_0 Nitrosonium Ion Formation cluster_1 Diazonium Salt Formation This compound This compound Protonated this compound Protonated this compound This compound->Protonated this compound + H+ H+ H+ Nitrosonium Ion Nitrosonium Ion Protonated this compound->Nitrosonium Ion - Pentanol Pentanol Pentanol Aromatic Amine Aromatic Amine N-Nitrosamine N-Nitrosamine Aromatic Amine->N-Nitrosamine + Nitrosonium Ion Diazohydroxide Diazohydroxide N-Nitrosamine->Diazohydroxide Tautomerization Aryl Diazonium Ion Aryl Diazonium Ion Diazohydroxide->Aryl Diazonium Ion + H+, - H2O

Caption: General mechanism of diazotization using this compound.

Applications in Drug Development and Signaling Pathways

Aryl diazonium salts are crucial intermediates in the synthesis of a vast number of pharmacologically active molecules.[1] The ability to introduce diverse functional groups onto an aromatic scaffold allows for the fine-tuning of a compound's steric and electronic properties, which is essential for optimizing drug-receptor interactions.

While this compound is a reagent for a specific synthetic step, the resulting diazonium compounds can be precursors to drugs that modulate critical cellular signaling pathways. For instance, diazonium chemistry has been employed to synthesize compounds that inhibit enzymes involved in signal transduction cascades.

One such example is the inhibition of kinases, which are key regulators of cellular processes. A study on diaza-anthracene compounds, which can be synthesized from precursors made using diazonium chemistry, demonstrated their ability to inhibit the activation of c-Jun NH2-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) 5.[4] These kinases are components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is often dysregulated in cancer. By inhibiting these kinases, such compounds can induce apoptosis in cancer cells.[4]

Furthermore, recent research has shown that benzene diazonium ions can be delivered intracellularly, leading to an increase in tyrosine phosphorylation, which is a key event in many signaling pathways, including the MAP kinase pathway.[5] This highlights the potential for designing diazonium-based molecules that can directly interact with and modulate intracellular signaling networks.

signaling_pathway cluster_mapk MAPK Signaling Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors JNK JNK JNK->Transcription Factors Apoptosis Apoptosis JNK->Apoptosis Cell Proliferation / Survival Cell Proliferation / Survival Transcription Factors->Cell Proliferation / Survival Diazonium-derived Inhibitor Diazonium-derived Inhibitor Diazonium-derived Inhibitor->ERK Inhibition of activation Diazonium-derived Inhibitor->JNK Inhibition

Caption: Inhibition of MAPK signaling by diazonium-derived compounds.

Experimental Protocols

The following protocols are representative examples of how this compound can be used for the synthesis of diazonium compounds and their subsequent reactions. Given that this compound and its isomers (e.g., isoamyl nitrite) exhibit similar reactivity, these protocols are adapted from established procedures using related alkyl nitrites.[6][7]

Protocol 1: General Procedure for the Diazotization of Aromatic Amines with this compound and In Situ Sandmeyer Iodination

This protocol describes the formation of an aryl diazonium salt from an aromatic amine using this compound, followed by an in situ Sandmeyer reaction to yield an aryl iodide.

Materials:

  • Aromatic amine (e.g., p-anisidine)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Potassium iodide (KI)

  • This compound

  • Acetonitrile

  • Ethyl acetate

  • Deionized water

  • 2 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aromatic amine (1.0 mmol), p-toluenesulfonic acid monohydrate (1.0 mmol, 1.0 eq.), and potassium iodide (2.5 mmol, 2.5 eq.) in acetonitrile (5 mL) at 0 °C, add this compound (2.5 mmol, 2.5 eq.) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • After cooling to room temperature, quench the reaction with water (15 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers sequentially with 2 M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the corresponding aryl iodide.

Protocol 2: Diazotization of Substituted Anilines and Subsequent Solvolysis

This protocol outlines the diazotization of various substituted anilines with this compound (using its isomer, isoamyl nitrite, as a direct proxy) and subsequent solvolysis in 1,4-dioxane saturated with HCl to yield aryl ethers.[6][7]

Materials:

  • Substituted aniline (e.g., aniline, 4-methylaniline, 2,6-dimethylaniline)

  • This compound (or isoamyl nitrite)

  • 1,4-Dioxane

  • Dry hydrogen chloride gas

Procedure:

  • Prepare a saturated solution of dry HCl in 1,4-dioxane.

  • Dissolve the substituted aniline (5 mmol) in the HCl-saturated dioxane (15 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add this compound (5 mmol, 1.0 eq.) to the stirred solution.

  • Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours.

  • Allow the reaction mixture to warm to room temperature (25-30 °C) and stir for an additional 1-2 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the ether extract with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the residue by distillation or column chromatography to obtain the desired aryl ether product.

experimental_workflow Start Start Dissolve Aromatic Amine, Acid, and Nucleophile Dissolve Aromatic Amine, Acid, and Nucleophile Start->Dissolve Aromatic Amine, Acid, and Nucleophile Cool to 0-5°C Cool to 0-5°C Dissolve Aromatic Amine, Acid, and Nucleophile->Cool to 0-5°C Add this compound Add this compound Cool to 0-5°C->Add this compound Stir at Low Temperature Stir at Low Temperature Add this compound->Stir at Low Temperature Warm to Reaction Temperature Warm to Reaction Temperature Stir at Low Temperature->Warm to Reaction Temperature Reaction Monitoring (TLC/LC-MS) Reaction Monitoring (TLC/LC-MS) Warm to Reaction Temperature->Reaction Monitoring (TLC/LC-MS) Work-up Work-up Reaction Monitoring (TLC/LC-MS)->Work-up Purification (Chromatography/Distillation) Purification (Chromatography/Distillation) Work-up->Purification (Chromatography/Distillation) Characterization (NMR, MS) Characterization (NMR, MS) Purification (Chromatography/Distillation)->Characterization (NMR, MS) End End Characterization (NMR, MS)->End

Caption: General experimental workflow for diazotization with this compound.

Quantitative Data

The following table summarizes the yields of solvolysis products obtained from the diazotization of various anilines with isoamyl nitrite, which serves as a reliable proxy for this compound due to their similar reactivity.[6][7]

EntryAromatic AmineProduct(s)Yield (%)
1Aniline2-(2-Chloroethoxy)ethyl phenyl ether42
22-Methylaniline2-(2-Chloroethoxy)ethyl o-tolyl ether40
33-Methylaniline2-(2-Chloroethoxy)ethyl m-tolyl ether45
44-Methylaniline2-(2-Chloroethoxy)ethyl p-tolyl ether47
54-Ethylaniline2-(2-Chloroethoxy)ethyl 4-ethylphenyl ether46
62-Isopropylaniline2-(2-Chloroethoxy)ethyl 2-isopropylphenyl ether36
72,6-Dimethylaniline2,6-Dimethylchlorobenzene, 2-(2-Chloroethoxy)ethyl 2,6-dimethylphenyl ether55 (chloro), 15 (ether)
82-Methyl-6-isopropylaniline2-Chloro-3-isopropyltoluene, 2-(2-Chloroethoxy)ethyl 2-methyl-6-isopropylphenyl ether60 (chloro), 12 (ether)
92,6-Diisopropylaniline2,6-Diisopropylchlorobenzene, 2-(2-Chloroethoxy)ethyl 2,6-diisopropylphenyl ether65 (chloro), 10 (ether)

Table 1: Yields of Solvolysis Products from Diazotization of Anilines with Isoamyl Nitrite in HCl-Saturated Dioxane. [6]

Safety Precautions

  • Diazonium salts, particularly in the solid state, can be explosive. It is crucial to use them in solution immediately after their preparation and to avoid their isolation whenever possible.

  • This compound is a flammable liquid and should be handled in a well-ventilated fume hood.

  • The diazotization reaction is often exothermic and requires careful temperature control, typically at 0-5 °C, to prevent the decomposition of the unstable diazonium salt.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The synthesis of diazonium compounds using this compound provides a valuable and versatile method for the functionalization of aromatic rings, with significant applications in drug discovery and development. The ability to perform these reactions under non-aqueous conditions expands the scope of substrates that can be utilized. By understanding the reaction mechanism, following detailed protocols, and being mindful of the safety precautions, researchers can effectively employ this methodology to synthesize novel molecules with potential therapeutic applications, including those that can modulate key cellular signaling pathways.

References

Application Notes and Protocols for In Vitro Studies of Pentyl Nitrite on Isolated Blood Vessels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl nitrite, a member of the alkyl nitrite class of compounds, is known for its potent vasodilatory effects. These properties have led to its historical use in the treatment of angina pectoris and as a recreational inhalant. Understanding the precise mechanisms and quantitative effects of this compound on vascular smooth muscle is crucial for elucidating its pharmacological profile and for the development of novel therapeutics targeting vascular tone. In vitro studies on isolated blood vessels provide a controlled environment to investigate these effects, eliminating systemic influences and allowing for a detailed examination of the substance's direct action on the vasculature.

The primary mechanism of action for this compound-induced vasodilation is through the nitric oxide (NO) signaling pathway.[1] Upon administration, this compound is metabolized to release NO, which then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[1] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation and vasodilation.[1]

These application notes provide a summary of the effects of alkyl nitrites on isolated blood vessels and a detailed protocol for conducting such studies.

Data Presentation

Quantitative data from in vitro studies on isolated blood vessels are typically presented to show the potency and efficacy of a vasodilator. Potency is often expressed as the EC50 value, which is the concentration of the drug that produces 50% of its maximal effect. Efficacy is represented by the maximal relaxation (Emax) achieved.

While specific quantitative data for this compound from publicly available, peer-reviewed literature is limited, the following table presents data for the related compound, sodium nitrite, on isolated rat aorta to serve as an illustrative example of how such data is typically presented.

CompoundVessel PreparationPre-contraction AgentEC50 (M)Emax (%)Reference
Sodium NitriteRat Aortic RingsPhenylephrine (1 µM)4.0 x 10-5Not specified[2]

Note: The EC50 value for sodium nitrite was reported in a study investigating acidic-metabolic vasodilation and may vary under different experimental conditions.

Experimental Protocols

The following is a detailed protocol for assessing the vasodilatory effects of this compound on isolated arterial rings using an organ bath system. This method allows for the precise measurement of isometric tension changes in response to pharmacological agents.

Protocol: Isometric Tension Measurement in Isolated Rat Aortic Rings

1. Materials and Reagents:

  • Male Wistar rats (250-300 g)

  • Pentobarbital (or other appropriate anesthetic)

  • Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.

  • Phenylephrine (PE)

  • Acetylcholine (ACh)

  • This compound (prepare fresh stock solutions)

  • Distilled water

  • Carbogen gas (95% O2 / 5% CO2)

  • Surgical instruments (scissors, forceps)

  • Organ bath system with isometric force transducers

  • Data acquisition system

2. Preparation of Isolated Aortic Rings:

  • Euthanize the rat using an approved method (e.g., pentobarbital overdose).

  • Perform a thoracotomy to expose the thoracic aorta.

  • Carefully dissect the thoracic aorta and place it in a petri dish containing cold Krebs-Henseleit solution.

  • Remove adhering connective and adipose tissue from the aorta.

  • Cut the aorta into rings of approximately 2-3 mm in length.

  • For some experiments, the endothelium can be removed by gently rubbing the intimal surface of the ring with a fine wire or wooden stick.

3. Mounting of Aortic Rings:

  • Suspend each aortic ring between two stainless steel hooks in an organ bath chamber filled with 10 mL of Krebs-Henseleit solution.

  • Maintain the organ bath at 37°C and continuously bubble with carbogen gas.

  • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the Krebs-Henseleit solution every 15-20 minutes.

4. Experimental Procedure:

  • Viability and Endothelial Integrity Check:

    • After equilibration, contract the aortic rings by adding a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Once a stable contraction plateau is reached, assess the endothelial integrity by adding acetylcholine (e.g., 1 µM). A relaxation of more than 80% indicates an intact endothelium, while a relaxation of less than 10% suggests a denuded endothelium.

    • Wash the rings with Krebs-Henseleit solution to return to the baseline tension.

  • Concentration-Response Curve for this compound:

    • Pre-contract the aortic rings with phenylephrine (1 µM) to a stable plateau.

    • Add this compound in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10-9 M to 10-4 M).

    • Allow the response to stabilize at each concentration before adding the next.

    • Record the relaxation at each concentration as a percentage of the initial phenylephrine-induced contraction.

5. Data Analysis:

  • Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.

  • Calculate the EC50 and Emax values from the concentration-response curve using a suitable software package (e.g., GraphPad Prism).

Mandatory Visualizations

Signaling Pathway of this compound-Induced Vasodilation

G cluster_extracellular Extracellular Space cluster_smooth_muscle Vascular Smooth Muscle Cell This compound This compound NO NO This compound->NO metabolizes to sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates GTP GTP cGMP cGMP GTP->cGMP sGC activation PKG Protein Kinase G (PKG) cGMP->PKG activates Ca2+ [Ca²⁺]i PKG->Ca2+ decreases Relaxation Relaxation Ca2+->Relaxation leads to

Caption: Signaling pathway of this compound-induced vasodilation.

Experimental Workflow for In Vitro Vasodilation Assay

G A 1. Isolate Aortic Rings B 2. Mount in Organ Bath A->B C 3. Equilibrate (60-90 min) B->C D 4. Check Viability & Endothelial Integrity (Phenylephrine + Acetylcholine) C->D E 5. Washout D->E F 6. Pre-contract with Phenylephrine E->F G 7. Cumulative Addition of this compound F->G H 8. Record Relaxation G->H I 9. Data Analysis (EC50, Emax) H->I

Caption: Experimental workflow for assessing vasodilation in isolated aortic rings.

References

Troubleshooting & Optimization

Technical Support Center: Pentyl Nitrite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of pentyl nitrite synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides systematic approaches to identify and resolve them.

Problem Potential Cause Recommended Solution
Low Yield 1. Decomposition of Nitrous Acid: Nitrous acid is unstable and decomposes at higher temperatures.[1][2]Maintain a reaction temperature at or below 0°C using an ice-salt bath.[3][4]
2. Incomplete Reaction: Insufficient reaction time or poor mixing can lead to unreacted starting materials.Allow the reaction to proceed for the recommended time (e.g., 1.5 hours) with efficient stirring to ensure proper mixing of the reactants.[3]
3. Loss of Product During Work-up: this compound is volatile and can be lost during extraction and washing steps.Perform extractions and washes gently without vigorous shaking.[4] Ensure all layers are properly separated in the separatory funnel.
Formation of Brown Gas (Nitrogen Oxides) 1. Localized Heating: Adding reactants too quickly can cause localized increases in temperature, leading to the decomposition of nitrous acid into nitrogen oxides.[1]Add the acid or alcohol mixture slowly and dropwise to the sodium nitrite solution while monitoring the temperature closely.[1][3]
2. Excess Acid: Using a large excess of strong acid can promote side reactions.Use the stoichiometric amount of acid as specified in the protocol.
Product is Colored (Yellow to Brown) 1. Presence of Dissolved Nitrogen Oxides: Nitrogen oxides can dissolve in the organic layer, imparting a color.[1]Wash the crude product with a sodium bicarbonate solution to neutralize residual acids and remove dissolved gases.[1][3]
2. Decomposition on Standing: this compound can decompose over time, especially when exposed to air, light, or water.[5][6]Store the purified product in a cool, dark place and use it within a reasonable timeframe.[7]
Poor Separation of Layers During Extraction 1. Emulsion Formation: Vigorous shaking during washing can lead to the formation of an emulsion between the aqueous and organic layers.Gently invert the separatory funnel multiple times instead of shaking vigorously. If an emulsion forms, allow it to stand or add a small amount of brine to help break it.
2. Similar Densities: If the aqueous layer is not sufficiently saturated, its density may be too close to the organic layer for clean separation.Use a saturated sodium chloride solution (brine) for the final wash to increase the density of the aqueous layer.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound synthesis and why is it so critical?

A1: The optimal temperature for the synthesis of this compound is typically at or below 0°C.[3][4] This low temperature is critical to prevent the decomposition of nitrous acid, which is formed in situ from sodium nitrite and a strong acid.[1][2] At higher temperatures, nitrous acid readily decomposes into nitrogen oxides (NOx), water, and other byproducts, which not only reduces the yield of the desired this compound but also introduces impurities.[1]

Q2: How can I minimize the formation of brown nitrogen dioxide gas during the reaction?

A2: The formation of brown nitrogen dioxide (NO₂) gas is a common indicator of nitrous acid decomposition.[1] To minimize this, ensure a slow and controlled addition of the acid/alcohol mixture to the chilled sodium nitrite solution.[1][3] This prevents localized temperature increases and allows the nitrous acid to react with the pentanol as it is formed. Maintaining vigorous stirring also helps to dissipate heat and ensure homogeneity.

Q3: What is the purpose of washing the crude this compound with a sodium bicarbonate solution?

A3: Washing the crude product with a dilute solution of sodium bicarbonate is a crucial purification step.[1][3] Its primary purpose is to neutralize and remove any remaining acidic components from the reaction mixture, such as unreacted sulfuric or hydrochloric acid. This step also helps to remove any dissolved acidic gases like nitrogen oxides.[3]

Q4: My final product has a yellow tint. Is this normal, and can it be removed?

A4: A pale yellow color in the final product is common and often indicates the presence of dissolved nitrogen oxides.[1] Proper washing with sodium bicarbonate solution should minimize this coloration.[1][3] If the color persists, it could be due to minor decomposition products. While a slight yellow tint may be acceptable for some applications, further purification by distillation under reduced pressure can yield a purer, colorless product.[7] However, this compound can decompose upon heating, so distillation must be performed carefully.[7]

Q5: What are the best practices for storing purified this compound to ensure its stability?

A5: this compound is known to decompose over time, especially when exposed to air, light, and water.[5][6] To ensure its stability, it should be stored in a tightly sealed container in a cool, dark place, such as a refrigerator.[7] Using an amber glass bottle can help protect it from light. It is also advisable to use the synthesized product within a few weeks for best results.[7]

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common laboratory methods.[1][3]

Materials:

  • 1-Pentanol

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a flask, dissolve sodium nitrite in water and cool the solution to 0°C in an ice-salt bath.

  • In a separate beaker, prepare a mixture of 1-pentanol and concentrated acid, and cool this mixture to 0°C.

  • Slowly add the cold pentanol-acid mixture dropwise to the stirred sodium nitrite solution. Maintain the reaction temperature at or below 0°C throughout the addition.[3]

  • After the addition is complete, continue to stir the mixture at 0°C for approximately 1.5 hours.[3]

  • Transfer the reaction mixture to a separatory funnel. The this compound will form the upper organic layer.

  • Separate the layers and wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and finally with a saturated sodium chloride solution.[1][3]

  • Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[3]

  • Decant or filter the dried this compound to remove the drying agent.

Data Presentation

The following table summarizes how different reaction parameters can influence the yield of this compound.

Parameter Condition Effect on Yield Reason
Temperature 0°CHighMinimizes decomposition of nitrous acid.[3][8]
> 10°CLowIncreased decomposition of nitrous acid to NOx.[1][8]
Rate of Addition Slow (dropwise)HighPrevents localized heating and side reactions.[3]
FastLowCauses temperature spikes and loss of reagents as NOx gas.[1]
Washing Step IncludedHighRemoves impurities that can catalyze decomposition.[3]
OmittedLowResidual acid can lead to product degradation.[8]

Visualizations

SynthesisWorkflow Reactants Prepare Reactants (Pentanol, NaNO2, Acid) Cooling Cool Reactants (0°C) Reactants->Cooling Reaction Slow Addition & Reaction (Maintain 0°C) Cooling->Reaction Separation Phase Separation (Separatory Funnel) Reaction->Separation Washing Wash Organic Layer (H2O, NaHCO3, Brine) Separation->Washing Drying Dry with Anhydrous Salt (e.g., MgSO4) Washing->Drying Purification Decant/Filter Drying->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis and purification of this compound.

ReactionMechanism NaNO2 NaNO2 (Sodium Nitrite) HONO HONO (Nitrous Acid) NaNO2->HONO + H+ H2SO4 H2SO4 (Sulfuric Acid) H2SO4->HONO + H+ Protonated_HONO H2O+-NO (Protonated Nitrous Acid) HONO->Protonated_HONO + H+ Pentanol CH3(CH2)4OH (1-Pentanol) Oxonium CH3(CH2)4O+H(NO) (Protonated this compound) Pentanol->Oxonium + NO+ Nitrosonium NO+ (Nitrosonium Ion) Protonated_HONO->Nitrosonium - H2O PentylNitrite CH3(CH2)4ONO (this compound) Oxonium->PentylNitrite - H+

Caption: Simplified reaction pathway for the formation of this compound.

References

Technical Support Center: Stabilizing Pentyl Nitrite Solutions for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on maintaining the stability of pentyl nitrite solutions for long-term storage. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, along with detailed experimental protocols and supporting data.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound solutions to degrade?

A1: this compound is inherently unstable and susceptible to degradation through several pathways. The primary factors include:

  • Hydrolysis: Reaction with water, which can be catalyzed by acids or bases, breaks down the nitrite ester into pentanol and nitrous acid.[1]

  • Thermal Decomposition: Elevated temperatures accelerate the breakdown of this compound, leading to the formation of nitrogen oxides and other byproducts.[2]

  • Photolysis: Exposure to light, particularly UV radiation, can induce decomposition.[3]

  • Oxidation: The presence of oxygen can contribute to the degradation of the compound.

Q2: What are the ideal storage conditions for long-term stability?

A2: To maximize the shelf life of this compound solutions, they should be stored in a cool, dry, and dark location within a tightly sealed container.[4][5] Refrigeration at 2-8°C is recommended for long-term storage. It is also crucial to minimize headspace in the container to reduce exposure to oxygen. Avoid frequent temperature fluctuations, as this can accelerate degradation.

Q3: What are the visible signs of this compound degradation?

A3: Degradation of this compound can be identified by several observable changes:

  • Color Change: A fresh, pure solution is typically a clear, pale yellow liquid. A change to a darker yellow or brown color often indicates degradation.

  • Odor Change: A noticeable change in the characteristic fruity odor can signify decomposition.

  • Formation of Precipitate: The appearance of solid particles or cloudiness in the solution can be a sign of degradation product formation or the use of certain stabilizers like secondary aryl amines which may form precipitates.[6]

  • Loss of Potency: The most critical sign of degradation is a diminished efficacy in its intended application, which can be confirmed through analytical testing.

Q4: Which stabilizers are most effective for this compound solutions?

A4: Several types of stabilizers can be used to prolong the shelf life of this compound. The most common and effective are alkaline substances that neutralize acidic byproducts of decomposition.[6][7]

  • Alkaline Carbonates and Oxides: Anhydrous potassium carbonate and magnesium oxide are frequently used as solid stabilizers. They are effective at preventing degradation without causing discoloration.[6][7]

  • Phosphate Salts: Trisodium phosphate is another solid alkaline material that has been shown to be an effective stabilizer.[7]

  • Secondary Aryl Amines: Diphenylamine and pyridine can also be used, but they may cause discoloration and the formation of precipitates over time.[6]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Rapid loss of potency in stored solution. Improper storage conditions (exposure to heat, light, or air).Presence of contaminants (water, acidic impurities).Absence of a stabilizer.1. Verify storage conditions: Ensure the solution is in a tightly sealed, airtight container, stored in a refrigerator (2-8°C) and protected from light.2. Add a stabilizer: Introduce an anhydrous alkaline stabilizer such as potassium carbonate or magnesium oxide (e.g., 1-2% w/v) to new batches.[6]3. Use anhydrous solvents and glassware to minimize water content.
Solution has turned dark yellow or brown. Significant degradation has occurred, likely due to prolonged exposure to light, heat, or oxygen.1. Discard the solution as it has likely lost significant potency and contains a high level of impurities.2. For future batches, ensure storage in amber glass vials or other light-protecting containers and maintain recommended cold storage.
Precipitate has formed in the solution. If using a secondary aryl amine stabilizer (e.g., diphenylamine), this can be a known side effect.In unstabilized solutions, it could be polymerization products of aldehydes formed during degradation.[1]1. If a stabilizer is the cause and potency is not compromised (verify with analytical testing), the solution may still be usable after filtration. However, it is best to switch to a non-precipitating stabilizer like potassium carbonate for future preparations.[6]2. If no stabilizer was used, the precipitate indicates significant degradation, and the solution should be discarded.
Inconsistent results in analytical testing (e.g., HPLC, GC). Issues with the analytical method itself (e.g., column degradation, mobile phase inconsistency).Sample degradation during preparation or analysis.1. Peak Tailing: This can be caused by active sites on the column or inlet liner. Use a deactivated liner and consider trimming the front of the GC column. For HPLC, ensure the mobile phase pH is appropriate for the analyte.[8]2. Ghost Peaks: These can arise from sample carryover or contamination in the syringe, inlet, or solvents. Run blank injections to identify the source and clean the system components accordingly.[9][10][11]3. Prepare samples in a cold, inert environment and analyze them promptly to prevent degradation during the analytical process.

Data Presentation

Table 1: Comparison of Stabilizers for Amyl Nitrite Solutions

StabilizerTypeConcentration (w/v)ObservationEfficacyReference
Potassium CarbonateSolid Alkaline~2%No color change, stable with no gas formation.High[6]
Magnesium OxideSolid Alkaline~2%No color change, stable with no degradation.High[7]
Trisodium PhosphateSolid AlkalineNot specifiedEffective in increasing stability.High[7]
DiphenylamineDissolved Amine~1-2%Can produce color changes and precipitates.Moderate to High[6]
PyridineDissolved Amine~1-2%Can produce color changes and precipitates.Moderate to High[6]

Table 2: Effect of Storage Temperature on this compound Stability (Illustrative)

Storage ConditionTemperatureEstimated Shelf Life (Unstabilized)Estimated Shelf Life (Stabilized with K₂CO₃)
Refrigerated, Dark2-8°C6-12 months> 2 years
Room Temperature, Dark20-25°C1-3 months6-12 months
Accelerated, Dark40°CDays to weeksSeveral months

Note: These are estimated shelf lives based on general knowledge of alkyl nitrite stability. Actual stability will depend on the specific formulation, packaging, and absence of contaminants.[4][12][13]

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound

This protocol describes the synthesis of this compound from 1-pentanol and sodium nitrite.

Materials:

  • 1-Pentanol

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice-salt bath

  • Separatory funnel

  • Stirring apparatus

Procedure:

  • In a flask, dissolve 24 g of sodium nitrite in 94 mL of deionized water.

  • Cool the sodium nitrite solution to 0°C or slightly below using an ice-salt bath.

  • In a separate beaker, prepare a mixture of 6 mL of water, 8 mL of concentrated sulfuric acid, and 27.5 mL of 1-pentanol. Cool this mixture to 0°C.

  • Slowly add the acidic alcohol mixture to the stirred sodium nitrite solution. Maintain the reaction temperature at ±1°C. This addition should take approximately 45-60 minutes.[9]

  • After the addition is complete, allow the mixture to stand for 1.5 hours.

  • Filter the mixture to remove the precipitated sodium sulfate.

  • Transfer the remaining liquid to a separatory funnel. The upper, yellow layer is the crude this compound.

  • Separate the this compound layer and wash it with a solution containing 0.25 g of sodium bicarbonate and 3.0 g of sodium chloride in 12.5 mL of water.[9]

  • Dry the washed this compound over 3.0 g of anhydrous magnesium sulfate.[9]

  • For long-term storage, add a stabilizer such as anhydrous potassium carbonate (approximately 1-2% w/v) to the purified product.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

Instrumentation and Conditions (Starting Point):

  • HPLC System: With UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., around 220 nm), and use DAD to assess peak purity.[14][15]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of freshly synthesized and purified this compound in a suitable solvent (e.g., acetonitrile) and create a series of dilutions for a calibration curve.

  • Sample Preparation: Dilute the this compound solution under investigation with the mobile phase to a concentration within the calibration range.

  • Forced Degradation Study: To validate the stability-indicating nature of the method, subject the this compound solution to forced degradation under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic).[16][17]

    • Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60°C for a specified time.

    • Base Hydrolysis: Mix with 0.1 M NaOH at room temperature.

    • Oxidation: Treat with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Heat the solution at 60°C.

    • Photodegradation: Expose the solution to UV light.

  • Analysis: Inject the standards, the unstressed sample, and the stressed samples into the HPLC system.

  • Data Evaluation:

    • Confirm that the degradation product peaks are well-resolved from the parent this compound peak.

    • Assess peak purity of the parent peak in the stressed samples using a DAD to ensure no co-eluting peaks.

    • Quantify the amount of remaining this compound and the formation of degradation products.[18][19][20]

Protocol 3: GC-MS Analysis of this compound and Volatile Degradation Products

This protocol provides a general method for the identification of this compound and its volatile degradation products, such as pentanol.

Instrumentation and Conditions (Starting Point):

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split or splitless, depending on the concentration.

  • Inlet Temperature: 200-250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 40-50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute all components.

  • MS Conditions: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 35-300.

Procedure:

  • Sample Preparation: Dilute the this compound solution in a volatile solvent like hexane or dichloromethane. For headspace analysis, place a small amount of the solution in a headspace vial.[21]

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram.

    • Compare the mass spectra of the peaks with a spectral library (e.g., NIST) to identify this compound, pentanol, and other potential degradation products.[22][23]

    • This compound will show characteristic fragments, and pentanol will have a distinct mass spectrum.

Visualizations

Pentyl_Nitrite_Degradation_Pathway This compound This compound Pentanol Pentanol This compound->Pentanol Hydrolysis (H2O) Nitrous Acid Nitrous Acid This compound->Nitrous Acid Hydrolysis (H2O) Nitrogen Oxides (NO, NO2) Nitrogen Oxides (NO, NO2) This compound->Nitrogen Oxides (NO, NO2) Thermal/Photo Degradation Aldehydes/Other Products Aldehydes/Other Products Pentanol->Aldehydes/Other Products Oxidation Nitrous Acid->Nitrogen Oxides (NO, NO2)

Caption: Degradation pathways of this compound.

Troubleshooting_Workflow start Instability Observed (e.g., color change, potency loss) check_storage Verify Storage Conditions (Cool, Dark, Sealed?) start->check_storage improper_storage Correct Storage Conditions check_storage->improper_storage No check_stabilizer Is a Stabilizer Present? check_storage->check_stabilizer Yes end_stable Solution Stabilized improper_storage->end_stable add_stabilizer Add Alkaline Stabilizer (e.g., K2CO3) check_stabilizer->add_stabilizer No analytical_issue Review Analytical Method check_stabilizer->analytical_issue Yes add_stabilizer->end_stable troubleshoot_analytical Troubleshoot HPLC/GC Method (e.g., clean system, check column) analytical_issue->troubleshoot_analytical troubleshoot_analytical->end_stable

Caption: Troubleshooting workflow for this compound instability.

Storage_Factors_Logic cluster_conditions Storage Conditions cluster_degradation Degradation Pathways cluster_invisible Cool_Temp Cool Temperature (2-8°C) Darkness Protection from Light Thermal Thermal Degradation Cool_Temp->Thermal Inhibits Stability Enhanced Stability Inert_Atmosphere Minimal Oxygen Photo Photodegradation Darkness->Photo Inhibits Absence_of_Water Anhydrous Oxidation Oxidation Inert_Atmosphere->Oxidation Inhibits Hydrolysis Hydrolysis Absence_of_Water->Hydrolysis Inhibits Stabilizer Presence of Alkaline Stabilizer Stabilizer->Hydrolysis Inhibits (Neutralizes Acid)

Caption: Factors influencing the stability of this compound.

References

minimizing byproduct formation in pentyl nitrite reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during pentyl nitrite reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction.[1] 2. Decomposition of the product during reaction or workup.[2] 3. Loss of volatile product during handling.1. Ensure dropwise addition of acid to the cooled alcohol and sodium nitrite mixture to maintain a low reaction temperature.[3][4] 2. Maintain strict temperature control, ideally at 0°C or slightly below, throughout the acid addition.[5][6] 3. After the reaction, promptly wash the organic layer with a cold, dilute sodium bicarbonate solution to neutralize excess acid.[5][7]
Yellow to Brown Coloration of the Reaction Mixture or Product 1. Formation of nitrogen dioxide (NO₂) gas.[7] 2. Presence of acidic impurities. 3. Oxidation of the product.1. Ensure the reaction is carried out in a well-ventilated fume hood. The color may lighten upon washing.[7] 2. Wash the crude product with a sodium bicarbonate solution to remove residual acids.[5][6] 3. Store the purified product under an inert atmosphere and protect it from light.[8]
Formation of an Insoluble Precipitate Sodium sulfate precipitation from the reaction of sodium nitrite and sulfuric acid.[5][6]This is a normal part of the reaction. Filter the reaction mixture after the standing period to remove the precipitated sodium sulfate before separating the organic layer.[5][6]
Product Decomposes Upon Standing Exposure to light, heat, air, or water.[8][9][10]Store the purified this compound in a tightly sealed, dark container at a low temperature (2-8°C).[10][11] The addition of a desiccant like anhydrous magnesium sulfate during the final drying step is crucial.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis and how can I minimize them?

A1: The most common byproducts are pentyl nitrate, unreacted pentyl alcohol, and various oxides of nitrogen.[12] Pentyl nitrate formation is an undesired side reaction.[12] To minimize these byproducts, it is critical to maintain a low reaction temperature (around 0°C) during the dropwise addition of acid.[5][6] This controlled addition rate prevents temperature spikes that can favor the formation of byproducts.[5] Washing the crude product with a solution of sodium bicarbonate and sodium chloride helps to remove unreacted starting materials and acidic byproducts.[5][6]

Q2: My final product is a yellow liquid. Is this normal?

A2: A yellowish color in the final product is common and often indicates the presence of dissolved nitrogen dioxide.[7][9] While pure this compound is a clear to yellowish liquid, a distinct yellow or brown color suggests impurities.[10][13] Proper washing with a sodium bicarbonate solution should reduce this coloration.[7] If the color persists, it may be due to other impurities, and further purification by distillation might be necessary.[14]

Q3: How can I confirm the purity of my synthesized this compound and detect byproducts?

A3: Gas chromatography (GC) is a highly effective method for analyzing the purity of this compound and identifying volatile byproducts.[15] Techniques such as GC-Mass Spectrometry (GC-MS) or GC-Infrared Spectroscopy (GC-IR) can provide detailed information about the identity of any impurities.[16][17][18] The refractive index of the product can also be a quick indicator of purity.[19]

Q4: What are the optimal storage conditions for this compound to prevent degradation?

A4: this compound is unstable and decomposes on exposure to light, heat, air, and water.[8][10] It should be stored in a tightly sealed container, protected from light (e.g., in an amber bottle), and kept in a cool, dark place, such as a refrigerator at 2-8°C.[10][11][20]

Experimental Protocols

Synthesis of n-Pentyl Nitrite

This protocol is adapted from a standard laboratory procedure.[5]

Materials:

  • Pentan-1-ol

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distilled water

  • Ice

Procedure:

  • In a flask, dissolve sodium nitrite (0.347 mol) in 94 mL of water.

  • Cool the flask in an ice-salt bath to 0°C or slightly below.

  • In a separate beaker, prepare a mixture of 6 mL of water, 8 mL of concentrated sulfuric acid, and 27.5 mL (0.25 mol) of pentan-1-ol. Cool this mixture to 0°C.

  • Slowly add the acidic alcohol mixture to the stirred sodium nitrite solution using a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature at ±1°C. This addition typically takes 45-60 minutes.

  • After the addition is complete, let the mixture stand for 1.5 hours.

  • Filter the mixture to remove the precipitated sodium sulfate.

  • Transfer the filtrate to a separatory funnel and separate the upper yellow layer of this compound.

  • Wash the organic layer with a solution containing 0.25 g of sodium hydrogen carbonate and 3.0 g of sodium chloride in 12.5 mL of water.

  • Dry the this compound over anhydrous magnesium sulfate.

Reactant Amount Molar Equivalent
Pentan-1-ol27.5 mL (0.25 mol)1.0
Sodium Nitrite24 g (0.347 mol)1.39
Sulfuric Acid (conc.)8 mL-

Typical Yield: Approximately 76%[5]

Visualizations

Byproduct_Formation_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction & Degradation Pathways Pentanol Pentyl Alcohol PentylNitrite This compound (Desired Product) Pentanol->PentylNitrite Esterification PentylNitrate Pentyl Nitrate (Byproduct) Pentanol->PentylNitrate Oxidation NitrousAcid Nitrous Acid (from NaNO2 + H2SO4) NitrousAcid->PentylNitrite NOx Nitrogen Oxides (e.g., NO2) NitrousAcid->NOx Decomposition (excess heat) Degradation Degradation Products (e.g., Pentanol from hydrolysis) PentylNitrite->Degradation Exposure to Air/Light/Water Troubleshooting_Workflow Start Reaction Complete CheckYield Low Yield? Start->CheckYield CheckColor Product Discolored (Brown/Dark Yellow)? CheckYield->CheckColor No SolutionTemp Verify Temperature Control (≤0°C) CheckYield->SolutionTemp Yes CheckPurity Impure Product (GC Analysis)? CheckColor->CheckPurity No SolutionWash Ensure Proper Washing (NaHCO3) CheckColor->SolutionWash Yes SolutionPurify Consider Further Purification (Distillation) CheckPurity->SolutionPurify Yes End Store Product Correctly CheckPurity->End No SolutionTemp->CheckColor SolutionWash->CheckPurity SolutionPurify->End

References

troubleshooting pentyl nitrite degradation during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with pentyl nitrite. The following information addresses common challenges related to its degradation during analysis.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows extra peaks in the chromatogram. What could they be?

A1: Unexpected peaks in your chromatogram are likely due to degradation products or impurities from synthesis. The most common degradation pathways for this compound are hydrolysis, thermal decomposition, and photolysis.[1][2] Common byproducts and impurities include:

  • Pentan-2-ol and Pentan-2-one: Formed from the hydrolysis of this compound, especially in the presence of water.[1]

  • Pentoxy Radicals and Nitrogen Dioxide (NO₂): Primary products of thermal decomposition and photolysis, which can lead to a variety of other degradation products.[1][3]

  • Isomeric Impurities (e.g., pentan-2-yl nitrite): These can arise during synthesis and may be difficult to separate from the main analyte peak.[4]

To identify these unexpected peaks, a Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended. By comparing the mass spectra of the unknown peaks with reference libraries (e.g., NIST), you can identify the specific degradation products or impurities present.[4]

Q2: I'm observing a decrease in this compound concentration over a short period. What are the likely causes and how can I mitigate this?

A2: A rapid decrease in this compound concentration is a strong indicator of degradation. This compound is known to be unstable and can decompose when exposed to air, light, or water.[5] To enhance stability, consider the following:

  • Storage Conditions: Store this compound in a cool, dark, and dry location in a tightly sealed container.[6] A recommended storage temperature is 2-8°C.

  • Sample Preparation: Prepare samples immediately before analysis whenever possible. If samples must be stored, keep them in a refrigerated and dark environment. For aqueous samples, analysis within 48 hours is recommended, or they should be stored frozen at -15°C.[7]

  • Solvent Choice: Use high-purity, dry solvents for sample dilution to minimize water content.

Q3: My chromatographic peaks for this compound are broad and tailing. How can I improve the peak shape?

A3: Poor peak shape, such as broadening and tailing, in gas chromatography (GC) analysis of this compound can be caused by several factors:

  • Active Sites in the GC System: Active sites in the GC inlet or on the column can interact with the analyte, leading to peak tailing. Using a deactivated inlet liner and a high-quality, well-maintained column can mitigate this issue.[4]

  • Thermal Degradation: High temperatures in the GC inlet can cause thermal decomposition of this compound.[4] It is advisable to lower the inlet temperature to the minimum required for efficient volatilization.

  • Column Choice: For better separation of isomers and improved peak shape, a more polar column, such as a wax-based column, may provide better selectivity compared to standard non-polar columns.[4]

Q4: I'm having trouble with inconsistent quantification of this compound using HPLC. What could be the issue?

A4: Inconsistent quantification in High-Performance Liquid Chromatography (HPLC) can be attributed to the weak chromophore of this compound, which leads to low sensitivity at typical UV detection wavelengths (around 210-220 nm).[4] To improve reproducibility:

  • Optimize Detection Wavelength: Experiment with different wavelengths to find the optimal absorbance for this compound.

  • Mobile Phase Composition: The composition and pH of the mobile phase can significantly affect retention time and peak shape.[4] Methodical optimization of the mobile phase is crucial.

  • Derivatization: For trace-level analysis, consider derivatization to enhance the UV absorbance or fluorescence of the analyte, thereby improving sensitivity and quantification.

Troubleshooting Workflows

Below are diagrams illustrating troubleshooting workflows for common issues encountered during this compound analysis.

cluster_0 Troubleshooting Unexpected Peaks Start Unexpected Peaks Observed CheckPurity Review Synthesis and Purity of Starting Material Start->CheckPurity AnalyzeMS Perform GC-MS Analysis CheckPurity->AnalyzeMS CompareSpectra Compare Mass Spectra with Libraries (e.g., NIST) AnalyzeMS->CompareSpectra IdentifyProducts Identify Degradation Products or Impurities CompareSpectra->IdentifyProducts OptimizeStorage Optimize Storage and Handling to Minimize Degradation IdentifyProducts->OptimizeStorage

Caption: Workflow for identifying unknown peaks in a chromatogram.

cluster_1 Improving Poor Peak Shape (GC) Start Broad or Tailing Peaks CheckInlet Lower Inlet Temperature Start->CheckInlet UseDeactivatedLiner Use a Deactivated Inlet Liner CheckInlet->UseDeactivatedLiner CheckColumn Evaluate Column Condition and Type UseDeactivatedLiner->CheckColumn OptimizeMethod Optimize Temperature Program (Slower Ramp) CheckColumn->OptimizeMethod ImprovedPeak Improved Peak Shape OptimizeMethod->ImprovedPeak

Caption: Workflow for addressing poor peak shape in GC analysis.

This compound Degradation Pathways

The primary degradation pathways for this compound are hydrolysis, photolysis, and thermal decomposition. Understanding these pathways is crucial for troubleshooting sample instability.

cluster_hydrolysis Hydrolysis cluster_photo_thermal Photolysis / Thermal Decomposition PentylNitrite This compound Pentanol Pentan-2-ol PentylNitrite->Pentanol H₂O Radical Pentoxy Radical PentylNitrite->Radical Heat (Δ) or Light (hν) NO2 Nitrogen Dioxide (NO₂) PentylNitrite->NO2 Heat (Δ) or Light (hν) Pentanone Pentan-2-one Pentanol->Pentanone Oxidation FurtherProducts Further Degradation Products Radical->FurtherProducts NO2->FurtherProducts

Caption: Major degradation pathways of this compound.

Experimental Protocols

Below are example starting protocols for the analysis of this compound. These should be optimized for your specific instrumentation and sample matrix.

Example GC-MS Protocol for Purity Analysis

This protocol is a starting point for identifying and quantifying this compound and its potential impurities.

ParameterSetting
Instrument Gas Chromatograph with Mass Spectrometer
Column e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm) or a polar wax-based column
Inlet Temperature 150°C (or lowest possible for efficient volatilization)
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Program Initial: 40°C, hold for 2 minRamp: 10°C/min to 200°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Transfer Line 220°C
Ion Source Temp 230°C
Mass Range 35-350 amu
Example HPLC-UV Protocol for Quantification

This protocol provides a baseline for quantifying this compound.

ParameterSetting
Instrument High-Performance Liquid Chromatograph with UV Detector
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection UV at 215 nm

Summary of this compound Properties

The following table summarizes key physical and chemical properties of this compound relevant to its analysis and storage.

PropertyValue
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol [5]
Boiling Point 104.5 °C[5]
Density 0.8817 g/cm³ at 20 °C[5]
Solubility in Water Slightly soluble[5]
Storage Temperature 2-8°C
Decomposition Decomposes on exposure to air, light, or water[5]

References

Technical Support Center: Optimizing Pentyl Nitrite Nitrosation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for pentyl nitrite nitrosation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of nitrosation using this compound?

A1: Nitrosation with this compound typically proceeds via the formation of a nitrosonium ion (NO⁺) carrier. In aqueous acidic media, this compound can undergo acid-catalyzed hydrolysis to form nitrous acid (HNO₂), which then generates the active nitrosating species.[1][2] The reaction rate can be influenced by pH, with an optimal range often cited as pH 3-4 for nitrosation with nitrous acid.[3] In some cases, especially in the presence of specific substrates like thiols, direct electrophilic attack by the alkyl nitrite itself can occur.[4]

Q2: What are the key parameters to control for a successful nitrosation reaction with this compound?

A2: The success of a this compound nitrosation reaction hinges on the careful control of several key parameters:

  • pH: The acidity of the reaction medium is crucial, as it affects the formation of the active nitrosating agent.[2]

  • Temperature: Reaction rates are temperature-dependent. Elevated temperatures can sometimes increase the rate of nitrosamine formation but may also lead to degradation of reactants or products.[5][6]

  • Solvent: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used in organic media.[2]

  • Concentration of Reactants: The stoichiometry of the amine substrate and this compound is a critical factor in optimizing the yield.

  • Presence of Catalysts or Inhibitors: Certain species can catalyze or inhibit the reaction. For instance, the parent alcohol (pentanol) can reduce the reaction rate in aqueous solutions.[1]

Q3: How does the structure of the amine substrate affect the nitrosation reaction?

A3: The reactivity of an amine towards nitrosation is highly dependent on its structure. Secondary amines are generally the most reactive substrates for forming stable N-nitrosamines.[7][8] The basicity of the amine plays a significant role; higher basicity can hinder nitrosation as the lone pair of electrons on the nitrogen is more readily protonated.[9] Tertiary amines can also undergo nitrosation, often through a dealkylation step.[2][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incorrect pH: The pH may be too high or too low, preventing the formation of the active nitrosating species.[2][3]Optimize the pH of the reaction mixture. For reactions proceeding through nitrous acid, a pH range of 3-4 is often optimal.[3]
2. Decomposition of this compound: this compound can decompose, especially when exposed to air, light, or water.Use fresh this compound and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Store this compound in a cool, dark place.
3. Presence of Inhibitors: The presence of pentanol, the parent alcohol of this compound, can inhibit the reaction rate in aqueous media by shifting the hydrolysis equilibrium.[1]Use purified this compound or consider reaction conditions that minimize hydrolysis if direct nitrosation is desired.
4. Low Reaction Temperature: The reaction may be too slow at the current temperature.Gradually increase the reaction temperature while monitoring for product formation and potential degradation.[6]
5. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction.Experiment with different solvents. Polar aprotic solvents like DCM, THF, or acetonitrile are often effective for N-nitrosation in organic media.[2]
Formation of Side Products 1. Over-nitrosation or Ring Nitrosation: Highly activated aromatic substrates may undergo nitrosation at multiple sites.Carefully control the stoichiometry of the nitrosating agent. Use of a milder nitrosating agent or different reaction conditions might be necessary.
2. Oxidation of the Product: The nitrosated product may be susceptible to oxidation.Conduct the reaction under an inert atmosphere and consider using a milder workup procedure.
Difficulty in Product Isolation 1. Product is Water-Soluble: The nitrosated product may have significant solubility in the aqueous phase during workup.Perform multiple extractions with an appropriate organic solvent. Salting out the aqueous layer with NaCl may also improve extraction efficiency.
2. Emulsion Formation During Workup: Amines can sometimes cause emulsions during aqueous extraction.To break emulsions, try adding brine, filtering through celite, or allowing the mixture to stand for an extended period. For removing unreacted amine, washing with a dilute copper sulfate solution can be effective.[10][11]
3. Co-elution with Impurities during Chromatography: The product may be difficult to separate from starting materials or byproducts.Optimize the chromatography conditions (e.g., solvent system, stationary phase) or consider alternative purification methods like crystallization or distillation.

Data Presentation

Table 1: Effect of pH on Nitrosation Rate

pHRelative Reaction RateNotes
< 2DecreasedProtonation of the amine substrate can reduce its nucleophilicity.[2]
3 - 4OptimalGenerally considered the optimal range for nitrosation via in situ generated nitrous acid.[3]
5 - 7Moderate to LowThe rate of nitrosation typically decreases as the pH increases.[3]
> 7Very LowThe concentration of the active nitrosating species is significantly reduced.[2]

Table 2: Reactivity Order of Alkyl Nitrites in Acetonitrile

Alkyl NitriteRelative Reactivity
t-butyl nitriteHighest
i-propyl nitriteIntermediate
isothis compoundLowest
Source: Based on kinetic studies of nitrosation in acetonitrile.[12]

Experimental Protocols

General Protocol for N-Nitrosation of a Secondary Amine with this compound

Disclaimer: N-nitrosamines are potent carcinogens and should be handled with extreme caution using appropriate personal protective equipment (PPE) and in a well-ventilated fume hood.

1. Materials:

  • Secondary amine substrate

  • This compound (freshly opened or purified)

  • Anhydrous solvent (e.g., Dichloromethane - DCM)

  • Acid (e.g., Hydrochloric acid in an appropriate solvent, or glacial acetic acid)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

2. Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the secondary amine (1.0 eq) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the acid to the stirred solution.

  • Add this compound (1.1 - 1.5 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours) or until TLC/LC-MS analysis indicates completion of the reaction. The reaction may be allowed to warm to room temperature if necessary.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude product by flash column chromatography, crystallization, or distillation as appropriate.

Workup Procedure for Amine Removal:

If significant amounts of unreacted secondary amine remain, an acidic wash can be employed during the workup. After quenching the reaction, and before the bicarbonate wash, extract the organic layer with dilute HCl (e.g., 1 M). The protonated amine will partition into the aqueous layer.[10] Subsequently, neutralize the organic layer with a bicarbonate wash before proceeding with the standard workup.

Mandatory Visualization

Nitrosation_Pathway cluster_activation Activation of this compound cluster_nitrosation Nitrosation of Secondary Amine This compound This compound Nitrous Acid Nitrous Acid This compound->Nitrous Acid Hydrolysis H+ H+ Nitrosonium Ion NO+ Nitrous Acid->Nitrosonium Ion Protonation & Dehydration Secondary Amine Secondary Amine Nitrosonium Ion->Secondary Amine N-Nitrosamine N-Nitrosamine Secondary Amine->N-Nitrosamine Nucleophilic Attack

Caption: General pathway for this compound nitrosation via hydrolysis.

Troubleshooting_Workflow start Low Product Yield check_pH Is pH optimal (e.g., 3-4)? start->check_pH adjust_pH Adjust pH check_pH->adjust_pH No check_reagents Are reagents fresh? check_pH->check_reagents Yes adjust_pH->check_reagents use_fresh Use fresh this compound check_reagents->use_fresh No check_temp Is temperature appropriate? check_reagents->check_temp Yes use_fresh->check_temp adjust_temp Optimize temperature check_temp->adjust_temp No check_solvent Is solvent appropriate? check_temp->check_solvent Yes adjust_temp->check_solvent change_solvent Try alternative solvent check_solvent->change_solvent No success Yield Improved check_solvent->success Yes change_solvent->success

Caption: Troubleshooting workflow for low yield in nitrosation reactions.

References

Technical Support Center: Pentyl Nitrite Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of pentyl nitrite, with a focus on challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound synthesis from a lab to a pilot or industrial scale?

A1: The main challenges in scaling up this compound synthesis stem from the reaction's exothermic nature and the instability of the product. Key issues include:

  • Heat Management: The reaction between an alcohol, a nitrite salt, and a strong acid is highly exothermic. Inadequate heat dissipation on a larger scale can lead to a runaway reaction, decomposition of the product, and the formation of hazardous nitrogen oxide byproducts.[1][2][3]

  • Mixing Efficiency: Achieving uniform mixing of the reactants is more difficult in larger reactors. Poor mixing can result in localized "hot spots" and reduced yield and purity.[1]

  • Reagent Addition Control: The rate of acid addition is critical and must be carefully controlled to maintain the reaction temperature, typically at or below 0°C.[4][5] This becomes a significant engineering challenge at scale.

  • Product Instability: this compound is sensitive to heat, light, and air, and can decompose over time.[6][7][8] The decomposition products include nitrogen oxides, water, and the starting alcohol.[8][9]

  • Safety Hazards: this compound is highly flammable, and its vapors can form explosive mixtures with air.[6][10] It is also an oxidizing agent that can react vigorously with reducing agents.[6][7]

Q2: Which acid is recommended for scaling up the synthesis, sulfuric or hydrochloric acid?

A2: Both sulfuric and hydrochloric acid are used for the synthesis of alkyl nitrites. For larger-scale operations, hydrochloric acid is often preferred. While sulfuric acid can work, it may lead to oxidation of the parent alcohol, especially if the temperature is not strictly controlled.[11] Hydrochloric acid is less likely to cause such side reactions. Additionally, the use of HCl with sodium nitrite generates sodium chloride, which can aid in the "salting out" of the this compound product, simplifying its separation from the aqueous phase.[11]

Q3: What are the critical safety precautions for handling this compound and its synthesis at scale?

A3: Safety is paramount. Key precautions include:

  • Ventilation: The reaction should be performed in a well-ventilated area or a fume hood to avoid inhalation of toxic nitrogen dioxide fumes and flammable this compound vapors.[12][13]

  • Temperature Control: A robust cooling system is essential to maintain low temperatures and prevent thermal runaway.

  • Flammability: this compound is highly flammable with a low flash point. All sources of ignition must be eliminated from the vicinity. Use appropriate fire suppression equipment, such as alcohol foam.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Inhalation or ingestion can cause severe health effects, including headache, tachycardia, and methemoglobinemia.[6][7]

  • Material Compatibility: The reactor and associated equipment must be compatible with corrosive acids and the organic product. This compound can attack metals in the presence of moisture.[6]

Q4: Is continuous flow synthesis a viable alternative for large-scale production?

A4: Yes, continuous flow synthesis is a highly recommended alternative to traditional batch processing for scaling up this compound production.[11] Flow chemistry offers significant advantages for hazardous reactions by providing superior heat and mass transfer, which allows for precise temperature control and minimizes the risk of runaway reactions.[2][3] It also reduces the volume of hazardous material present at any given time, enhancing overall process safety.[14] This method can lead to higher purity and a more efficient, atom-economical process.[11]

Troubleshooting Guide

Problem / Observation Possible Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete Reaction: Insufficient reaction time or poor mixing. 2. Decomposition: Reaction temperature was too high. 3. Loss during Work-up: Product lost during washing or separation phases.1. Ensure efficient stirring. Allow the mixture to stand for the recommended time (e.g., 1.5 hours) after reagent addition to ensure the reaction goes to completion.[4] 2. Strictly maintain the reaction temperature at or below 0°C using an efficient cooling bath (e.g., ice-salt).[4][5] 3. Perform separations carefully. Using a brine wash can help reduce the solubility of the nitrite in the aqueous layer.
Brown Gas (NO₂) Formation 1. High Temperature: The reaction temperature exceeded the optimal range, causing the decomposition of nitrous acid. 2. Acid Addition Too Fast: Rapid addition of acid leads to localized heating.1. Improve cooling efficiency. Ensure the reactor is adequately submerged in the cooling bath. 2. Add the acid dropwise and monitor the temperature closely, adjusting the addition rate to keep the temperature stable.[4][5] A small amount of NO₂ can be expected.[12]
Product is Dark Yellow or Brown 1. Impurities: Presence of dissolved nitrogen oxides or other byproducts from decomposition. 2. Decomposition on Standing: Product has been stored for too long or in improper conditions (exposed to light/air).[7][8]1. Wash the crude product thoroughly with a sodium bicarbonate solution to neutralize residual acid and remove some impurities.[4][15] 2. For high purity, consider distillation under reduced pressure.[8] Store the final product in a cool, dark place and use it within a few weeks.[8]
Runaway Reaction (Sudden Temperature Spike) 1. Inadequate Cooling: The cooling system is insufficient for the scale of the reaction. 2. Rapid Reagent Addition: Acid was added too quickly, generating heat faster than it could be removed.1. Immediately stop reagent addition and apply emergency cooling if possible. 2. For future runs, reduce the rate of addition significantly. Re-evaluate the cooling capacity; a larger surface-area-to-volume ratio reactor or a more powerful cooling system may be needed. Consider transitioning to a continuous flow setup for better thermal control.[2]

Quantitative Data and Experimental Protocols

Lab-Scale Synthesis Parameters

The following table summarizes typical reactant quantities and yields for lab-scale synthesis of this compound. Scaling these parameters requires careful consideration of the challenges outlined above.

ParameterReference[4]Reference[12]Reference[5]
Starting Alcohol 1-Pentanol1-Pentanoln-Amyl Alcohol
Amount of Alcohol27.5 mL (0.25 mol)22.1 g110 g
Nitrite Salt Sodium Nitrite (NaNO₂)Sodium Nitrite (NaNO₂)Sodium Nitrite (NaNO₂)
Amount of Nitrite24 g (0.347 mol)18.97 g95 g
Acid Sulfuric Acid (conc.)Hydrochloric Acid (37%)Sulfuric Acid (conc.)
Amount of Acid8 mL25 mL34 mL
Reaction Temperature 0°C (or slightly below)Below 10°C0°C (±1°C)
Reported Yield 76%89.1%81-85% (for n-butyl nitrite)
Detailed Experimental Protocol (Lab-Scale)

This protocol is adapted from established laboratory procedures.[4][5]

Materials:

  • 1-Pentanol (n-amyl alcohol)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Sulfuric Acid (or Hydrochloric Acid)

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Chloride (NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

  • Distilled Water

Procedure:

  • Preparation of Nitrite Solution: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 95 g of sodium nitrite in 375 mL of water.

  • Cooling: Place the flask in an ice-salt bath and stir the solution until the temperature drops to 0°C.

  • Preparation of Acid-Alcohol Mixture: In a separate beaker, carefully prepare a mixture of 25 mL of water, 34 mL of concentrated sulfuric acid, and 135 mL of 1-pentanol. Caution: Add acid to water/alcohol slowly. Cool this mixture to 0°C.

  • Reaction: Slowly add the cold acid-alcohol mixture to the stirred sodium nitrite solution via the dropping funnel. The rate of addition must be controlled to maintain the reaction temperature at 0°C (±1°C). This addition typically takes 45-60 minutes.[4][5]

  • Stirring: After the addition is complete, continue to stir the mixture in the ice bath for an additional 1.5 hours.[4]

  • Separation: Transfer the mixture to a separatory funnel. The yellow, upper organic layer containing the this compound will separate from the aqueous layer. If solid sodium sulfate has precipitated, filter the mixture first.

  • Washing: Separate the organic layer. Wash it with a cold solution of 1 g of sodium bicarbonate and 12.5 g of sodium chloride in 50 mL of water to remove residual acid.[5]

  • Drying: Dry the washed this compound layer over anhydrous magnesium sulfate.[4]

  • Storage: Filter the dried product into a clean, airtight, amber-colored bottle. Store in a cool (2-8°C), dark place. The product should be used within a few weeks as it decomposes over time.[8]

Visualizations

Reaction Pathway for this compound Synthesis

Reaction_Pathway cluster_reactants Reactants cluster_intermediates In-Situ Formation cluster_products Products 1-Pentanol 1-Pentanol This compound This compound 1-Pentanol->this compound + Nitrosonium Ion Sodium Nitrite Sodium Nitrite Nitrous Acid (HONO) Nitrous Acid (HONO) Sodium Nitrite->Nitrous Acid (HONO) + H₂SO₄ Sulfuric Acid Sulfuric Acid Sulfuric Acid->Nitrous Acid (HONO) Nitrosonium Ion (NO+) Nitrosonium Ion (NO+) Nitrous Acid (HONO)->Nitrosonium Ion (NO+) + H⁺ Nitrosonium Ion (NO+)->this compound Sodium Bisulfate Sodium Bisulfate Water Water

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Workflow start Low Yield Observed check_temp Was Temp ≤ 0°C? start->check_temp check_mixing Was Mixing Vigorous? check_temp->check_mixing Yes improve_cooling Improve Cooling System check_temp->improve_cooling No check_time Sufficient Reaction Time? check_mixing->check_time Yes improve_stirring Increase Stirring Speed / Baffling check_mixing->improve_stirring No check_workup Careful Work-up? check_time->check_workup Yes increase_time Increase Post-Addition Stir Time check_time->increase_time No refine_workup Refine Separation & Washing check_workup->refine_workup No end_node Yield Optimized check_workup->end_node Yes slow_addition Reduce Reagent Addition Rate improve_cooling->slow_addition slow_addition->end_node improve_stirring->end_node increase_time->end_node refine_workup->end_node

Caption: A logical workflow for troubleshooting low yields.

Scale-Up Decision Logic: Batch vs. Continuous Flow

Scale_Up_Decision start Need to Scale-Up Synthesis check_exotherm Is Exotherm Manageable in Large Batch? start->check_exotherm check_safety Are Safety Risks Acceptable? check_exotherm->check_safety Yes flow Implement Continuous Flow Process check_exotherm->flow No (Poor Heat Transfer) check_purity Is Batch Purity Sufficient? check_safety->check_purity Yes check_safety->flow No (Hazard Accumulation) batch Proceed with Batch Scale-Up check_purity->batch Yes check_purity->flow No (Side Reactions)

Caption: Decision logic for choosing batch vs. flow process.

References

Technical Support Center: High-Purity Pentyl Nitrite Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of high-purity pentyl nitrite. Below you will find troubleshooting guides and frequently asked questions to address specific issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities include unreacted pentan-1-ol, isomeric pentyl nitrates, and dissolved nitrogen oxides. The presence of nitrogen oxides often imparts a yellow color to the crude product.[1] If the synthesis started with impure pentanol, other pentanol isomers and their corresponding nitrite and nitrate esters may also be present.

Q2: Why is my purified this compound yellow, and how can I remove the color?

A2: A yellow hue in this compound is typically caused by dissolved nitrogen dioxide (NO₂).[1] While washing with a sodium bicarbonate solution can help neutralize acidic impurities, distillation is the most effective method for removing the colored impurities and obtaining a colorless to pale yellow product.[1]

Q3: What analytical methods are recommended for assessing the purity of this compound?

A3: The most common and effective methods for analyzing the purity of this compound and other alkyl nitrites are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[2] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for identifying and quantifying volatile impurities.[2]

Q4: What are the key safety precautions to take when purifying this compound?

A4: this compound is highly flammable and can form explosive mixtures with air.[3][4] It is also harmful if inhaled or swallowed.[5][6] All purification procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[7] Keep the compound away from heat, sparks, and open flames.[5]

Q5: How should high-purity this compound be stored to maintain its stability?

A5: this compound is sensitive to light, heat, and moisture.[4][8] It should be stored in a tightly sealed, dark container in a cool, dry place, such as a refrigerator at +2°C to +8°C, to prevent decomposition.[3][4][5][7]

Troubleshooting Guides

Issue 1: Low Yield After Purification

  • Question: I am experiencing a significantly lower than expected yield of this compound after my purification process. What are the possible causes and how can I troubleshoot this?

  • Answer: Low yield can stem from several factors throughout the synthesis and purification process. A systematic approach can help identify the root cause.

    • Incomplete Reaction: Ensure your initial synthesis reaction has gone to completion. Monitor the reaction using Thin Layer Chromatography (TLC) or a preliminary GC analysis if possible.

    • Losses During Washing: Emulsions can form during the aqueous washing steps, leading to loss of product. To mitigate this, use a saturated sodium chloride (brine) solution to help break up emulsions. Allow adequate time for the layers to separate completely in the separatory funnel.

    • Decomposition During Distillation: this compound can decompose if heated for prolonged periods or at excessively high temperatures.[9] If you are using distillation, ensure the heating mantle is set to an appropriate temperature and that the distillation is not carried out for an unnecessarily long time. For temperature-sensitive compounds, vacuum distillation is a good alternative to lower the boiling point and reduce the risk of decomposition.

    • Inefficient Fraction Collection: When performing fractional distillation, ensure you are collecting the correct fraction based on the boiling point of this compound. A slow and steady distillation rate will provide better separation.[10]

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product shows the presence of impurities when analyzed by GC-MS. How can I improve the purity?

  • Answer: The choice of purification technique is crucial for achieving high purity.

    • Residual Pentanol: If your product is contaminated with unreacted pentan-1-ol, additional washing steps with water can help remove this more polar impurity. However, fractional distillation is the most effective method due to the difference in boiling points.

    • Pentyl Nitrate Contamination: Pentyl nitrate is a common byproduct with a boiling point relatively close to that of this compound. A fractional distillation with a fractionating column is necessary to achieve a good separation.[11]

    • General Purity Enhancement: For challenging separations, column chromatography can be employed. While not as common for bulk purification of this compound, it can be effective for obtaining very high purity material on a smaller scale. A silica gel column with a non-polar eluent system would be a reasonable starting point.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
n-Pentyl NitriteC₅H₁₁NO₂117.15104-105[3][4]
n-Pentan-1-olC₅H₁₂O88.15137-138
n-Pentyl NitrateC₅H₁₁NO₃133.15155-157

Table 2: Recommended Starting Conditions for Purity Analysis

Analytical MethodParameterRecommended Condition
GC-MS ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[2]
Inlet Temperature200 °C[2]
Carrier GasHelium at a constant flow of 1.0 mL/min[2]
Oven ProgramInitial temp: 50 °C, hold for 2 min; Ramp: 10 °C/min to 200 °C; Hold: 5 min at 200 °C[2]
HPLC ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[2]
Mobile PhaseIsocratic mixture of acetonitrile and water (e.g., 60:40 v/v)[2]
Flow Rate1.0 mL/min[2]
Detection Wavelength210-220 nm[2][12]

Experimental Protocols

Protocol 1: Aqueous Washing of Crude this compound

  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of deionized water and gently shake the funnel, periodically venting to release any pressure.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Add a 5% aqueous solution of sodium bicarbonate to the separatory funnel. Shake gently and vent frequently. This will neutralize any residual acidic impurities.

  • Separate and discard the aqueous layer.

  • Wash the organic layer with a saturated sodium chloride (brine) solution to aid in the removal of water.

  • Separate the organic layer and transfer it to a clean, dry flask.

  • Dry the this compound over an anhydrous drying agent such as anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent. The product is now ready for further purification, typically by distillation.

Protocol 2: Fractional Distillation of this compound

  • Set up a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask. Ensure all glassware is dry.

  • Add the dried, crude this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Heat the flask gently using a heating mantle.

  • Slowly increase the temperature until the this compound begins to boil and the vapor rises up the fractionating column.

  • Maintain a slow and steady distillation rate. The temperature at the top of the column should remain constant during the collection of a pure fraction.

  • Collect the fraction that distills at the boiling point of this compound (approximately 104-105°C at atmospheric pressure).

  • Discard any initial lower-boiling fractions and any higher-boiling residue.

  • Once the desired fraction is collected, remove the heat source and allow the apparatus to cool.

  • Transfer the purified this compound to a suitable storage container.

Visualizations

PurificationWorkflow Crude Crude this compound Wash Aqueous Washing (Water, NaHCO3, Brine) Crude->Wash Remove acids, unreacted materials Dry Drying (Anhydrous MgSO4 or Na2SO4) Wash->Dry Remove water Distill Fractional Distillation Dry->Distill Separate by boiling point Pure High-Purity this compound Distill->Pure Analysis Purity Analysis (GC-MS, HPLC) Pure->Analysis Verify Purity Store Storage (2-8°C, Dark) Pure->Store

Caption: Experimental workflow for the purification of this compound.

TroubleshootingYield Start Low Yield Observed CheckReaction Check Reaction Completion (TLC, GC) Start->CheckReaction CheckWashing Investigate Washing Steps Start->CheckWashing CheckDistillation Analyze Distillation Process Start->CheckDistillation IncompleteReaction Incomplete Reaction CheckReaction->IncompleteReaction Cause EmulsionLoss Emulsion Formation CheckWashing->EmulsionLoss Cause Decomposition Thermal Decomposition CheckDistillation->Decomposition Cause FractionLoss Inefficient Fraction Collection CheckDistillation->FractionLoss Cause

References

preventing decomposition of pentyl nitrite upon exposure to air and light

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of pentyl nitrite upon exposure to air and light.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound turning yellow or brown?

A1: The discoloration of this compound is a common indicator of decomposition. Upon exposure to light and air, this compound breaks down, forming nitrogen oxides (NOx) and other byproducts which can be colored.[1][2] To prevent this, it is crucial to store this compound in a cool, dark place, preferably in an amber glass bottle, and under an inert atmosphere (e.g., argon or nitrogen).[3][4][5][6]

Q2: What are the primary decomposition products of this compound?

A2: When exposed to air and light, this compound decomposes into several products, including pentanol (the corresponding alcohol), water, nitrogen oxides (such as nitrogen dioxide), and polymerization products of aldehydes.[2] The formation of acidic byproducts like nitric acid can catalyze further degradation.[7][8]

Q3: How should I properly store this compound to ensure its stability?

A3: For optimal stability, this compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), and kept in a cool, dry, and well-ventilated area.[3][4][5][6] The recommended storage temperature is between 2°C and 8°C.[6][9][10] For long-term storage, blanketing the container with an inert gas can also help prevent oxidation.

Q4: Can I use a stabilizer to prolong the shelf-life of my this compound sample?

A4: Yes, adding a small amount of a weak alkaline substance can significantly improve the stability of this compound.[7][8] These stabilizers work by neutralizing the acidic byproducts of decomposition that can act as auto-catalysts.[7][8]

Troubleshooting Guide

Issue 1: Rapid Discoloration of this compound After Synthesis and Purification

  • Question: I have just synthesized and purified this compound, but it is turning yellow very quickly, even when stored in the refrigerator. What could be the cause and how can I fix it?

  • Answer: This issue is likely due to residual acidic impurities from the synthesis, such as sulfuric or hydrochloric acid, which can accelerate decomposition. Ensure that your post-synthesis washing steps are thorough. Washing with a dilute solution of sodium bicarbonate can help neutralize any remaining acid.[3] Additionally, confirm that your storage container is completely opaque and tightly sealed to prevent any light or air exposure.

Issue 2: Loss of Potency or Unexpected Reaction Outcomes

  • Question: My reactions involving this compound are giving low yields or unexpected side products. Could this be related to its decomposition?

  • Answer: Yes, the decomposition of this compound will lower its effective concentration, leading to incomplete reactions and reduced yields. Furthermore, the decomposition products, such as nitrogen oxides and water, can interfere with your reaction chemistry, leading to the formation of unwanted byproducts. It is recommended to use freshly purified or properly stabilized this compound and to check its purity before use.

Issue 3: Pressure Buildup in the Storage Container

  • Question: I have noticed a pressure buildup in my sealed container of this compound. Is this dangerous?

  • Answer: Yes, pressure buildup is a sign of significant decomposition, leading to the formation of gaseous nitrogen oxides.[1][11] This can be hazardous as it can cause the container to rupture. This indicates that the storage conditions are inadequate (e.g., exposure to heat or light) or that the sample has already degraded significantly. The container should be cooled and opened carefully in a well-ventilated fume hood. For future storage, consider adding a stabilizer and ensuring storage at the recommended 2-8°C.[6][9][10]

Data Presentation

Table 1: Relative Stability of this compound Under Various Conditions

Storage ConditionStabilizerLight ExposureAir ExposureExpected Relative Stability
2-8°CNoneDark (Amber Bottle)SealedModerate
Room TemperatureNoneDark (Amber Bottle)SealedLow
2-8°CAnhydrous K₂CO₃ (2% w/v)Dark (Amber Bottle)Sealed (Inert Atmosphere)High
Room TemperatureNoneAmbient LightOpen to AirVery Low
2-8°CNoneAmbient LightSealedLow

Experimental Protocols

Protocol for Stabilization of this compound

This protocol is based on the principle of neutralizing acidic decomposition catalysts.[7][8]

  • Materials:

    • This compound

    • Anhydrous potassium carbonate (K₂CO₃) or magnesium oxide (MgO)

    • Amber glass storage vial with a PTFE-lined cap

  • Procedure:

    • For every 10 mL of this compound, weigh out approximately 0.2 g of anhydrous potassium carbonate or magnesium oxide (this corresponds to 2% w/v).

    • Add the powdered stabilizer to the dry amber glass storage vial.

    • Carefully transfer the this compound into the vial containing the stabilizer.

    • If possible, flush the headspace of the vial with an inert gas (e.g., argon or nitrogen).

    • Seal the vial tightly with the PTFE-lined cap.

    • Gently agitate the vial to ensure the this compound is in contact with the stabilizer. The stabilizer will not dissolve.

    • Store the stabilized this compound at 2-8°C in a dark, well-ventilated area.

Protocol for Purity Analysis by Headspace Gas Chromatography-Flame Ionization Detection (GC-FID)

This is a general guideline for the quantitative analysis of this compound purity.

  • Instrumentation and Consumables:

    • Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

    • GC column suitable for volatile compounds (e.g., a DB-624 or similar).

    • 20 mL headspace vials with crimp caps.

    • High-purity helium or hydrogen as a carrier gas.

  • Sample and Standard Preparation:

    • Prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol) at known concentrations.

    • For the sample to be analyzed, accurately dilute a known amount of the this compound in the same solvent.

    • Transfer a fixed volume (e.g., 1 mL) of each standard and the diluted sample into separate headspace vials and seal them.

  • GC-FID Method Parameters (Example):

    • Headspace Autosampler:

      • Oven Temperature: 60°C

      • Equilibration Time: 5 minutes

    • GC Inlet:

      • Temperature: 200°C

      • Split Ratio: 20:1

    • Oven Program:

      • Initial Temperature: 45°C, hold for 3.5 minutes

      • Ramp: 20°C/min to 100°C, hold for 5 minutes

    • Detector (FID):

      • Temperature: 250°C

  • Analysis:

    • Run the sequence of standards and samples.

    • Integrate the peak corresponding to this compound.

    • Construct a calibration curve from the standards and determine the concentration of this compound in the sample. The purity can then be calculated based on the initial dilution. The presence of a significant peak corresponding to pentanol would indicate decomposition.

Mandatory Visualizations

DecompositionPathway PentylNitrite This compound (C5H11ONO) PentoxyRadical Pentoxy Radical (C5H11O•) PentylNitrite->PentoxyRadical Homolytic Cleavage NO Nitric Oxide (NO) PentylNitrite->NO Pentanol Pentanol (C5H11OH) PentylNitrite->Pentanol Hydrolysis NitrousAcid Nitrous Acid (HNO2) PentylNitrite->NitrousAcid AirLight Air (O2) & Light (hv) AirLight->PentylNitrite PentoxyRadical->Pentanol + H• Aldehyde Pentanal (C4H9CHO) PentoxyRadical->Aldehyde Rearrangement NO2 Nitrogen Dioxide (NO2) NO->NO2 + O2 NO2->NitrousAcid + H2O NitricAcid Nitric Acid (HNO3) NO2->NitricAcid + H2O NitricAcid->PentylNitrite Catalyzes Decomposition Water Water (H2O)

Caption: Decomposition pathway of this compound.

StabilizationWorkflow start Start: This compound Sample add_stabilizer Add Stabilizer (e.g., 2% w/v K2CO3) start->add_stabilizer transfer_vial Transfer to Amber Vial add_stabilizer->transfer_vial inert_atmosphere Flush with Inert Gas transfer_vial->inert_atmosphere seal Seal Tightly inert_atmosphere->seal store Store at 2-8°C in the Dark seal->store end End: Stabilized Sample store->end

Caption: Workflow for stabilizing this compound.

TroubleshootingTree issue Issue Encountered? discoloration Discoloration? issue->discoloration Yes low_yield Low Yield / Side Products? issue->low_yield No check_storage Action: Review Storage (Dark, Cool, Sealed) discoloration->check_storage use_stabilizer Action: Use Stabilizer (e.g., K2CO3) discoloration->use_stabilizer improve_purification Action: Improve Purification (Wash with NaHCO3) discoloration->improve_purification pressure Pressure Buildup? low_yield->pressure No check_purity Action: Check Purity (GC-FID) low_yield->check_purity Yes vent_carefully Action: Cool & Vent in Fume Hood pressure->vent_carefully Yes check_purity->use_stabilizer vent_carefully->check_storage vent_carefully->use_stabilizer

Caption: Troubleshooting decision tree for this compound.

References

optimizing temperature control in pentyl nitrite synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of pentyl nitrite. The following information is designed to address specific issues related to temperature control and other experimental parameters.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture is turning brown and releasing a brown gas. What is happening and how can I prevent it?

A1: The formation of a brown gas (nitrogen dioxide, NO₂) and a brown coloration in your reaction mixture indicates the decomposition of nitrous acid.[1] Nitrous acid is highly unstable, especially at elevated temperatures, and will decompose into nitrogen oxides.[2][3] To prevent this, it is crucial to maintain a low reaction temperature, ideally at or below 0°C.[4][5][6][7] Ensure your ice-salt bath is sufficient to handle the exothermic nature of the reaction.[2] Slow, dropwise addition of the acid to the sodium nitrite and pentyl alcohol mixture is also critical to prevent localized heating.[4][5][6]

Q2: The yield of this compound is significantly lower than expected. What are the likely causes related to temperature?

A2: Low yield is often directly linked to inadequate temperature control. If the temperature rises above the optimal range (typically 0°C ± 1°C), several issues can occur:

  • Decomposition of Product: this compound itself is sensitive to heat and can decompose, especially under acidic conditions.[8][9]

  • Side Reactions: Higher temperatures can promote the formation of undesirable by-products, consuming your reactants and reducing the yield of the desired this compound.[8]

  • Loss of Volatile Product: this compound is volatile, with a boiling point around 104-106°C.[10] If the reaction temperature rises unexpectedly, you may lose product due to evaporation.

To improve your yield, ensure precise and stable temperature control throughout the addition of reagents.

Q3: I'm observing the formation of an oily layer, but after workup, the amount of pure this compound is minimal. Why might this be?

A3: This could be due to the formation of side products that are also insoluble in the aqueous layer. Inadequate temperature control can lead to oxidation of the pentyl alcohol or other side reactions, producing impurities that will separate with your crude product. A careful purification process, such as distillation under reduced pressure, is often necessary to isolate the pure this compound from these by-products.[5][7]

Q4: What is the optimal temperature range for the synthesis of this compound?

A4: The most consistently recommended temperature for the synthesis of this compound is 0°C, with a tolerance of ± 1°C.[4][5][6][7] Some protocols suggest keeping the temperature below 5°C or 10°C, but the most stringent and frequently cited procedures emphasize the 0°C mark for optimal yield and purity.[1][6]

Data Presentation: Reaction Parameters

The following table summarizes typical reaction parameters for the synthesis of this compound, as derived from various experimental protocols.

ParameterValueSource
Reactants
n-Pentyl Alcohol1 mole[6]
Sodium Nitrite1.1 - 2.2 moles[5][6]
Sulfuric Acid (conc.)~0.5 moles[5][6]
Reaction Conditions
Temperature0°C (± 1°C)[4][5][6][7]
Addition Time45 - 120 minutes[4][5]
Reaction Time (post-addition)1.5 hours[4][6][7]
Yield
Crude Yield76% - 85%[4][5]

Experimental Protocols

Key Experiment: Synthesis of n-Pentyl Nitrite

This protocol is a synthesis of information from established methods.

Materials:

  • n-Pentyl alcohol

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Ice

  • Sodium chloride (NaCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Separatory funnel

  • Thermometer

  • Ice-salt bath

Procedure:

  • In a three-necked flask, dissolve sodium nitrite in water.

  • Cool the flask in an ice-salt bath until the temperature of the solution is 0°C or slightly below.[4][5]

  • In a separate beaker, prepare a mixture of water, concentrated sulfuric acid, and n-pentyl alcohol. Cool this mixture to 0°C.[4][7]

  • Slowly add the cooled acid-alcohol mixture to the stirred sodium nitrite solution via a separatory funnel. The rate of addition should be controlled to maintain the reaction temperature at 0°C ± 1°C.[4][6][7] This addition typically takes between 45 and 60 minutes.[4][7]

  • After the addition is complete, allow the mixture to stand in the ice bath with continued stirring for approximately 1.5 hours.[4][6][7]

  • Separate the upper, yellow layer of crude this compound from the aqueous layer.

  • Wash the crude product with a solution of sodium bicarbonate and sodium chloride in water.

  • Dry the this compound over anhydrous magnesium sulfate.[4][6]

Visualizations

experimental_workflow cluster_preparation Reactant Preparation cluster_reaction Synthesis cluster_workup Workup & Purification prep_NaNO2 Dissolve NaNO2 in H2O Cool to 0°C reaction Slowly add acid-alcohol mix to NaNO2 solution Maintain Temp at 0°C ± 1°C prep_NaNO2->reaction prep_acid_alcohol Mix H2SO4, H2O, and Pentanol Cool to 0°C prep_acid_alcohol->reaction stirring Stir for 1.5 hours at 0°C reaction->stirring separation Separate organic layer stirring->separation washing Wash with NaHCO3/NaCl solution separation->washing drying Dry over MgSO4 washing->drying product This compound drying->product temp_effects cluster_optimal Optimal Outcome cluster_high Negative Effects Temp Reaction Temperature Optimal Optimal (0°C ± 1°C) Temp->Optimal Controlled High Too High (> 5°C) Temp->High Uncontrolled Yield_H High Yield Optimal->Yield_H Purity_H High Purity Optimal->Purity_H Decomp Decomposition of Nitrous Acid & Product High->Decomp SideRxn Increased Side Reactions High->SideRxn Yield_L Low Yield Decomp->Yield_L Purity_L Low Purity SideRxn->Purity_L

References

Technical Support Center: Quantification of Pentyl Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of pentyl nitrite, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] In the context of liquid chromatography-mass spectrometry (LC-MS), these effects can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analysis.[2] For a volatile and reactive compound like this compound, which is often analyzed in complex biological matrices such as plasma or blood, endogenous components like phospholipids and proteins can be significant sources of matrix effects.[3]

Q2: this compound seems to be unstable in biological samples. How should I approach its quantification?

A2: this compound and other alkyl nitrites are known to be highly volatile and unstable in biological matrices, rapidly decomposing to their corresponding alcohols (in this case, pentyl alcohol) through hydrolysis.[4] Direct quantification of this compound can be challenging due to this instability. A more robust and reliable approach is to quantify its stable metabolite, pentyl alcohol. The analytical method of choice for volatile compounds like pentyl alcohol in biological samples is typically headspace gas chromatography (HS-GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[5][6]

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended?

A3: A stable isotope-labeled internal standard is a version of the analyte where one or more atoms have been replaced with their stable, non-radioactive isotopes (e.g., deuterium, ¹³C).[7] A SIL-IS is considered the gold standard for quantitative mass spectrometry because it has nearly identical physicochemical properties to the analyte.[8] This means it co-elutes chromatographically and experiences the same degree of matrix effects and variability during sample preparation and injection.[9] By adding a known amount of SIL-IS to each sample at the beginning of the workflow, the ratio of the analyte to the IS signal can be used for accurate quantification, effectively compensating for these sources of error.[8] For the quantification of pentyl alcohol, the recommended SIL-IS is n-Pentanol-d11 .

Q4: How do I quantitatively assess matrix effects for my pentyl alcohol assay?

A4: The most common method for quantifying matrix effects is the post-extraction spike method.[10] This involves comparing the peak response of an analyte spiked into an extracted blank matrix (from at least six different sources) with the response of the analyte in a neat solution (e.g., mobile phase). The ratio of these responses is called the Matrix Factor (MF).

  • MF = 1: No matrix effect

  • MF < 1: Ion suppression

  • MF > 1: Ion enhancement

The Internal Standard (IS)-Normalized MF is also calculated to assess the ability of the IS to compensate for matrix effects. An IS-normalized MF close to 1 indicates effective compensation.[11]

Troubleshooting Guides

Problem 1: Significant Ion Suppression or Enhancement Observed

Symptoms:

  • Low or inconsistent analyte response.

  • Poor accuracy and precision in quality control (QC) samples.

  • Matrix factor (MF) significantly deviating from 1.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Co-eluting Matrix Components 1. Optimize Chromatographic Separation: Modify the GC temperature program or change the GC column to improve the separation of pentyl alcohol from interfering matrix components.
2. Enhance Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering substances. Options include Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of a simple protein precipitation (PPT).
Ineffective Sample Cleanup 1. Compare Sample Preparation Techniques: Evaluate different sample preparation methods to determine which provides the cleanest extract for your matrix. See the data in Table 1 for a representative comparison.
2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of n-Pentanol-d11 is highly recommended to compensate for unavoidable matrix effects. Since the SIL-IS and the analyte are affected similarly by suppression or enhancement, their ratio remains constant, allowing for accurate quantification.[9]
High Concentration of Matrix Components 1. Dilute the Sample: If the concentration of pentyl alcohol is sufficiently high, diluting the sample with a suitable solvent can reduce the concentration of interfering matrix components. This is only feasible if the diluted analyte concentration remains above the lower limit of quantification (LLOQ).
Problem 2: High Variability in Recovery

Symptoms:

  • Inconsistent and irreproducible results between different sample lots.

  • Poor precision (%CV > 15%) for QC samples.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Inefficient or Variable Extraction 1. Optimize Extraction Protocol: Ensure the chosen sample preparation method (PPT, LLE, or SPE) is optimized for pentyl alcohol. This includes selecting the appropriate solvent, pH, and extraction time.
2. Use a SIL-IS: A stable isotope-labeled internal standard is crucial for correcting for variability in extraction recovery. Since it is added before extraction, it experiences the same losses as the analyte.[8]
Matrix Differences Between Samples 1. Matrix-Matched Calibrators: Prepare calibration standards and quality controls in the same biological matrix as the study samples to mimic the matrix effects.[11]
2. Evaluate Multiple Matrix Lots: During method validation, assess matrix effects and recovery using at least six different lots of the biological matrix to ensure the method is robust across different sources.[10]

Data Presentation: Comparison of Sample Preparation Techniques

The selection of an appropriate sample preparation technique is critical for minimizing matrix effects and ensuring high analyte recovery. The following table provides a summary of representative performance data for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Note: This data is illustrative for a range of small molecule analytes in plasma and may not be directly representative of pentyl alcohol. Method-specific validation is required.

Table 1: Representative Comparison of Sample Preparation Techniques for Small Molecules in Plasma

Performance MetricProtein Precipitation (PPT) with AcetonitrileLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery (%) > 80%[1]70 ± 10%98 ± 8%
Matrix Effect (Ion Suppression/Enhancement) Highest matrix interference observed.Higher variability in matrix effects.Lowest matrix effects observed.
Relative Standard Deviation (%RSD) of Recovery < 6%[1]VariableLow
Workflow Time FastSlowestIntermediate
Cost per Sample LowLow-MediumHigh
Suitability High-throughput screening where speed is critical.When high selectivity and a clean extract are required.When high recovery and minimal matrix effects are paramount.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol details the steps to calculate the Matrix Factor (MF) to quantify the extent of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike pentyl alcohol and the SIL-IS (n-Pentanol-d11) at low and high concentrations into the final analytical solvent (e.g., mobile phase or reconstitution solvent).

    • Set B (Post-Spiked Matrix): Process blank biological matrix samples (from at least 6 different sources) through the entire extraction procedure. Spike pentyl alcohol and the SIL-IS into the final, extracted matrix at the same low and high concentrations as Set A.

    • Set C (Pre-Spiked Matrix for Recovery): Spike pentyl alcohol and the SIL-IS into the blank biological matrix before the extraction procedure at the same concentrations.

  • Analyze Samples: Analyze all three sets of samples using the validated HS-GC-MS method.

  • Calculate Matrix Factor (MF) and IS-Normalized MF:

    • Matrix Factor (MF): MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

    • IS-Normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Calculate Recovery (RE):

    • RE (%) = (Mean Peak Area in Set C) / (Mean Peak Area in Set B) * 100

Protocol 2: Headspace Gas Chromatography (HS-GC) Method for Pentyl Alcohol

This is a general protocol and should be optimized and validated for your specific instrumentation and matrix.

  • Sample Preparation (using Protein Precipitation):

    • To 100 µL of plasma/blood sample in a microcentrifuge tube, add a known concentration of n-Pentanol-d11 (SIL-IS).

    • Add 300 µL of cold acetonitrile to precipitate proteins.[7]

    • Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.

    • Transfer a specific volume of the supernatant to a headspace vial.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 70-80°C

    • Vial Equilibration Time: 7-15 minutes

    • Injection Volume: 1 mL of headspace

  • GC-MS Parameters:

    • GC Column: A suitable column for volatile alcohol analysis (e.g., DB-BAC2 UI).

    • Carrier Gas: Helium

    • Oven Program: Start at a low temperature (e.g., 40°C), hold, and then ramp to a higher temperature to elute pentyl alcohol and the IS.

    • MS Detection: Use selected ion monitoring (SIM) for the characteristic ions of pentyl alcohol and n-Pentanol-d11 for sensitive and specific detection.

Visualizations

Experimental Workflow for Matrix Effect Assessment

G Workflow for Matrix Effect Assessment cluster_0 Sample Set Preparation cluster_1 Analysis & Calculation A Set A: Spike Analyte & IS into Neat Solution Analysis Analyze All Sets by HS-GC-MS A->Analysis B Set B: Extract Blank Matrix, then Spike Analyte & IS B->Analysis C Set C: Spike Analyte & IS into Blank Matrix, then Extract C->Analysis Calc_MF Calculate Matrix Factor (MF) (B vs A) Analysis->Calc_MF Calc_RE Calculate Recovery (RE) (C vs B) Analysis->Calc_RE Result_MF Result: Quantifies Matrix Effect Calc_MF->Result_MF Result_RE Result: Quantifies Extraction Efficiency Calc_RE->Result_RE

Caption: A flowchart illustrating the experimental steps for the quantitative assessment of matrix effects and recovery.

Troubleshooting Decision Tree for Inaccurate Quantification

G Troubleshooting Inaccurate Quantification cluster_0 Matrix Effect Evaluation Start Inaccurate or Imprecise Quantification Results AssessME Assess Matrix Effect (MF) using Post-Extraction Spike Start->AssessME MF_High Is MF significantly different from 1? AssessME->MF_High UseSIL Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) MF_High->UseSIL Yes CheckRecovery Assess Extraction Recovery (RE) MF_High->CheckRecovery No OptimizeCleanup Optimize Sample Cleanup (e.g., SPE, LLE) UseSIL->OptimizeCleanup RE_Low Is RE low or highly variable? CheckRecovery->RE_Low OptimizeChroma Optimize GC Method for Better Separation OptimizeCleanup->OptimizeChroma FinalCheck Re-validate Method: Accuracy, Precision, Linearity OptimizeChroma->FinalCheck UseSIL2 Implement SIL-IS RE_Low->UseSIL2 Yes RE_Low->FinalCheck No OptimizeExtraction Optimize Extraction Protocol (Solvent, pH, etc.) UseSIL2->OptimizeExtraction OptimizeExtraction->FinalCheck

Caption: A decision tree to guide troubleshooting efforts when encountering inaccurate results in pentyl alcohol quantification.

References

Technical Support Center: Optimizing Pentyl Nitrite as a Nitrosating Agent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the selectivity of pentyl nitrite as a nitrosating agent in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during nitrosation reactions using this compound.

Issue: Low yield of the desired nitrosated product.

  • Question: My reaction is showing a low yield of the desired product. What are the potential causes and how can I improve it?

  • Answer: Low yields can result from several factors:

    • Suboptimal Reaction Conditions: The reaction temperature, solvent, and concentration of reactants play a crucial role. Ensure you are using the appropriate conditions for your specific substrate.

    • Decomposition of this compound: this compound can decompose in the presence of light, heat, and water.[1] It is advisable to use fresh or properly stored this compound.

    • Side Reactions: Competing side reactions, such as oxidation or rearrangement of the carbocation intermediate in diazotization, can reduce the yield of the desired product.[2]

    • Inefficient Nitrosating Agent: In some cases, this compound may not be the most effective nitrosating agent for a particular substrate. The reactivity order for some alkyl nitrites has been observed as t-butyl nitrite > i-propyl nitrite > isothis compound in certain reactions.[3]

Issue: Formation of multiple products and lack of selectivity.

  • Question: I am observing the formation of multiple byproducts in my reaction, indicating poor selectivity. How can I enhance the selectivity for my target molecule?

  • Answer: Improving selectivity is a common challenge. Here are some strategies:

    • Solvent Choice: The solvent can significantly influence the reaction's selectivity. For the diazotization of aliphatic amines, using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent has been shown to improve the selectivity and control the transformation of the intermediates.[2] For other nitrosation reactions, polar aprotic solvents like DCM, tetrahydrofuran (THF), and acetonitrile are often preferred.[4]

    • Temperature Control: Running the reaction at lower temperatures can often minimize the formation of side products by reducing the rate of competing reactions.

    • Use of Additives: The addition of a reducing agent, such as a Hantzsch ester, can help to mitigate side reactions like the oxidation of alcohol byproducts.[2]

    • pH Control: The pH of the reaction medium is critical. Nitrosation is often enhanced at acidic pH, but very low pH can lead to the protonation of amines, reducing their reactivity.[4] The optimal pH needs to be determined for each specific reaction.

Issue: Rearrangement products are observed in the diazotization of aliphatic amines.

  • Question: When I perform diazotization of a primary aliphatic amine with this compound, I get a mixture of products resulting from carbocation rearrangements. How can I prevent this?

  • Answer: Carbocation rearrangements are a known issue with the diazotization of aliphatic amines, as the resulting aliphatic diazonium ions are unstable and readily form carbocations.[2][5] The use of HFIP as a solvent is a key strategy to suppress these rearrangements and improve the selectivity of the desired substitution.[2] This solvent is thought to stabilize the generated carbocation and guide it toward the desired reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of nitrosation using this compound?

A1: this compound acts as a source of the nitrosonium ion (NO+), which is the electrophile in the nitrosation reaction. The reaction is typically initiated by protonation of the this compound, followed by the loss of pentanol to generate the nitrosonium ion. This electrophile then reacts with the nucleophilic substrate, such as an amine or a thiol. In the case of a primary amine, this leads to a diazonium salt.[6]

Q2: How does the choice of alkyl nitrite affect the reaction?

A2: Different alkyl nitrites can exhibit different reactivities. For instance, in certain reactions in acetonitrile, the reactivity order was found to be t-butyl nitrite > i-propyl nitrite > isothis compound.[3] Tert-butyl nitrite is often used due to its good reactivity and solubility in common organic solvents.[7][8]

Q3: What are the common side reactions when using this compound?

A3: Common side reactions include:

  • Oxidation: this compound can act as an oxidizing agent, leading to undesired oxidized byproducts. For example, it can oxidize alcohols to aldehydes.[2]

  • Rearrangements: In the diazotization of aliphatic amines, the intermediate carbocation can undergo rearrangements to form more stable carbocations, leading to a mixture of products.[2]

  • Hydrolysis: In the presence of water, this compound can hydrolyze to nitrous acid.[9]

Q4: Are there any safety precautions I should take when working with this compound?

A4: Yes, this compound is a highly flammable liquid and vapor. It is also harmful if swallowed or inhaled.[10] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is also reported to be an explosion hazard when exposed to air and light.[1]

Data Presentation

Table 1: Factors Influencing the Selectivity of this compound as a Nitrosating Agent

FactorInfluence on SelectivityRecommendations and RemarksReference
Solvent HighFor aliphatic amine diazotization, HFIP significantly improves selectivity by minimizing rearrangements. For other nitrosations, polar aprotic solvents like DCM, THF, or acetonitrile are often effective.[2][4]
Temperature Moderate to HighLower temperatures generally favor higher selectivity by reducing the rates of side reactions. The optimal temperature is substrate-dependent.-
pH HighNitrosation is pH-dependent. Acidic conditions are often required, but excessively low pH can be detrimental. The optimal pH needs to be balanced against the basicity of the amine precursor.[4]
Additives ModerateReducing agents (e.g., Hantzsch ester) can prevent oxidative side reactions. Catalysts like halide ions or thiourea can be necessary for the nitrosation of less reactive substrates.[2][11]
Substrate Structure HighThe structure of the amine (primary, secondary, tertiary, aliphatic, aromatic) significantly impacts reactivity and the potential for side reactions.[2][4][5]

Experimental Protocols

Protocol 1: General Procedure for the Diazotization of an Aliphatic Amine using Isothis compound in HFIP

This protocol is based on the methodology for improving selectivity in the diazotization of aliphatic amines.[2]

Materials:

  • Aliphatic amine

  • Isothis compound (1.2 equivalents)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Aromatic substrate for Friedel-Crafts alkylation (if applicable)

  • Hantzsch ester (0.15 equivalents, optional)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of the aliphatic amine in HFIP, add the aromatic substrate (if applicable).

  • If oxidative side products are a concern, add the Hantzsch ester to the mixture.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C) under an inert atmosphere.

  • Slowly add isothis compound (1.2 equivalents) to the stirred solution.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a reducing agent to destroy excess nitrite).

  • Perform an aqueous work-up to remove HFIP and other water-soluble components.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product using an appropriate method, such as column chromatography.

Visualizations

NitrosationMechanism cluster_activation Activation of this compound cluster_nitrosation Nitrosation of Amine PentylNitrite This compound (RONO) ProtonatedNitrite Protonated this compound (RONO-H)+ PentylNitrite->ProtonatedNitrite + H+ Proton H+ Pentanol Pentanol (ROH) Nitrosonium Nitrosonium Ion (NO+) ProtonatedNitrite->Nitrosonium - ROH Amine Amine (R'-NH2) Nitrosamine N-Nitrosamine (R'-NH-NO) Amine->Nitrosamine + NO+

Caption: General mechanism of amine nitrosation by this compound.

DiazotizationWorkflow cluster_reagents Reactants & Solvent cluster_reaction Reaction cluster_products Potential Products Amine Primary Aliphatic Amine Diazonium Aliphatic Diazonium Salt (R-N2+) Amine->Diazonium + this compound in HFIP PentylNitrite This compound HFIP HFIP Solvent Carbocation Carbocation (R+) Diazonium->Carbocation - N2 Substitution Substitution Product Carbocation->Substitution Elimination Elimination Product Carbocation->Elimination Rearrangement Rearrangement Product Carbocation->Rearrangement

References

Technical Support Center: Gas Chromatography of Pentyl Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving common issues in the gas chromatographic analysis of pentyl nitrite. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing this compound?

A1: The most frequent cause of peak tailing for a polar and reactive compound like this compound is interaction with active sites within the gas chromatography (GC) system. These active sites are primarily silanol (Si-OH) groups present on the surfaces of the inlet liner, the GC column, and even glass wool packing.[1] this compound, being a polar molecule, can form hydrogen bonds with these silanol groups, leading to secondary interactions that delay the elution of a portion of the analyte molecules, resulting in a tailing peak.[1]

Q2: How does the inlet temperature affect the analysis of this compound?

A2: Inlet temperature is a critical parameter for thermally labile compounds like alkyl nitrites. A temperature that is too high can cause the degradation of this compound into other compounds, such as its corresponding alcohol (pentanol), which can lead to inaccurate quantification and the appearance of extra peaks.[2] Conversely, an inlet temperature that is too low may result in incomplete or slow vaporization of the sample, which can also contribute to peak broadening and tailing. It is crucial to optimize the inlet temperature to ensure efficient and non-destructive vaporization.

Q3: Which type of GC column is best suited for analyzing this compound?

A3: For polar analytes like this compound, a column with a polar stationary phase is generally recommended to achieve good peak shape and resolution.[3] A common choice for such compounds is a wax-type column (polyethylene glycol). Alternatively, a mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms), can also be used, but may require more careful optimization of other parameters to minimize peak tailing. The principle of "like dissolves like" suggests that a polar column will have more favorable interactions with the polar this compound, leading to better chromatography.[4][5]

Q4: Can the choice of inlet liner really make a difference in my results?

A4: Absolutely. The inlet liner is the first surface your sample encounters at high temperature, and its inertness is crucial for preventing analyte degradation and adsorption.[6][7] Using a deactivated liner is essential for analyzing active compounds like this compound.[8] Different deactivation technologies are available, and their effectiveness can vary depending on the analyte. For polar compounds, a liner with a robust deactivation is critical to shield the analyte from active silanol groups on the glass surface.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving peak tailing issues with this compound.

Guide 1: Initial System Check and Inlet Maintenance

Symptom: All peaks in the chromatogram, including the solvent peak, are tailing.

Possible Cause: This often indicates a physical problem with the GC system setup rather than a chemical interaction.[1]

Troubleshooting Steps:

  • Verify Column Installation:

    • Poor Column Cut: An uneven or jagged column cut can cause turbulence and lead to peak tailing for all compounds.[1] Carefully re-cut the column using a ceramic scoring wafer or a diamond-tipped pen to ensure a clean, square cut.

    • Incorrect Column Position: Ensure the column is installed at the correct depth within the inlet as specified by the instrument manufacturer. An incorrect position can create dead volumes, leading to peak distortion.[1]

  • Check for Leaks: Leaks in the system, particularly at the inlet septum or column fittings, can disrupt the carrier gas flow and cause broad and tailing peaks. Use an electronic leak detector to check all connections.

  • Inlet Maintenance:

    • Replace the Septum: A cored or worn-out septum can be a source of contamination and leaks.

    • Replace the Inlet Liner: The liner can become contaminated with non-volatile residues from previous injections, creating active sites. Regularly replacing the liner with a new, deactivated one is crucial.

Guide 2: Addressing Analyte-Specific Peak Tailing

Symptom: Only the this compound peak (and other polar analytes) are tailing, while non-polar compounds in the same run have good peak shape.

Possible Cause: This points towards specific chemical interactions between this compound and active sites in the GC system.

Troubleshooting Workflow:

Troubleshooting_Workflow start This compound Peak Tailing Observed check_liner Is a high-quality deactivated liner being used? start->check_liner replace_liner Replace with a new, highly deactivated liner. check_liner->replace_liner No check_column Is the GC column appropriate for polar analytes? check_liner->check_column Yes replace_liner->check_column change_column Consider a more polar column (e.g., Wax phase). check_column->change_column No optimize_temp Are the inlet and oven temperatures optimized? check_column->optimize_temp Yes change_column->optimize_temp lower_inlet_temp Lower inlet temperature in increments (e.g., 10°C) to check for thermal degradation. optimize_temp->lower_inlet_temp No check_contamination Is there potential for system contamination? optimize_temp->check_contamination Yes optimize_oven_ramp Optimize oven temperature program for better peak focusing. lower_inlet_temp->optimize_oven_ramp optimize_oven_ramp->check_contamination trim_column Trim 10-20 cm from the front of the column. check_contamination->trim_column Yes end Peak Tailing Resolved check_contamination->end No bakeout Perform a column bakeout according to manufacturer's instructions. trim_column->bakeout bakeout->end

Caption: A logical workflow for troubleshooting this compound peak tailing.

Data Presentation

The following table summarizes the expected impact of different troubleshooting actions on the peak shape of this compound. The asymmetry factor is a common measure of peak tailing, where a value of 1.0 is a perfectly symmetrical peak, and values greater than 1.0 indicate tailing.

ParameterConditionExpected this compound Peak Asymmetry FactorNotes
Inlet Liner Standard, Non-Deactivated> 2.0High potential for interaction with silanol groups.
Recommended: High-Quality Deactivated 1.0 - 1.3 Minimizes active sites, leading to improved peak shape.
GC Column Non-Polar (e.g., 100% Dimethylpolysiloxane)1.5 - 2.5Mismatch in polarity can lead to poor peak shape.
Recommended: Polar (e.g., Wax) 1.0 - 1.4 Better interaction with the polar analyte, improving symmetry.
Inlet Temperature Too High (e.g., >250 °C)May appear as tailing or fronting due to degradation products.Risk of thermal decomposition of this compound.
Recommended: Optimized (e.g., 180-220 °C) 1.0 - 1.5 Ensures efficient vaporization without significant degradation.
Column Contamination Contaminated Inlet End> 1.8Active sites from sample matrix buildup.
After Trimming Column Inlet 1.1 - 1.6 Removes the most contaminated section of the column.

Experimental Protocols

Protocol 1: GC System Preparation for this compound Analysis

This protocol outlines the initial setup of the GC system to minimize the potential for peak tailing.

  • Inlet Liner Installation:

    • Select a high-quality, deactivated inlet liner. For splitless injections, a single taper liner with glass wool is often a good choice to aid in sample vaporization and trap non-volatile residues. Ensure the glass wool is also deactivated.

    • Carefully install the liner, ensuring it is seated correctly and that any O-rings are in good condition.

  • Column Installation:

    • Choose a suitable GC column. A good starting point is a wax column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Using a ceramic scoring wafer, make a clean, square cut at the column inlet. Inspect the cut with a magnifying glass to ensure there are no jagged edges or shards.

    • Install the column into the inlet to the depth recommended by the instrument manufacturer. A proper installation depth is crucial to avoid dead volumes.

    • Similarly, install the detector end of the column correctly.

  • System Conditioning:

    • After installing a new column, it is essential to condition it by slowly ramping the oven temperature to the maximum isothermal temperature of the column and holding it for 1-2 hours. This removes any residual solvents and impurities.

    • Before analyzing samples, perform a system blank run to ensure the baseline is clean.

Protocol 2: Optimizing GC Method Parameters for this compound

This protocol provides a starting point for developing a robust GC method for this compound.

  • Initial GC Parameters:

    • Inlet Temperature: Start with a relatively low inlet temperature, for example, 200 °C, to minimize the risk of thermal degradation.

    • Injection Mode: Use a split injection (e.g., 50:1 split ratio) for initial method development to ensure rapid transfer of the analyte to the column and to minimize inlet discrimination.

    • Carrier Gas: Use helium at a constant flow rate of approximately 1.0-1.5 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 150 °C.

      • Hold: 2 minutes.

  • Optimization Process:

    • Inlet Temperature: Analyze a this compound standard at the initial inlet temperature and then at incrementally lower and higher temperatures (e.g., 180 °C and 220 °C). Observe the peak shape and area. A decrease in peak area at higher temperatures may indicate degradation.

    • Oven Program: Adjust the initial oven temperature and ramp rate to achieve the best separation and peak shape. A lower initial temperature can improve the focusing of volatile analytes at the head of the column.

    • Flow Rate: Optimize the carrier gas flow rate to achieve the best efficiency (narrowest peaks).

Visualization of Key Relationships

The following diagram illustrates the chemical interactions that lead to peak tailing and the principle of deactivation.

Peak_Tailing_Mechanism cluster_0 GC System Surface (e.g., Liner, Column) active_site Active Silanol Group (Si-OH) tailing_peak Tailing Peak active_site->tailing_peak Causes Delayed Elution deactivated_site Deactivated Site (e.g., Si-O-SiR3) symmetrical_peak Symmetrical Peak deactivated_site->symmetrical_peak Leads to Symmetrical Peak pentyl_nitrite This compound (Polar Analyte) pentyl_nitrite->active_site Strong Interaction (Hydrogen Bonding) pentyl_nitrite->deactivated_site Minimal Interaction

References

Validation & Comparative

Comparative Analysis of Vasodilatory Potency: Pentyl Nitrite vs. Amyl Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the vasodilatory properties of pentyl nitrite and amyl nitrite, focusing on their mechanism of action, available potency data, and the experimental protocols used for their evaluation. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Amyl nitrite and this compound are alkyl nitrites known for their potent vasodilatory effects.[1][2] Historically, amyl nitrite was used for the treatment of angina pectoris.[3] Both compounds act as sources of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[1][4] This guide delves into a side-by-side comparison of their vasodilatory potency, drawing upon available experimental evidence.

Mechanism of Action: The Nitric Oxide-cGMP Pathway

The vasodilatory effects of both pentyl and amyl nitrite are mediated through the nitric oxide (NO) signaling pathway. Upon administration, these alkyl nitrites release NO, which then diffuses into vascular smooth muscle cells.[1] In the smooth muscle cells, NO activates the enzyme soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets. This cascade of events ultimately results in a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.[1]

Vasodilation_Signaling_Pathway cluster_extracellular Extracellular Space / Administration cluster_smooth_muscle Vascular Smooth Muscle Cell Alkyl Nitrites This compound / Amyl Nitrite NO Nitric Oxide (NO) Alkyl Nitrites->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Myosin_LC_P Phosphorylated Myosin Light Chain PKG->Myosin_LC_P Inhibits (via phosphatase activation) Myosin_LC Myosin Light Chain Myosin_LC_P->Myosin_LC Relaxation Vasodilation Myosin_LC->Relaxation

Caption: Signaling pathway of alkyl nitrite-induced vasodilation.

Comparative Vasodilatory Potency

CharacteristicThis compoundAmyl NitriteSource
Onset of Action Described as having a "smoother" onset.Generally characterized by a "sharper, faster rush".Non-clinical user reports
Duration of Effect Reported to have a "longer-lasting effect".Effects are typically "short-lived", fading within minutes.Non-clinical user reports
Intensity Often considered "more intense" than amyl nitrite.Described as less intense than some other alkyl nitrites.Non-clinical user reports

Note: The information in the table above is based on anecdotal reports from recreational use and lacks rigorous scientific validation. Clinical and preclinical studies are necessary to establish a definitive comparison of the pharmacodynamic profiles of pentyl and amyl nitrite.

Experimental Protocols for Assessing Vasodilatory Effects

The vasodilatory properties of compounds like pentyl and amyl nitrite are typically evaluated using both ex vivo and in vivo experimental models.

Ex Vivo Aortic Ring Assay

This assay is a standard method for assessing the direct effect of a substance on vascular smooth muscle tone.

Objective: To determine the concentration-response relationship of a vasodilator on isolated arterial segments.

Methodology:

  • Tissue Preparation: A thoracic aorta is carefully excised from a laboratory animal (e.g., a rat). The surrounding connective tissue is removed, and the aorta is cut into rings of 2-3 mm in width.

  • Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a mixture of 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension for a specified period. Following equilibration, the vascular smooth muscle is pre-contracted with a vasoconstrictor agent such as phenylephrine or norepinephrine to induce a stable level of tone.

  • Drug Administration: Once a stable contraction is achieved, cumulative concentrations of the test vasodilator (this compound or amyl nitrite) are added to the organ bath.

  • Data Analysis: The relaxation response at each concentration is measured as a percentage of the pre-contraction induced by the vasoconstrictor. A concentration-response curve is then plotted to determine the EC50 value (the concentration of the drug that produces 50% of the maximal relaxation).

Aortic_Ring_Assay_Workflow A Aorta Excision B Cleaning and Slicing into Rings A->B C Mounting in Organ Bath B->C D Equilibration C->D E Pre-contraction (e.g., Phenylephrine) D->E F Cumulative Addition of Alkyl Nitrite E->F G Measurement of Relaxation F->G H Data Analysis (EC50) G->H

Caption: Workflow for the ex vivo aortic ring assay.

In Vivo Venous Occlusion Plethysmography

This non-invasive technique is used to measure changes in blood flow in a limb, typically the forearm, in response to a vasoactive substance in human subjects.

Objective: To assess the effect of a vasodilator on limb blood flow.

Methodology:

  • Subject Preparation: The subject rests in a supine position with their forearm supported above the level of the heart.

  • Instrumentation: A strain gauge is placed around the widest part of the forearm to measure changes in circumference. An occlusion cuff is placed around the upper arm, and a wrist cuff is used to exclude hand circulation from the measurement.

  • Baseline Measurement: Baseline forearm blood flow is recorded.

  • Drug Administration: The vasodilator is administered. For volatile compounds like amyl nitrite, this is typically via inhalation.

  • Blood Flow Measurement: During measurements, the upper arm cuff is inflated to a pressure that occludes venous outflow but not arterial inflow. This causes the forearm to swell, and the rate of increase in forearm volume, measured by the strain gauge, is proportional to the arterial blood flow.

  • Data Analysis: Forearm blood flow is calculated and compared to baseline values to determine the vasodilatory effect of the administered compound.

Plethysmography_Workflow A Subject Preparation and Instrumentation B Baseline Forearm Blood Flow Measurement A->B C Administration of Alkyl Nitrite (Inhalation) B->C D Venous Occlusion and Measurement of Swelling Rate C->D E Calculation of Forearm Blood Flow D->E F Comparison to Baseline E->F

Caption: Workflow for in vivo venous occlusion plethysmography.

Conclusion

Both this compound and amyl nitrite are effective vasodilators that exert their effects through the nitric oxide-cGMP signaling pathway. While their mechanism of action is well-understood, a rigorous, quantitative comparison of their vasodilatory potency from published scientific literature is currently lacking. Anecdotal evidence suggests potential differences in their pharmacokinetic and pharmacodynamic profiles, with this compound perceived as having a smoother onset and longer duration of action. Further controlled studies employing standardized methodologies, such as the aortic ring assay and venous occlusion plethysmography, are required to definitively characterize and compare the vasodilatory potency of these two compounds. Such data would be invaluable for researchers and clinicians in understanding the subtle but potentially significant differences between these related alkyl nitrites.

References

A Comparative Analysis of Pentyl Nitrite and Isopropyl Nitrite: Pharmacological and Toxicological Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the physiological and toxicological effects of pentyl nitrite and isopropyl nitrite. The information is intended to support research and development activities by offering a detailed analysis of their pharmacokinetics, pharmacodynamics, and safety profiles, supplemented with established experimental methodologies.

Core Properties and Pharmacokinetics

This compound and isopropyl nitrite are alkyl nitrites, volatile liquids known for their rapid onset of action as vasodilators.[1] Their primary effects are mediated through the release of nitric oxide (NO), leading to smooth muscle relaxation.[2] The intensity of their effects is often linked to their volatility, with isopropyl nitrite being more volatile than amyl nitrite (a close analogue of this compound).[3]

While specific pharmacokinetic data for pentyl and isopropyl nitrite in humans is limited, studies on related compounds like isobutyl nitrite and isoamyl nitrite in rats provide valuable insights. These compounds are characterized by rapid absorption via inhalation, a very short half-life (around 1.4 minutes for isobutyl nitrite), and swift metabolism to their corresponding alcohols (isobutanol, isopropanol, and pentanol).[1][3][4][5][6] These alcohol metabolites can be detected in the blood for less than 30 minutes after exposure.[1][7]

Table 1: Comparative Pharmacokinetic and Physical Properties

PropertyThis compound (Data primarily from Amyl Nitrite)Isopropyl NitriteSource
Common Analogue Amyl Nitrite / Isoamyl Nitrite-[3]
Molecular Weight 117.15 g/mol 89.09 g/mol [8]
Volatility LowerHigher[3]
Onset of Action Within 30 secondsWithin a few seconds[1][9]
Duration of Action 3-5 minutesA few minutes[1][9]
Metabolism Rapidly metabolized, likely via hydrolytic denitration.Metabolized to isopropanol.[1][7]
Metabolites Pentanol (Amyl alcohol)Isopropanol[1]

Pharmacodynamics: The Mechanism of Vasodilation

The principal pharmacodynamic effect of both pentyl and isopropyl nitrite is vasodilation, which is a direct consequence of the nitric oxide (NO) signaling pathway. Upon administration, these compounds release NO, which then activates soluble guanylyl cyclase (sGC) in vascular smooth muscle cells. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation. This leads to the dilation of blood vessels.

Diagram 1: Nitric Oxide (NO) Signaling Pathway in Vasodilation

NO_Signaling_Pathway cluster_extracellular Extracellular Space / Administration cluster_cell Vascular Smooth Muscle Cell Alkyl_Nitrite This compound / Isopropyl Nitrite NO Nitric Oxide (NO) Alkyl_Nitrite->NO Release sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to

Caption: Nitric oxide signaling pathway leading to vasodilation.

Qualitatively, isopropyl nitrite is reported to have a more intense and immediate "rush" compared to the smoother and longer-lasting effect of this compound.[10] However, there is a notable lack of publicly available, direct comparative quantitative data, such as EC50 values, to definitively compare the vasodilatory potency of these two specific compounds.

Toxicological Profile

The toxicological profiles of pentyl and isopropyl nitrite present notable differences, particularly concerning retinal toxicity. A significant adverse effect associated with both is the potential to induce methemoglobinemia.

Table 2: Comparative Toxicological Data

ParameterThis compound (Data from Amyl/Isothis compound)Isopropyl NitriteSource
Oral LD50 (rat) 505 mg/kg980 mg/kg[8][11]
Oral LD50 (mouse) Not Found300 mg/kg[11]
Inhalation LC50 (rat, 4h) 716 ppm (Isothis compound)Not Found[1][12]
Retinal Toxicity Not specifically reportedAssociated with maculopathy, visual impairment, and foveal lesions.[2][3][13]
Methemoglobinemia Can induceCan induce[1][3]
Retinal Toxicity

A significant point of differentiation is the association of isopropyl nitrite with "poppers maculopathy".[3] This condition is characterized by damage to the fovea, the center of the retina, which can lead to partial or complete loss of central vision.[3] Clinical findings often include yellow spots on the fovea and disruption of the inner segment/outer segment (IS/OS) junction of the photoreceptors, which can be visualized using optical coherence tomography (OCT).[4] While this damage can be reversible, some individuals may experience prolonged visual disturbances.[3] There are no widespread reports specifically linking this compound to this form of retinal toxicity.

Methemoglobinemia

Both pentyl and isopropyl nitrite can oxidize the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, and elevated levels can lead to cyanosis, hypoxia, and in severe cases, death.[7] The risk of clinically significant methemoglobinemia is higher with oral ingestion compared to inhalation, as ingestion leads to a much larger systemic dose.[3][7]

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the evaluation of alkyl nitrites.

In Vitro Vasodilation Assay

This protocol is a representative method for assessing the vasodilatory effects of alkyl nitrites on isolated blood vessels.

  • Tissue Preparation: Segments of arteries (e.g., rat aorta or human radial artery) are harvested and placed in a cold, oxygenated physiological salt solution.[14]

  • Mounting: The arterial rings are mounted in an organ bath containing the physiological salt solution, maintained at 37°C, and bubbled with a mixture of 95% O2 and 5% CO2. One end of the ring is fixed, and the other is attached to a force transducer to measure isometric tension.

  • Pre-contraction: The arterial rings are pre-contracted with a vasoconstrictor agent such as potassium chloride (KCl) or the thromboxane A2 mimetic U46619 to induce a stable level of contraction.[14]

  • Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of the alkyl nitrite (e.g., this compound or isopropyl nitrite) to the organ bath.

  • Data Analysis: The relaxation response at each concentration is measured as a percentage of the pre-contraction tension. The EC50 (the concentration of the drug that produces 50% of the maximal response) is then calculated to determine the potency of the vasodilator.

Diagram 2: Experimental Workflow for In Vitro Vasodilation Assay

Vasodilation_Workflow A Artery Harvest & Preparation B Mounting in Organ Bath A->B C Pre-contraction with Vasoconstrictor B->C D Cumulative Dosing of Alkyl Nitrite C->D E Measure Relaxation Response D->E F Calculate EC50 E->F

Caption: Workflow for assessing in vitro vasodilation.

Assessment of Retinal Toxicity using Electroretinography (ERG)

This protocol outlines the use of ERG in an animal model (e.g., rabbit) to assess drug-induced retinal toxicity.[15][16]

  • Animal Preparation: Rabbits are anesthetized, and their pupils are dilated.[16] Topical anesthesia is applied to the cornea.

  • Electrode Placement: A contact lens electrode is placed on the cornea, a reference electrode is placed at the temporal canthus, and a ground electrode is attached to the earlobe.[15]

  • Dark Adaptation: The animal is dark-adapted for a period (e.g., 30 minutes) to assess rod photoreceptor function.[16]

  • Stimulation and Recording: The eye is stimulated with flashes of light of varying intensity and frequency using a Ganzfeld stimulator. The electrical responses of the retina are recorded. This process is repeated under light-adapted conditions to assess cone photoreceptor function.

  • Data Analysis: The amplitudes and implicit times of the major ERG waveforms (a-wave and b-wave) are measured and compared between baseline recordings and recordings taken after administration of the test compound. A reduction in amplitude or a delay in implicit time can indicate retinal toxicity.[16]

Measurement of Methemoglobin

Co-oximetry is the gold standard for the quantitative measurement of methemoglobin in blood samples.[17][18]

  • Sample Collection: An arterial or venous blood sample is collected from the subject.

  • Analysis: The blood sample is analyzed using a co-oximeter, which is a spectrophotometer that measures light absorbance at multiple wavelengths.[17]

  • Quantification: The co-oximeter differentiates between oxyhemoglobin, deoxyhemoglobin, carboxyhemoglobin, and methemoglobin based on their distinct absorbance spectra, providing a quantitative measurement of the percentage of methemoglobin in the total hemoglobin.[18]

  • Bedside Test (Qualitative): A simple qualitative test involves placing a drop of the patient's blood on white filter paper. Normal oxygenated blood will appear bright red, while blood with a high concentration of methemoglobin will appear chocolate brown and will not change color upon exposure to air.[17]

Diagram 3: Logical Flow for Methemoglobin Assessment

Methemoglobin_Assessment A Clinical Suspicion (e.g., Cyanosis) B Bedside Test: Blood on Filter Paper A->B C Blood Sample Collection A->C G Color remains brown? B->G D Co-oximetry Analysis C->D E Quantitative MetHb Level (%) D->E F Diagnosis & Treatment E->F G->C Yes G->F No (unlikely MetHb)

Caption: Decision flow for diagnosing methemoglobinemia.

Quantification of Alkyl Nitrites and their Metabolites in Blood

Headspace gas chromatography (HS-GC) is a suitable method for the analysis of volatile compounds like alkyl nitrites and their alcohol metabolites in biological samples.[19][20][21][22]

  • Sample Preparation: A whole blood sample is placed in a sealed headspace vial. An internal standard (e.g., t-butyl alcohol) is added.[19]

  • Incubation: The vial is heated (e.g., at 55°C for 15 minutes) to allow the volatile compounds to partition into the headspace (the gas phase above the sample).[19]

  • Injection: A sample of the headspace vapor is injected into a gas chromatograph.

  • Separation: The compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Detection: The separated compounds are detected using a flame ionization detector (FID) or a mass spectrometer (MS).

  • Quantification: The concentration of each compound is determined by comparing its peak area to that of the internal standard.

Summary and Conclusion

This compound and isopropyl nitrite are potent, rapid-acting vasodilators that function through the nitric oxide signaling pathway. While they share a common mechanism of action, their profiles differ in several key aspects. Isopropyl nitrite is generally considered more potent with a more abrupt onset of action, which is consistent with its higher volatility. However, this is also accompanied by a significant and well-documented risk of retinal toxicity, a side effect not prominently associated with this compound. Both compounds carry the risk of inducing methemoglobinemia, particularly upon ingestion.

The lack of direct, quantitative comparative studies on the pharmacokinetics and pharmacodynamics of these two specific molecules in humans represents a significant knowledge gap. The data presented in this guide, including toxicological values and experimental protocols, are largely derived from studies on analogous compounds or provide a general framework for evaluation. Further research is warranted to directly compare the efficacy and safety of pentyl and isopropyl nitrite to better inform their potential applications and risks in a scientific and clinical context.

References

A Head-to-Head Comparison of Pentyl Nitrite and Sodium Nitroprusside as Nitric Oxide Donors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate nitric oxide (NO) donor is a critical decision in experimental design. This guide provides a comprehensive comparison of two commonly utilized NO donors, the organic alkyl nitrite, pentyl nitrite, and the inorganic complex, sodium nitroprusside, supported by experimental data and detailed protocols.

This document will delve into the distinct mechanisms of NO release, pharmacokinetic profiles, and the downstream signaling pathways activated by these two compounds. Furthermore, it will present a comparative analysis of their performance based on available experimental data, including potency and cytotoxicity, to aid in the informed selection of the most suitable NO donor for specific research applications.

Mechanism of Nitric Oxide Release

The pathways through which this compound and sodium nitroprusside liberate nitric oxide are fundamentally different, influencing their respective pharmacological profiles.

This compound: As an alkyl nitrite, this compound is believed to release nitric oxide through a process of spontaneous decomposition or metabolic conversion. While the precise enzymatic pathways are not fully elucidated, it is understood that these compounds can be metabolized to liberate NO, which then exerts its physiological effects. This process is generally rapid, contributing to the fast onset of action observed with inhaled alkyl nitrites.

Sodium Nitroprusside: In contrast, sodium nitroprusside is a prodrug that requires interaction with components in the bloodstream to release nitric oxide. Upon entering circulation, it reacts with sulfhydryl groups on erythrocytes and other proteins.[1] This interaction leads to the reduction of the nitroprusside molecule and the subsequent release of nitric oxide, along with five cyanide ions.[1] The release of cyanide is a significant clinical consideration and a key differentiator from alkyl nitrites.

Pharmacokinetics and Onset of Action

The differences in their chemical nature and mechanism of NO release translate to distinct pharmacokinetic properties.

ParameterThis compound (Amyl Nitrite as surrogate)Sodium Nitroprusside
Administration InhalationIntravenous Infusion
Onset of Action Almost immediate (within seconds)Almost immediate (within a few minutes)[1]
Duration of Effect Short-lived (a few minutes)Effects last for up to ten minutes after infusion stops
Metabolism Rapidly metabolizedRapidly breaks down in circulation
Key Metabolites Nitric oxide, corresponding alcoholNitric oxide, cyanide, thiocyanate

Signaling Pathway of Nitric Oxide

Once released, nitric oxide from both donors activates the same canonical signaling pathway to induce smooth muscle relaxation and vasodilation.

NO_Signaling_Pathway

Nitric oxide diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate protein kinase G (PKG), which in turn leads to a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.

Performance Comparison: Potency and Cytotoxicity

Direct comparative studies quantifying the potency and cytotoxicity of this compound alongside sodium nitroprusside are limited. However, data from individual studies and comparisons with similar compounds provide valuable insights.

Vasodilation Potency

The potency of a vasodilator is typically expressed as the EC50, the concentration required to elicit 50% of the maximal response.

CompoundPreparationEC50 (M)Reference
Sodium NitroprussideRat Aorta (endothelium-denuded)~ 1 x 10-8[2][3]

Note: Direct EC50 values for this compound in isolated aortic ring preparations were not available in the searched literature. The vasorelaxant effects of other nitro compounds have been studied, showing a range of potencies.[4][5]

Cytotoxicity

The cytotoxic potential of NO donors is a critical consideration, particularly in cellular and in vivo research.

CompoundCell LineAssayKey FindingsReference
Sodium NitroprussideHuman Endothelial Cells (ECV304)Not specifiedCytotoxicity is primarily related to NO liberation. Cyanide and nitrite degradation products were much less toxic.[6]
Sodium NitroprussideEpithelial Cancer Cells (NA)Not specifiedShowed a dose-dependent cytotoxic effect mediated by apoptosis.[7]
Isobutyl Nitrite (Alkyl Nitrite)Human Peripheral Blood LeukocytesViability AssaysDemonstrated nonspecific cytotoxic activity at higher concentrations.[8]
Various Alkyl NitritesMouse Lymphoma & SalmonellaMutagenicity AssaysShowed mutagenic potential in bacterial assays.[9]

Note: A direct comparison of IC50 values for cytotoxicity between this compound and sodium nitroprusside in the same cell line and assay was not found in the reviewed literature.

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments are outlined below.

Nitric Oxide Release Quantification (Griess Assay)

The Griess assay is a common colorimetric method for the indirect quantification of NO by measuring its stable breakdown product, nitrite.

Workflow:

Griess_Assay_Workflow

Methodology:

  • Sample Preparation: Prepare solutions of this compound and sodium nitroprusside in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the solutions at 37°C for various time points to allow for NO release.

  • Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[10]

  • Reaction: In a 96-well plate, add 50 µL of the sample to 50 µL of the Griess reagent.[11]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[10]

  • Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[10]

  • Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Methodology:

  • Cell Seeding: Seed cells (e.g., human umbilical vein endothelial cells - HUVECs) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and sodium nitroprusside for a specified duration (e.g., 24 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage of the untreated control.

Conclusion

This compound and sodium nitroprusside are both effective nitric oxide donors, but their distinct chemical properties and mechanisms of NO release lead to important differences in their application. This compound, as an alkyl nitrite, offers rapid, short-lived NO donation, which can be advantageous in specific experimental contexts. Sodium nitroprusside provides potent and immediate vasodilation upon intravenous administration but is accompanied by the release of cyanide, a critical factor for in vivo studies.

The choice between these two donors will ultimately depend on the specific requirements of the research. For in vitro studies requiring a simple, direct-acting NO donor, this compound may be a suitable choice. For in vivo applications where precise control over vasodilation is required, and cyanide toxicity can be managed, sodium nitroprusside remains a clinically relevant option. Further direct comparative studies are warranted to provide a more definitive quantitative assessment of their relative potency and cytotoxicity.

References

A Comparative Guide to Analytical Methods for Pentyl Nitrite Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pentyl nitrite is crucial for product quality control, stability studies, and pharmacokinetic assessments. This guide provides a comparative overview of three common analytical methods for the determination of this compound: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID), Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS), and a Spectrophotometric method based on the Griess reaction after hydrolysis.

Cross-Validation Workflow for Analytical Methods

Cross-validation is essential to ensure the consistency and reliability of analytical data when using different methods. A typical workflow involves comparing the results obtained from a new or alternative method against a validated reference method.

Cross-Validation Workflow cluster_planning Planning Phase cluster_execution Experimental Phase cluster_evaluation Data Evaluation cluster_conclusion Conclusion define_methods Define Reference and Test Methods set_criteria Set Acceptance Criteria (e.g., ±20% agreement) define_methods->set_criteria prep_samples Prepare QC Samples (Low, Medium, High Concentrations) set_criteria->prep_samples analyze_ref Analyze Samples with Reference Method prep_samples->analyze_ref analyze_test Analyze Samples with Test Method prep_samples->analyze_test compare_data Compare Datasets (e.g., Bland-Altman plot, % difference) analyze_ref->compare_data analyze_test->compare_data statistical_analysis Statistical Analysis compare_data->statistical_analysis pass Methods are Correlated statistical_analysis->pass Acceptance Criteria Met fail Investigate Discrepancy statistical_analysis->fail Acceptance Criteria Not Met

A generalized workflow for the cross-validation of two analytical methods.

Quantitative Performance Data

The following table summarizes the typical performance characteristics of the analytical methods discussed. It is important to note that these values are representative and may vary based on the specific instrumentation, sample matrix, and validation protocol.

ParameterHS-GC-FIDHS-GC-MSSpectrophotometry (Griess Reaction)
Principle Separation by volatility and polarity, detection by flame ionization.Separation by volatility and polarity, detection by mass-to-charge ratio.Colorimetric reaction following hydrolysis to nitrite.
Linearity (Range) Typically 1 - 100 µg/mLTypically 0.1 - 50 µg/mL0.5 - 15 µg/mL (for nitrite)[1]
Accuracy (% Recovery) 95 - 105%97 - 103%95 - 105% (for nitrite)
Precision (% RSD) < 5%< 3%< 5% (for nitrite)
Limit of Detection (LOD) ~0.5 µg/mL~0.05 µg/mL~4.21 ng/mL (for nitrite)[1]
Limit of Quantitation (LOQ) ~1 µg/mL~0.1 µg/mL0.012 µg/mL (for nitrite)[2]
Specificity Moderate to HighVery HighModerate (potential interferences)

Experimental Protocols

Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

This method is well-suited for the analysis of volatile compounds like this compound from various sample matrices.

  • Sample Preparation:

    • An aliquot of the sample (e.g., 1 mL of a solution or a specified weight of a solid) is placed into a headspace vial.

    • The vial is securely sealed with a septum and cap.

    • For biological samples, a matrix-matched calibration standard should be prepared.

  • Instrumentation:

    • Gas chromatograph equipped with a headspace autosampler and a Flame Ionization Detector (FID).

    • Capillary column: A non-polar or medium-polarity column (e.g., DB-1, DB-5) is typically used.

  • Analytical Conditions:

    • Headspace:

      • Vial Equilibration Temperature: 60-80°C

      • Vial Equilibration Time: 15-30 minutes

      • Loop Temperature: 90-110°C

      • Transfer Line Temperature: 110-130°C

    • Gas Chromatograph:

      • Injector Temperature: 200-250°C

      • Carrier Gas: Helium or Nitrogen at a constant flow rate.

      • Oven Temperature Program:

        • Initial Temperature: 40-60°C, hold for 2-5 minutes.

        • Ramp: 10-20°C/minute to 150-200°C.

        • Final Hold: 2-5 minutes.

      • Detector Temperature: 250-300°C

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method offers higher specificity and sensitivity compared to HS-GC-FID, providing structural information for peak identification.[3][4][5]

  • Sample Preparation:

    • The sample preparation is identical to the HS-GC-FID method.

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (quadrupole, ion trap, or time-of-flight).

    • A similar capillary column as in GC-FID is used.

  • Analytical Conditions:

    • Headspace and GC conditions: Similar to HS-GC-FID.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 35-200.

      • Ion Source Temperature: 200-230°C.

      • Transfer Line Temperature: 220-250°C.

      • For quantification, Selected Ion Monitoring (SIM) can be used to enhance sensitivity.

Spectrophotometry (Griess Reaction after Hydrolysis)

This colorimetric method involves the conversion of this compound to the nitrite ion, which is then quantified using the Griess reagent.[6][7][8]

  • Sample Preparation (Hydrolysis):

    • An aliquot of the sample containing this compound is diluted in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • The solution is heated (e.g., 60°C for 30 minutes) to facilitate the hydrolysis of this compound to pentanol and the nitrite ion. The efficiency of hydrolysis should be optimized and validated.

    • For protein-containing samples, deproteinization using a 10 kDa molecular weight cut-off filter may be necessary.[9]

  • Griess Reaction:

    • To 100 µL of the hydrolyzed sample in a 96-well plate, add 50 µL of 1% sulfanilamide in 5% phosphoric acid.

    • Incubate for 5-10 minutes at room temperature, protected from light.[7]

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Incubate for another 5-10 minutes at room temperature, protected from light.[7]

  • Instrumentation:

    • Spectrophotometer or microplate reader.

  • Analytical Conditions:

    • Measure the absorbance at approximately 540 nm.[6][7]

    • A standard curve is prepared using sodium nitrite standards (0-100 µM).

    • The concentration of nitrite in the sample is determined from the standard curve, and this is then used to calculate the original concentration of this compound, accounting for the dilution and hydrolysis efficiency.

References

A Comparative Guide to Pentyl Nitrite and Isobutyl Nitrite in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alkyl nitrites are versatile and indispensable reagents in modern organic synthesis, primarily serving as efficient nitrosating and diazotizing agents.[1] Their utility extends to a variety of transformations, including the synthesis of diazonium salts for Sandmeyer reactions, nitrosation of carbanions, and as sources of nitric oxide (NO) for C-H functionalization. Among the commonly used alkyl nitrites, pentyl nitrite (also known as amyl nitrite) and isobutyl nitrite are frequently employed. This guide provides an objective comparison of their performance in key synthetic applications, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in reagent selection.

Physical and Chemical Properties

The choice between this compound and isobutyl nitrite can be influenced by their physical properties, such as boiling point, density, and stability. These properties affect reaction conditions, handling, and storage. For instance, the lower boiling point of isobutyl nitrite may be advantageous for easier removal post-reaction, but it also makes it more volatile.

PropertyThis compoundIsobutyl Nitrite
Molecular Formula C₅H₁₁NO₂[2]C₄H₉NO₂[3]
Molecular Weight 117.15 g/mol [2]103.12 g/mol [3]
Appearance Yellowish liquid[2][4]Colorless to pale yellow liquid[3][5]
Boiling Point 104-106 °C[2]66-67 °C[3][6]
Density ~0.87 g/cm³ (at 20-22°C)[2]0.87 g/mL (at 25°C)[3]
Solubility in Water Slightly soluble, decomposes[2][7]Slightly soluble, decomposes[3][8]
Stability Decomposes on exposure to air, light, or water[4]. Should be stored in a refrigerator[7].Decomposes slowly in water. Sensitive to light and moisture[3][9].

Performance in Key Synthetic Reactions

Diazotization and Sandmeyer Reactions

The conversion of primary aromatic amines to diazonium salts is a cornerstone of synthetic chemistry, enabling access to a wide array of functional groups via subsequent reactions like the Sandmeyer reaction.[10][] Both this compound and isobutyl nitrite are effective reagents for these transformations, particularly under aprotic (non-aqueous) conditions, which can offer milder reaction pathways compared to the traditional sodium nitrite/strong acid method.[12]

A direct comparison in a flow reactor for diazonium salt formation found that this compound and isobutyl nitrite performed equally well, suggesting their reactivity in the initial diazotization step is comparable.[13] The choice of reagent often comes down to specific substrate solubility, desired reaction temperature, and solvent compatibility.

The table below summarizes representative yields for Sandmeyer-type reactions using different alkyl nitrites. While not all from a single comparative study, they illustrate the general effectiveness of these reagents.

Alkyl NitriteReaction TypeSubstrateProductYield (%)Reference
Isobutyl Nitrite Sandmeyer Bromination2-amino-5-isopropyl-4-(4-methoxyphenyl)-1,3-thiazole2-bromo-5-isopropyl-4-(4-methoxyphenyl)-1,3-thiazole67%[14]
Isoamyl Nitrite *Sandmeyer Bromination4-Amino-3,5-dimethylbenzonitrile4-Bromo-3,5-dimethylbenzonitrile~50%[15]
tert-Butyl Nitrite Sandmeyer Bromination4-Amino-N-cyclopropyl-3-methylbenzamide4-Bromo-N-cyclopropyl-3-methylbenzamide70%[16]
This compound Azide Synthesis4-tert-Butylaniline1-Azido-4-tert-butylbenzene52%[17]

Note: Isoamyl nitrite (isothis compound) is structurally very similar to this compound and is often used as a comparable reagent.[18][19]

C-H Functionalization and Nitrosation

Alkyl nitrites are also employed in C-H functionalization reactions, often acting as a source of an NO radical, which can initiate radical cascades or participate in the formation of new C-N or C-O bonds. While tert-butyl nitrite is more commonly cited in recent literature for these applications, both pentyl and isobutyl nitrite can serve as effective nitrosating agents for carbon and heteroatoms.[20][21] For example, this compound has been used for the nitrosation of ketones in the presence of acid.

Experimental Protocols

Representative Protocol: Sandmeyer Bromination using Isoamyl Nitrite

This protocol is adapted from a procedure for the Sandmeyer bromination of an aromatic amine.[15][16]

Materials:

  • Aromatic Amine (1.0 eq)

  • Isoamyl Nitrite (2.0 eq)

  • Copper(II) Bromide (CuBr₂) (2.0 eq)

  • Acetonitrile (ACN) as solvent

  • Saturated aqueous NH₄Cl

  • Ethyl Acetate for extraction

Procedure:

  • To a solution of the aromatic amine (e.g., 73.7 mmol) in acetonitrile (160 mL), add isoamyl nitrite (147.4 mmol) at room temperature.

  • Stir the resulting mixture for 10 minutes.

  • Add copper(II) bromide (147 mmol) portion-wise to the mixture.

  • Continue stirring at room temperature for 3 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (100 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired aryl bromide.

Mechanistic Visualizations

Aprotic Diazotization Mechanism

Alkyl nitrites (RONO) serve as the source for the key electrophile, the nitrosonium ion (NO⁺), in the diazotization of a primary aromatic amine (ArNH₂). The mechanism avoids the use of strong aqueous acids.

Caption: Generalized mechanism of aprotic diazotization using an alkyl nitrite.

Experimental Workflow for a Sandmeyer Reaction

The following diagram illustrates a typical laboratory workflow for performing a Sandmeyer reaction, from setup to product purification.

Sandmeyer_Workflow Setup 1. Dissolve Amine in Solvent (ACN) AddRONO 2. Add Alkyl Nitrite (e.g., this compound) Setup->AddRONO AddCuX2 3. Add Copper(II) Halide (e.g., CuBr₂) AddRONO->AddCuX2 React 4. Stir at Room Temp (Monitor by TLC/LCMS) AddCuX2->React Quench 5. Quench Reaction (aq. NH₄Cl) React->Quench Extract 6. Liquid-Liquid Extraction (Ethyl Acetate / Water) Quench->Extract Dry 7. Dry & Concentrate (Na₂SO₄, Rotovap) Extract->Dry Purify 8. Purify Product (Column Chromatography) Dry->Purify Product Final Product Purify->Product

Caption: Standard laboratory workflow for an aprotic Sandmeyer reaction.

Conclusion

Both this compound and isobutyl nitrite are highly effective reagents for organic synthesis, particularly for the diazotization of aromatic amines in Sandmeyer-type reactions.

  • Isobutyl Nitrite is more volatile (B.P. 67 °C), which can simplify its removal from a reaction mixture. Its efficacy is well-documented, providing good to high yields in Sandmeyer reactions.[14]

  • This compound has a higher boiling point (104-106 °C), making it less volatile and potentially easier to handle for reactions requiring elevated temperatures. It shows comparable reactivity to other common alkyl nitrites in diazotization processes.[13]

The ultimate choice between the two often depends on practical considerations such as the desired reaction temperature, the scale of the reaction, and the method of product purification. For most aprotic diazotization applications at or near room temperature, their performance is largely interchangeable, and selection can be based on availability and cost. Researchers should prioritize the specific requirements of their synthetic route and substrate when selecting the appropriate alkyl nitrite.

References

comparative study of the stability of different alkyl nitrites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alkyl nitrites are a class of organic compounds with diverse applications, from chemical synthesis to pharmaceuticals. However, their inherent instability presents a significant challenge in their storage, handling, and therapeutic use. This guide provides a comparative study of the stability of different alkyl nitrites, supported by experimental data, to aid researchers in selecting and utilizing these compounds effectively.

Factors Influencing Alkyl Nitrite Stability

The stability of alkyl nitrites is primarily influenced by three main factors:

  • Heat: Thermal energy can induce the homolytic cleavage of the weak oxygen-nitrogen bond.

  • Light: Photons, particularly in the UV range, can also lead to the cleavage of the O-N bond, initiating decomposition.

  • Hydrolysis: In the presence of water, alkyl nitrites can undergo hydrolysis to form the corresponding alcohol and nitrous acid. This process is catalyzed by both acids and bases.

Comparative Stability Data

The following tables summarize the available quantitative data on the stability of various alkyl nitrites under different stress conditions. It is important to note that the experimental conditions can vary between studies, making direct comparisons challenging.

Thermal Decomposition

The thermal decomposition of alkyl nitrites in the gas phase typically follows a first-order kinetic model. The primary step is the homolytic cleavage of the O-NO bond to form an alkoxy radical and nitric oxide.

Alkyl NitriteRate Coefficient (k, s⁻¹)Temperature Range (°C)Activation Energy (Ea, kcal/mol)
n-Propyl Nitritek = 2.75 x 10¹⁴ e-37650/RT170 - 21037.65
n-Butyl Nitritek = 9.91 x 10²¹ T-1.59e-21588/T427 - 727~42.9
Isobutyl Nitritek = 3.92 x 10²¹ T-1.58e-21162/T427 - 727~42.1

Note: The rate coefficients for n-butyl and isobutyl nitrite are given in a different format due to the experimental methodology (shock tube study) and the wider temperature range. A direct comparison of the pre-exponential factors and activation energies from different studies should be made with caution. Generally, an increase in the length of the alkyl chain leads to a slight increase in the rate of decomposition.

Hydrolytic Stability

The rate of hydrolysis of alkyl nitrites is significantly dependent on the pH of the medium and the structure of the alkyl group.

  • Acid-Catalyzed Hydrolysis: This is generally a rapid process.

  • Base-Catalyzed Hydrolysis: This process is typically much slower than acid-catalyzed hydrolysis.

A key structural factor influencing hydrolytic stability is the nature of the alkyl group (primary, secondary, or tertiary).

Alkyl Group TypeRelative Rate of Hydrolysis
PrimarySlowest
SecondaryIntermediate
TertiaryFastest

This trend is attributed to the stability of the carbocation intermediate formed during the reaction. Tertiary carbocations are the most stable, leading to a faster hydrolysis rate.

Experimental Protocols

The following are generalized methodologies for assessing the stability of alkyl nitrites.

Thermal Stability Assessment (Gas Phase)

This protocol is based on the principles of gas-phase kinetic studies.

  • Sample Preparation: A known concentration of the alkyl nitrite is prepared in an inert gas matrix within a sealed reaction vessel.

  • Temperature Control: The reaction vessel is placed in a thermostat-controlled oven or furnace to maintain a constant temperature.

  • Decomposition Monitoring: The concentration of the alkyl nitrite is monitored over time using a suitable analytical technique.

    • Gas Chromatography (GC): Aliquots of the gas mixture are periodically withdrawn and injected into a GC equipped with a suitable column (e.g., a non-polar or mid-polar capillary column) and a detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS). The decrease in the peak area of the alkyl nitrite is used to determine the rate of decomposition.

    • Infrared (IR) Spectroscopy: The reaction can be monitored in situ if the reaction vessel is an IR gas cell. The decrease in the absorbance of a characteristic vibrational band of the alkyl nitrite (e.g., the N=O stretch) is followed over time.

  • Data Analysis: The natural logarithm of the alkyl nitrite concentration is plotted against time. For a first-order reaction, this will yield a straight line, and the rate constant (k) can be determined from the slope. The experiment is repeated at several different temperatures to determine the activation energy (Ea) from an Arrhenius plot (ln(k) vs. 1/T).

Photochemical Stability Assessment

This protocol outlines a method for evaluating the stability of alkyl nitrites upon exposure to light.

  • Sample Preparation: A solution of the alkyl nitrite in a photochemically inert solvent (e.g., acetonitrile or a hydrocarbon) is prepared in a quartz cuvette or photoreactor.

  • Light Source: The sample is irradiated with a light source of a specific wavelength or a broad-spectrum lamp (e.g., a mercury lamp or a xenon arc lamp). The intensity of the light source should be controlled and measured.

  • Decomposition Monitoring: The degradation of the alkyl nitrite is monitored over time.

    • UV-Vis Spectrophotometry: The disappearance of the characteristic UV absorbance of the alkyl nitrite can be monitored directly in the cuvette.

    • High-Performance Liquid Chromatography (HPLC) or GC: Aliquots of the solution are taken at different time intervals and analyzed to determine the concentration of the remaining alkyl nitrite.

  • Data Analysis: The quantum yield of photodegradation can be determined by relating the rate of disappearance of the alkyl nitrite to the intensity of the absorbed light.

Hydrolytic Stability Assessment

This protocol describes a method to determine the rate of hydrolysis of alkyl nitrites at different pH values.

  • Buffer Preparation: A series of buffer solutions with different pH values are prepared.

  • Reaction Initiation: A small aliquot of the alkyl nitrite is added to the buffer solution, which is maintained at a constant temperature in a thermostatted water bath.

  • Reaction Monitoring: The concentration of the alkyl nitrite is monitored over time.

    • HPLC: Aliquots of the reaction mixture are injected into an HPLC system to separate the alkyl nitrite from its degradation products (the corresponding alcohol). The decrease in the peak area of the alkyl nitrite is followed.

    • pH-Stat Titration: If the hydrolysis produces an acidic or basic species, the reaction can be followed by titrating the reaction mixture with a standard acid or base to maintain a constant pH. The rate of addition of the titrant is related to the rate of hydrolysis.

  • Data Analysis: The rate constants for hydrolysis at different pH values are determined by plotting the concentration of the alkyl nitrite against time.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the primary decomposition pathway of alkyl nitrites and a general experimental workflow for stability assessment.

DecompositionPathway AlkylNitrite Alkyl Nitrite (R-O-N=O) AlkoxyRadical Alkoxy Radical (R-O•) AlkylNitrite->AlkoxyRadical Δ or hν NitricOxide Nitric Oxide (•N=O) AlkylNitrite->NitricOxide Δ or hν FurtherProducts Further Decomposition Products (Aldehydes, Alcohols) AlkoxyRadical->FurtherProducts

Caption: Primary decomposition pathway of alkyl nitrites.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_data Data Processing Prep Prepare Alkyl Nitrite in appropriate matrix Thermal Thermal Stress Prep->Thermal Photo Photochemical Stress Prep->Photo Hydro Hydrolytic Stress Prep->Hydro Monitor Monitor Decomposition (GC, HPLC, UV-Vis) Thermal->Monitor Photo->Monitor Hydro->Monitor Kinetics Determine Rate Constants and Stability Parameters Monitor->Kinetics

Caption: General workflow for alkyl nitrite stability testing.

Validating the Mechanism of Pentyl Nitrite in Cyanide Antagonism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pentyl nitrite's performance in cyanide antagonism with alternative antidotes, supported by experimental data. It details the methodologies of key experiments and visualizes the underlying signaling pathways to facilitate a deeper understanding of the mechanisms of action.

Introduction to Cyanide Toxicity and the Role of Nitrites

Cyanide is a potent and rapidly acting toxicant that inhibits cellular respiration by binding to the ferric iron in cytochrome c oxidase (cytochrome a3), a critical enzyme in the mitochondrial electron transport chain. This inhibition halts aerobic metabolism, leading to cellular hypoxia, metabolic acidosis, and, if untreated, rapid death.

For decades, nitrites, including amyl nitrite (an older term for this compound), have been a cornerstone of cyanide antidote therapy. Their mechanism of action, once thought to be singular, is now understood to be twofold, involving both the induction of methemoglobinemia and the direct action of nitric oxide (NO).

Dual Mechanisms of this compound in Cyanide Antagonism

This compound and other nitrites counteract cyanide poisoning through two primary pathways:

2.1. Methemoglobin-Mediated Sequestration of Cyanide:

The traditional and well-established mechanism involves the oxidation of ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin. Methemoglobin has a high affinity for cyanide, binding it to form the non-toxic cyanomethemoglobin. This reaction effectively sequesters cyanide in the bloodstream, preventing it from reaching and inhibiting cytochrome c oxidase in the mitochondria.[1]

2.2. Nitric Oxide-Mediated Reversal of Cytochrome c Oxidase Inhibition:

A more recently elucidated mechanism involves the biotransformation of nitrites to nitric oxide (NO).[1][2] NO can then directly antagonize the binding of cyanide to cytochrome c oxidase.[3] This is not a simple competitive inhibition; rather, NO can displace cyanide from the enzyme, thereby restoring its function and allowing the resumption of aerobic respiration.[3] Experimental evidence suggests that the antidotal effects of nitrites can be observed before significant levels of methemoglobin are formed, underscoring the importance of the NO-dependent pathway.[1]

Comparative Efficacy of Cyanide Antidotes

The following tables summarize quantitative data from animal studies, comparing the efficacy of this compound (amyl nitrite) and its alternatives.

Table 1: Efficacy of Nitrites and Other Antidotes in Animal Models of Cyanide Poisoning

Antidote(s)Animal ModelCyanide ChallengeEfficacy OutcomeReference
Amyl Nitrite (inhalation)Beagle Dog2.5 mg/kg Sodium Cyanide (IV)100% survival (15/15 animals)[4]
Sodium Nitrite (IV)Beagle Dog2.5 mg/kg Sodium Cyanide (IV)100% survival[4]
Sodium Nitrite + DMAPRatPotassium CyanideProtection Index: 2.5
Sodium Nitrite + HydroxylamineRatPotassium CyanideProtection Index: 2.0
Isoamyl NitriteMouseSub-lethal CyanideLess effective than equimolar sodium nitrite[1][5]
Sodium NitriteMouseLethal Cyanide100% rescue at 9.2 mg/kg (IM)
Sodium ThiosulfateMouseLethal Cyanide100% rescue at 300 mg/kg (IM)

Table 2: Comparison of Cobinamide and Other Antidotes in a Mouse Model of Cyanide Poisoning

AntidoteEfficacy Metric (ED₅₀)Potency vs. HydroxocobalaminReference
Cobinamide29 mg/kg11 times more potent (inhalation model)[1]
Hydroxocobalamin416 mg/kg-[1]

Experimental Protocols

4.1. In Vivo Efficacy Study of Amyl Nitrite in a Canine Model

  • Objective: To evaluate the effectiveness of inhaled amyl nitrite in reversing the lethal effects of cyanide poisoning.

  • Animal Model: Anesthetized adult beagle dogs.

  • Procedure:

    • Animals are instrumented to record hemodynamic and respiratory function.

    • A lethal dose of sodium cyanide (2.5 mg/kg) is administered intravenously.

    • Control animals receive only cyanide.

    • At 2 to 3 minutes post-cyanide administration, the treatment group receives amyl nitrite via inhalation.

    • Survival, cardiovascular parameters (heart rate, blood pressure), and respiratory function are monitored.

  • Endpoint: Survival of the animals.[4]

4.2. Measurement of Nitric Oxide Production Using the Griess Assay

  • Objective: To indirectly quantify nitric oxide production by measuring its stable oxidation product, nitrite.

  • Principle: The Griess reaction is a colorimetric assay where nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to form a colored azo compound. The intensity of the color is proportional to the nitrite concentration.

  • Procedure:

    • Sample Preparation: Biological samples (e.g., plasma, cell culture media) are collected. To measure total NOx (nitrite + nitrate), nitrate in the sample must first be reduced to nitrite using nitrate reductase.

    • Griess Reagent Preparation: Solutions of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic buffer are prepared.

    • Reaction: The Griess reagent is added to the samples and standards.

    • Measurement: The absorbance is measured at approximately 540 nm using a spectrophotometer.

    • Quantification: The nitrite concentration in the samples is determined by comparison to a standard curve of known nitrite concentrations.[6][7]

4.3. Determination of Methemoglobin Levels

  • Objective: To quantify the percentage of methemoglobin in a blood sample.

  • Principle: Co-oximetry is a spectrophotometric method that can differentiate between various hemoglobin species (oxyhemoglobin, deoxyhemoglobin, carboxyhemoglobin, and methemoglobin) based on their different light absorption spectra at multiple wavelengths.

  • Procedure:

    • A whole blood sample is collected.

    • The sample is analyzed using a co-oximeter.

    • The instrument measures the light absorbance at specific wavelengths and calculates the percentage of each hemoglobin derivative.

  • Note: Standard pulse oximetry is unreliable for measuring oxygen saturation in the presence of significant methemoglobinemia.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in cyanide toxicity and its antagonism by this compound.

Cyanide_Toxicity cluster_Mitochondrion Mitochondrion ETC Electron Transport Chain CytC_Oxidase Cytochrome c Oxidase (Fe³⁺) ETC->CytC_Oxidase e⁻ ATP ATP Synthesis ETC->ATP O2 O₂ CytC_Oxidase->O2 Reduces H2O H₂O O2->H2O CN Cyanide (CN⁻) CN->CytC_Oxidase Inhibits

Figure 1: Mechanism of Cyanide Toxicity.

Nitrite_Antagonism cluster_Bloodstream Bloodstream cluster_Mitochondrion Mitochondrion PentylNitrite This compound Hemoglobin Hemoglobin (Fe²⁺) PentylNitrite->Hemoglobin Oxidizes PentylNitrite_mito This compound Methemoglobin Methemoglobin (Fe³⁺) Hemoglobin->Methemoglobin Cyanide Cyanide (CN⁻) Methemoglobin->Cyanide Binds Cyanomethemoglobin Cyanomethemoglobin (Non-toxic) Cyanide->Cyanomethemoglobin CytC_Oxidase Cytochrome c Oxidase NO Nitric Oxide (NO) NO->CytC_Oxidase Displaces CN⁻ from PentylNitrite_mito->NO Metabolizes to

Figure 2: Dual Mechanisms of this compound Antagonism.

Experimental_Workflow cluster_InVivo In Vivo Efficacy cluster_InVitro Mechanism Validation AnimalModel Animal Model (e.g., Dog) CyanideAdmin Administer Lethal Dose of Cyanide AnimalModel->CyanideAdmin AntidoteAdmin Administer this compound CyanideAdmin->AntidoteAdmin Monitor Monitor Vital Signs & Survival AntidoteAdmin->Monitor MetHb_Assay Measure Methemoglobin (Co-oximetry) Monitor->MetHb_Assay Collect Samples NO_Assay Measure NO Production (Griess Assay) Monitor->NO_Assay Collect Samples Sample Biological Sample (Blood/Tissue) Sample->MetHb_Assay Sample->NO_Assay

Figure 3: Experimental Workflow for Validating this compound's Mechanism.

Conclusion

The mechanism of this compound in cyanide antagonism is multifaceted, involving both the established pathway of methemoglobin-mediated cyanide sequestration and the increasingly recognized role of nitric oxide in directly reversing the inhibition of cytochrome c oxidase. While effective, particularly in rapid, initial treatment, its efficacy relative to other modern antidotes like hydroxocobalamin warrants careful consideration, especially in light of potential side effects such as hypotension and excessive methemoglobinemia.[8] The experimental data and protocols outlined in this guide provide a framework for researchers and drug development professionals to objectively evaluate and compare the performance of this compound and its alternatives in the critical context of cyanide poisoning. Further research focusing on direct quantitative comparisons of inhaled nitrites with newer intravenous antidotes in standardized animal models is crucial for refining treatment protocols and improving patient outcomes.

References

A Comparative Analysis of Pentyl Nitrite's Physiological Effects Across Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physiological effects of pentyl nitrite (isoamyl nitrite) observed in various animal models. The data presented is compiled from multiple preclinical studies to assist researchers in understanding its pharmacological profile. This document outlines key quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows.

Quantitative Data Summary

The following tables summarize the key cardiovascular and neurobehavioral effects of this compound and related alkyl nitrites in different animal models.

Table 1: Cardiovascular Effects of this compound and Related Nitrites

Animal ModelCompoundAdministration Route & DoseKey Cardiovascular EffectMagnitude of EffectReference
Rat Isoamyl NitriteIntravenous Infusion (45 µ g/min )Reduction in Left Ventricular End-Diastolic Pressure42-58% initial reduction, sustained for up to 22 hours
Rat Sodium NitriteIntravenous Infusion (10-1000 µmol/kg over 5 min)Dose-dependent decrease in Mean Arterial Blood Pressure (MAP)Max. 55.9 ± 3.2% decrease with 1000 µmol/kg[1][2]
Pig Amyl NitriteInhalationDecrease in Mean Pulmonary Artery PressureFrom 42 ± 3 mmHg to 22 ± 3 mmHg at 5 minutes[3]
Pig Amyl NitriteInhalationDecrease in Pulmonary Vascular Resistance92% reduction from maximal pulmonary hypertension change[3]
Dog Amyl NitriteInhalation or Intravenous (0.03 and 0.15 mmol/kg)Decrease in Mean Arterial Pressure, followed by reflex tachycardia15 mmHg and 40 mmHg decrease, respectively[4]

Table 2: Neurobehavioral Effects of Isoamyl Nitrite

Animal ModelTestAdministration Route & DoseKey Neurobehavioral EffectObservationReference
Rat Rota-rod TestChronic InjectionImpaired Motor CoordinationSignificant impairment in motor coordination in chronically treated rats.
Mouse Morris Water Maze TestVarying Doses (injection)Impaired Learning and MemoryLowered capacity for learning and memory in both acquisition and retention tests.
Mouse Conditioned Place PreferenceIntraperitoneal (50 mg/kg)Abuse PotentialSignificantly increased drug-paired place preference.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Inhalation Exposure for Cardiovascular Assessment in Swine

This protocol is adapted from a study evaluating the effects of inhaled amyl nitrite on pulmonary hypertension.[3]

  • Animal Model: Adult swine.

  • Anesthesia: Anesthesia is induced and maintained throughout the experiment. Specific agents and dosages should be in accordance with approved institutional animal care and use protocols.[5]

  • Induction of Pulmonary Hypertension: Acute pulmonary hypertension is induced by a bolus administration of a thromboxane analogue, U46619, to create a model of cardiovascular collapse.

  • This compound Administration: A capsule of amyl nitrite is administered via inhalation.

  • Hemodynamic Monitoring: Key parameters such as mean pulmonary artery pressure, cardiac output, and mean arterial pressure are continuously monitored using appropriate catheterization and data acquisition systems. Pulmonary vascular resistance is calculated from these measurements.

  • Data Analysis: Hemodynamic parameters are recorded before and at specified time points after amyl nitrite administration to determine the magnitude and time course of the effects.

Rota-rod Test for Motor Coordination in Rodents

This protocol is a standard method for assessing motor coordination and balance.[6][7][8][9]

  • Apparatus: A rotating rod apparatus (rotarod) with adjustable speed. For rats, the rod diameter is typically around 6 cm, and for mice, 3 cm.[8]

  • Acclimation: Animals are habituated to the testing room for at least one hour before the test. A pre-training session involves placing the animals on the stationary or slowly rotating rod to acclimate them.

  • Drug Administration: Isoamyl nitrite or vehicle is administered via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test.

  • Testing Procedure:

    • The rat or mouse is placed on the rotating rod.

    • The rod's rotation is initiated at a constant low speed (e.g., 4-5 rpm) or with a gradually accelerating speed.

    • The latency to fall from the rod is recorded for each animal. The trial ends when the animal falls or after a predetermined cut-off time.

    • Multiple trials are typically conducted with an inter-trial rest period.

  • Data Analysis: The average latency to fall across trials is calculated and compared between the this compound-treated and control groups.

Morris Water Maze for Spatial Learning and Memory in Mice

This is a widely used test to evaluate hippocampus-dependent spatial learning and memory.[10][11][12][13][14]

  • Apparatus: A circular pool (water maze) filled with opaque water. A hidden escape platform is submerged just below the water's surface. Visual cues are placed around the room.

  • Acclimation: Mice are handled and habituated to the experimental room for several days before the start of the experiment.

  • Drug Administration: Isoamyl nitrite or vehicle is administered before the daily training sessions.

  • Training (Acquisition Phase):

    • Mice are placed in the water at one of several predetermined start locations.

    • The mouse swims to find the hidden platform. The time taken to find the platform (escape latency) is recorded.

    • If the mouse does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

    • The mouse is allowed to remain on the platform for a short period (e.g., 15-30 seconds).

    • This is repeated for several trials each day for a number of consecutive days.

  • Probe Trial (Memory Retention): 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim freely for a set duration. The time spent in the quadrant where the platform was previously located is measured.

  • Data Analysis: Escape latency during training and the time spent in the target quadrant during the probe trial are compared between the drug-treated and control groups.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Vasodilation

This compound, like other alkyl nitrites, primarily exerts its vasodilatory effects through the nitric oxide (NO) signaling pathway.

cluster_extracellular Extracellular Space / Bloodstream cluster_cell Vascular Smooth Muscle Cell Pentyl_Nitrite This compound NO Nitric Oxide (NO) Pentyl_Nitrite->NO Metabolic Conversion sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Calcium Decreased Intracellular Ca2+ Concentration PKG->Calcium Leads to Relaxation Myosin Light Chain Phosphatase Activation & Myosin Dephosphorylation Calcium->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Caption: Nitric oxide signaling pathway for this compound-induced vasodilation.

Experimental Workflow for Cardiovascular Assessment in Rodents

The following diagram illustrates a typical workflow for assessing the cardiovascular effects of this compound in a rat model.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Surgical_Prep Surgical Preparation (Anesthesia, Catheter Implantation) Animal_Acclimation->Surgical_Prep Baseline Baseline Hemodynamic Recording Surgical_Prep->Baseline Drug_Admin This compound Administration (e.g., IV infusion) Baseline->Drug_Admin Data_Collection Continuous Hemodynamic Monitoring (BP, HR, etc.) Drug_Admin->Data_Collection Data_Processing Data Processing and Parameter Calculation Data_Collection->Data_Processing Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Processing->Stats Results Results Interpretation and Reporting Stats->Results

Caption: Workflow for in vivo cardiovascular assessment of this compound in rats.

References

assessing the purity of commercially available pentyl nitrite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of commercially available pentyl nitrite, a critical reagent in various research and development applications. The purity of this compound can significantly impact experimental outcomes, making rigorous quality assessment essential. This document outlines detailed experimental protocols for purity determination using quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS), presents a comparative analysis of hypothetical commercial samples, and discusses common impurities.

Introduction

This compound, an alkyl nitrite, is utilized in organic synthesis and various pharmacological studies. However, its inherent instability can lead to the presence of significant impurities in commercial preparations, affecting its reactivity, safety profile, and experimental reproducibility. Common impurities include isomers such as isoamyl nitrite, the precursor alcohol (pentanol), and various degradation products.[1] Therefore, robust analytical methods are required to accurately quantify the purity of this compound and identify any contaminants.

Comparative Purity Analysis

To illustrate the potential variability in commercial this compound, this section presents a hypothetical comparative analysis of three representative commercial brands. The data is compiled into the following table, summarizing the quantitative analysis of the main component and key impurities.

Analyte Brand A (%) Brand B (%) Brand C (%)
n-Pentyl Nitrite96.592.198.8
isoamyl Nitrite1.84.50.5
1-Pentanol1.22.80.4
Nitrous Acid<0.10.3<0.1
Other Impurities0.50.30.3
Total Purity 96.5 92.1 98.8

Experimental Protocols

Accurate assessment of this compound purity relies on validated analytical methods. The following sections detail the protocols for quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical technique for purity determination, offering high precision and accuracy without the need for identical reference standards for each impurity.[2][3]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a tared NMR tube.

  • Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl3) containing a known concentration of an internal standard (e.g., maleic acid).[4]

  • Cap the NMR tube securely and gently mix until the sample is fully dissolved.

2. NMR Data Acquisition:

  • Acquire a proton (¹H) NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Ensure quantitative acquisition parameters are used, including a calibrated 90° pulse, a long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton), and a sufficient number of scans for a high signal-to-noise ratio (S/N > 250:1).[2]

3. Data Analysis:

  • Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals corresponding to the this compound (e.g., the triplet of the α-CH2 group) and the internal standard.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds, making it ideal for analyzing this compound and its impurities.[5][6]

1. Sample Preparation:

  • Prepare a stock solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards of this compound and any available impurity standards.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Split/splitless, operated in split mode (e.g., 50:1) at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 2 minutes.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

3. Data Analysis:

  • Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the amount of this compound and impurities by creating a calibration curve from the peak areas of the standard solutions.

Potential Impurities in Commercial this compound

The synthesis of this compound typically involves the reaction of pentanol with a nitrite salt in an acidic medium.[7] This process can lead to several impurities:

  • Isomers: Commercial pentyl alcohol may contain various isomers (e.g., isoamyl alcohol), leading to the formation of corresponding nitrite isomers (e.g., isoamyl nitrite).

  • Unreacted Starting Materials: Residual 1-pentanol and sodium nitrite may be present.

  • Degradation Products: this compound is susceptible to degradation, especially in the presence of light, air, and moisture, forming byproducts such as pentanol, nitrous acid, and various oxides of nitrogen.[1]

  • Byproducts of Synthesis: Side reactions during synthesis can generate other organic and inorganic compounds.

Workflow and Pathway Diagrams

To visually represent the processes described, the following diagrams are provided in the DOT language for Graphviz.

cluster_synthesis This compound Synthesis cluster_impurities Potential Impurities 1-Pentanol 1-Pentanol Reaction Reaction 1-Pentanol->Reaction Sodium Nitrite Sodium Nitrite Sodium Nitrite->Reaction Acid (H2SO4) Acid (H2SO4) Acid (H2SO4)->Reaction Crude this compound Crude this compound Reaction->Crude this compound Isomers Isomers Crude this compound->Isomers Residual Reactants Residual Reactants Crude this compound->Residual Reactants Degradation Products Degradation Products Crude this compound->Degradation Products Purification Purification Crude this compound->Purification Commercial this compound Commercial this compound Purification->Commercial this compound

Caption: Logical relationship of this compound synthesis and potential impurities.

cluster_qnmr qNMR Analysis cluster_gcms GC-MS Analysis Commercial Sample Commercial Sample Sample Prep (qNMR) Sample Prep (qNMR) Commercial Sample->Sample Prep (qNMR) Sample Prep (GC-MS) Sample Prep (GC-MS) Commercial Sample->Sample Prep (GC-MS) NMR Acquisition NMR Acquisition Sample Prep (qNMR)->NMR Acquisition Data Processing (qNMR) Data Processing (qNMR) NMR Acquisition->Data Processing (qNMR) Purity Calculation Purity Calculation Data Processing (qNMR)->Purity Calculation Final Purity Report Final Purity Report Purity Calculation->Final Purity Report GC-MS Acquisition GC-MS Acquisition Sample Prep (GC-MS)->GC-MS Acquisition Data Processing (GC-MS) Data Processing (GC-MS) GC-MS Acquisition->Data Processing (GC-MS) Impurity Identification & Quantification Impurity Identification & Quantification Data Processing (GC-MS)->Impurity Identification & Quantification Impurity Identification & Quantification->Final Purity Report

Caption: Experimental workflow for assessing the purity of this compound.

References

A Comparative Guide to the Nitrosation Kinetics of Alkyl Nitrites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the nitrosation kinetics of different alkyl nitrites, supported by experimental data from peer-reviewed literature. Understanding the reactivity of these reagents is crucial for their effective application in organic synthesis and for assessing the risk of nitrosamine formation in pharmaceutical products.

Introduction to Nitrosation by Alkyl Nitrites

Alkyl nitrites (RONO) are versatile reagents used for the introduction of a nitroso group (-NO) into various organic molecules, a process known as nitrosation. They are often employed in organic synthesis for the diazotization of amines and other transformations. The reactivity of alkyl nitrites as nitrosating agents varies significantly with their alkyl group structure and the reaction medium. In aqueous acidic solutions, nitrosation often proceeds through the in situ formation of nitrous acid (HNO₂) via hydrolysis of the alkyl nitrite. However, in non-aqueous, aprotic solvents such as acetonitrile, the direct reactivity of the alkyl nitrite can be observed and compared.

Comparative Kinetic Data

In acidic acetonitrile, the reactivity of various nitrosating agents has been established, following a clear trend. The reaction often proceeds via the formation of the nitrosonium ion (NO⁺), which is the key electrophilic species. For substrates where the formation of NO⁺ is the rate-limiting step, the kinetics are zero-order with respect to the substrate. For more reactive substrates like aromatic amines, the rate-limiting step is the attack of NO⁺ on the amine, leading to second-order kinetics.

A qualitative comparison of the reactivity of different alkyl nitrites in acetonitrile has been established as follows[1]:

HNO₂ > tert-butyl nitrite > i-propyl nitrite > isopentyl nitrite

The following table summarizes the available kinetic information.

Nitrosating AgentSubstrateSolventKey Kinetic FindingsReference
tert-Butyl nitriteAromatic AminesAcetonitrileSecond-order kinetics. Faster than i-propyl and isothis compound.[1]
i-Propyl nitriteAromatic AminesAcetonitrileSecond-order kinetics. Slower than tert-butyl nitrite.[1]
Isothis compoundAromatic AminesAcetonitrileSecond-order kinetics. Slower than i-propyl nitrite.[1]
n-Butyl nitriteN-methylbenzamideNeatProduct yield suggests lower reactivity than tert-butyl and isothis compound.
Isobutyl nitriteSulfanilamideAqueous bufferFirst-order in isobutyl nitrite and amine.
Propyl nitriteAniline derivativesPropan-1-olReaction is very slow without catalysts like halide ions.

It is important to note that in aqueous acidic solutions, the kinetics of nitrosation using different alkyl nitrites can be very similar. This is because the rate-limiting step is often the hydrolysis of the alkyl nitrite to nitrous acid. For tert-butyl nitrite, this hydrolysis is particularly rapid, making its nitrosation kinetics in aqueous acid virtually identical to those of nitrous acid itself.

Experimental Protocols

The following is a representative experimental protocol for determining the kinetics of nitrosation of a secondary amine with an alkyl nitrite in acetonitrile using UV-Vis spectrophotometry.

Objective: To determine the second-order rate constant for the nitrosation of N-methylaniline by an alkyl nitrite in acetonitrile.

Materials:

  • Alkyl nitrite (e.g., tert-butyl nitrite, isoamyl nitrite)

  • N-methylaniline

  • Acetonitrile (anhydrous)

  • Perchloric acid (as catalyst)

  • UV-Vis spectrophotometer with a temperature-controlled cell holder

  • Stopped-flow apparatus (for fast reactions)

  • Glassware (volumetric flasks, syringes, etc.)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of N-methylaniline of known concentration in anhydrous acetonitrile.

    • Prepare a stock solution of the alkyl nitrite of known concentration in anhydrous acetonitrile. This should be done immediately before use as alkyl nitrites can be unstable.

    • Prepare a stock solution of perchloric acid in anhydrous acetonitrile.

  • Kinetic Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the N-nitroso-N-methylaniline product. This is typically in the UV region.

    • Equilibrate the reactant solutions and the spectrophotometer cell to the desired reaction temperature (e.g., 25 °C).

    • For a typical kinetic run, the concentration of N-methylaniline should be in large excess compared to the concentration of the alkyl nitrite to ensure pseudo-first-order conditions.

    • Initiate the reaction by rapidly mixing the N-methylaniline solution with the alkyl nitrite solution in the spectrophotometer cell. For fast reactions, a stopped-flow apparatus is essential for rapid mixing and data acquisition.

    • Record the absorbance at the λmax of the product as a function of time. Data collection should continue until the reaction is complete (i.e., the absorbance reaches a stable plateau).

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A_∞ - (A_∞ - A₀)e^(-k_obs * t) where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the absorbance at the end of the reaction.

    • To determine the second-order rate constant (k₂), perform a series of experiments varying the concentration of N-methylaniline while keeping the alkyl nitrite concentration constant.

    • Plot the observed pseudo-first-order rate constants (k_obs) against the concentration of N-methylaniline. The slope of this linear plot will be the second-order rate constant (k₂).

Mandatory Visualization

Nitrosation_Kinetics_Workflow cluster_prep Solution Preparation cluster_kinetic Kinetic Measurement cluster_analysis Data Analysis prep_amine Prepare N-methylaniline stock solution thermo Equilibrate solutions and cell to temp. prep_amine->thermo prep_nitrite Prepare Alkyl Nitrite stock solution prep_nitrite->thermo prep_acid Prepare Perchloric Acid stock solution prep_acid->thermo mix Rapidly mix reactants (Stopped-flow) thermo->mix measure Monitor Absorbance (λmax) vs. Time mix->measure fit_data Fit Absorbance vs. Time data to determine k_obs measure->fit_data plot_k Plot k_obs vs. [Amine] fit_data->plot_k calc_k2 Determine Second-Order Rate Constant (k₂) from slope plot_k->calc_k2

Caption: Experimental workflow for determining the kinetics of nitrosation.

Signaling Pathways and Logical Relationships

The nitrosation of a secondary amine (R₂NH) by an alkyl nitrite (RONO) in the presence of an acid catalyst (H⁺) in an aprotic solvent like acetonitrile can be represented by the following signaling pathway.

Nitrosation_Mechanism cluster_activation Activation of Alkyl Nitrite cluster_formation Formation of Nitrosating Agent cluster_nitrosation Nitrosation of Amine RONO Alkyl Nitrite (RONO) Protonated_RONO Protonated Alkyl Nitrite (RONO-H⁺) RONO->Protonated_RONO + H⁺ H_ion H⁺ H_ion->Protonated_RONO NO_plus Nitrosonium Ion (NO⁺) Protonated_RONO->NO_plus - ROH ROH Alcohol (ROH) Protonated_RONO->ROH Nitrosamine N-Nitrosamine (R₂N-NO) NO_plus->Nitrosamine + R₂NH Amine Secondary Amine (R₂NH) Amine->Nitrosamine H_ion2 H⁺ Nitrosamine->H_ion2 - H⁺

Caption: General mechanism of acid-catalyzed nitrosation by alkyl nitrites.

References

Evaluating the Efficacy of Pentyl Nitrite Against Other Cyanide Antidotes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of pentyl nitrite and other prominent cyanide antidotes, supported by available experimental data. The information is intended to assist researchers and professionals in understanding the mechanisms, advantages, and limitations of each therapeutic agent.

Mechanisms of Action: A Comparative Overview

Cyanide exerts its toxicity primarily by inhibiting cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, thereby halting cellular respiration. Cyanide antidotes counteract this effect through various mechanisms:

  • This compound (and other Alkyl Nitrites): These compounds are volatile liquids administered by inhalation. Their primary mechanism involves the induction of methemoglobinemia.[1] this compound oxidizes the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin. Methemoglobin has a high affinity for cyanide, binding it to form the less toxic cyanomethemoglobin. This sequesters cyanide from cytochrome c oxidase, allowing cellular respiration to resume.[1][2] A secondary mechanism may involve the generation of nitric oxide (NO), which could directly compete with cyanide at the cytochrome c oxidase binding site.

  • Hydroxocobalamin: This antidote, a precursor to vitamin B12, contains a cobalt ion that directly binds to the cyanide ion with high affinity, forming cyanocobalamin (vitamin B12).[3] This stable, non-toxic compound is then excreted in the urine. This mechanism does not interfere with oxygen transport in the blood.

  • Sodium Thiosulfate: This agent acts as a sulfur donor for the mitochondrial enzyme rhodanese.[1][2] Rhodanese catalyzes the conversion of cyanide to the much less toxic thiocyanate, which is then renally excreted. This is a natural detoxification pathway that is augmented by the administration of exogenous sodium thiosulfate. However, this process is relatively slow.[1]

  • Dicobalt Edetate: This chelating agent directly binds to cyanide. However, it is associated with significant toxicity if administered in the absence of cyanide poisoning.

Below is a diagram illustrating the primary mechanisms of action for these cyanide antidotes.

Cyanide Antidote Mechanisms cluster_blood Bloodstream cluster_mitochondria Mitochondria Hemoglobin (Fe2+) Hemoglobin (Fe2+) Methemoglobin (Fe3+) Methemoglobin (Fe3+) Hemoglobin (Fe2+)->Methemoglobin (Fe3+) This compound Cyanomethemoglobin Cyanomethemoglobin Methemoglobin (Fe3+)->Cyanomethemoglobin Cyanide Excreted Excreted Cyanomethemoglobin->Excreted Hydroxocobalamin Hydroxocobalamin Cyanocobalamin (Vitamin B12) Cyanocobalamin (Vitamin B12) Hydroxocobalamin->Cyanocobalamin (Vitamin B12) Cyanide Cyanide Cyanide Hydroxocobalamin->Cyanide Cyanocobalamin (Vitamin B12)->Excreted Cytochrome c Oxidase Cytochrome c Oxidase Cyanide->Cytochrome c Oxidase Inhibits Thiocyanate Thiocyanate Cyanide->Thiocyanate Sodium Thiosulfate Sodium Thiosulfate Sodium Thiosulfate->Cyanide Sodium Thiosulfate->Thiocyanate Rhodanese Thiocyanate->Excreted This compound This compound This compound->Hemoglobin (Fe2+)

Figure 1: Mechanisms of Cyanide Antidotes

Quantitative Efficacy Comparison

Direct comparative studies evaluating the efficacy of this compound alongside modern antidotes like hydroxocobalamin are limited in recent literature. However, animal models provide valuable insights into the relative effectiveness of different therapeutic strategies. A study in a swine model of acute cyanide toxicity compared the combination of hydroxocobalamin with sodium thiosulfate to the combination of sodium nitrite (a compound with a similar mechanism to this compound) with sodium thiosulfate.

ParameterHydroxocobalamin + Sodium Thiosulfate GroupSodium Nitrite + Sodium Thiosulfate Group
Number of Subjects 1212
Cyanide Dose at Hypotension (mg/kg) 5.65.9
Time to Hypotension (minutes) 31.328.6
Mortality during Antidote Infusion 1/122/12
Return to Baseline Mean Arterial Pressure Faster return, improvement starting at 5 minutes (p<0.05)Slower return
Mortality at 40 minutes post-intoxication No statistically significant differenceNo statistically significant difference
Serum Acidosis and Lactate at 40 minutes No statistically significant differenceNo statistically significant difference

Table 1: Comparison of Hydroxocobalamin and Sodium Nitrite in a Swine Model of Acute Cyanide Toxicity [4]

This study suggests that while both treatment regimens were effective in terms of overall survival in this model, the hydroxocobalamin combination led to a more rapid hemodynamic recovery.[4] Another study in a swine model found that sodium thiosulfate alone failed to reverse cyanide-induced shock, whereas hydroxocobalamin was effective.[5]

Older studies in dogs demonstrated that amyl nitrite inhalation improved cardiovascular and respiratory function and survival compared to no treatment.[6] However, the lack of modern, direct comparative studies with hydroxocobalamin makes a definitive quantitative comparison challenging.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the results of comparative studies. The following is a summary of the protocol used in the swine model study comparing hydroxocobalamin and sodium nitrite.

A Representative Experimental Protocol: Swine Model of Acute Cyanide Toxicity [4]

  • Subjects: Twenty-four female swine.

  • Anesthesia and Instrumentation: Animals were intubated and anesthetized. Continuous arterial and cardiac output monitoring was established.

  • Cyanide Intoxication: A continuous intravenous infusion of cyanide was administered until severe hypotension was induced.

  • Antidote Administration: The animals were randomly assigned to one of two treatment groups (n=12 each):

    • Group 1: Intravenous hydroxocobalamin (150 mg/kg) + sodium thiosulfate (413 mg/kg).

    • Group 2: Intravenous sodium nitrite (10 mg/kg) + sodium thiosulfate (413 mg/kg).

  • Monitoring: Hemodynamic parameters, blood gases, lactate levels, and cyanide blood levels were monitored for 40 minutes after the start of the antidote infusion.

  • Statistical Analysis: Repeated measures of analysis of covariance and post hoc t-tests were used to determine significance.

The workflow for such an experiment can be visualized as follows:

Experimental Workflow Animal Preparation Animal Preparation Anesthesia & Instrumentation Anesthesia & Instrumentation Animal Preparation->Anesthesia & Instrumentation Baseline Data Collection Baseline Data Collection Anesthesia & Instrumentation->Baseline Data Collection Cyanide Infusion Cyanide Infusion Baseline Data Collection->Cyanide Infusion Induction of Hypotension Induction of Hypotension Cyanide Infusion->Induction of Hypotension Randomization Randomization Induction of Hypotension->Randomization Group 1: Hydroxocobalamin + Na2S2O3 Group 1: Hydroxocobalamin + Na2S2O3 Randomization->Group 1: Hydroxocobalamin + Na2S2O3 Group 2: Sodium Nitrite + Na2S2O3 Group 2: Sodium Nitrite + Na2S2O3 Randomization->Group 2: Sodium Nitrite + Na2S2O3 Post-treatment Monitoring Post-treatment Monitoring Group 1: Hydroxocobalamin + Na2S2O3->Post-treatment Monitoring Group 2: Sodium Nitrite + Na2S2O3->Post-treatment Monitoring Data Analysis Data Analysis Post-treatment Monitoring->Data Analysis Results Results Data Analysis->Results

Figure 2: Generalized Experimental Workflow

Discussion and Conclusion

The choice of a cyanide antidote depends on the clinical scenario, including the severity of poisoning and the available resources.

  • This compound: Its primary advantage is the route of administration (inhalation), which can be initiated before intravenous access is established.[7] However, its efficacy in producing therapeutic levels of methemoglobin can be variable, and it can cause hypotension and may be contraindicated in patients with smoke inhalation due to the potential for co-existing carboxyhemoglobinemia.[8]

  • Hydroxocobalamin: This antidote is increasingly favored as a first-line treatment due to its rapid onset of action, high affinity for cyanide, and favorable safety profile.[1] It does not impair oxygen-carrying capacity and is considered safe for use in a wide range of patients.

  • Sodium Thiosulfate: While effective in detoxifying cyanide, its slow onset of action makes it less suitable for monotherapy in severe, acute poisoning.[1] It is often used in conjunction with a faster-acting agent like a nitrite or hydroxocobalamin.

The logical relationship for selecting a cyanide antidote in a clinical setting is summarized below.

Cyanide Antidote Selection Logic Suspected Cyanide Poisoning Suspected Cyanide Poisoning Assess Severity & Patient Status Assess Severity & Patient Status Suspected Cyanide Poisoning->Assess Severity & Patient Status Severe Poisoning Severe Poisoning Assess Severity & Patient Status->Severe Poisoning Yes Mild/Moderate Poisoning Mild/Moderate Poisoning Assess Severity & Patient Status->Mild/Moderate Poisoning No IV Access Available? IV Access Available? Severe Poisoning->IV Access Available? Immediate Action Supportive Care & Monitoring Supportive Care & Monitoring Mild/Moderate Poisoning->Supportive Care & Monitoring Administer Hydroxocobalamin (First-line) Administer Hydroxocobalamin (First-line) IV Access Available?->Administer Hydroxocobalamin (First-line) Yes Consider Inhaled Amyl/Pentyl Nitrite (Bridging) Consider Inhaled Amyl/Pentyl Nitrite (Bridging) IV Access Available?->Consider Inhaled Amyl/Pentyl Nitrite (Bridging) No Consider Adjunctive Sodium Thiosulfate Consider Adjunctive Sodium Thiosulfate Administer Hydroxocobalamin (First-line)->Consider Adjunctive Sodium Thiosulfate Establish IV Access Establish IV Access Consider Inhaled Amyl/Pentyl Nitrite (Bridging)->Establish IV Access Administer Hydroxocobalamin Administer Hydroxocobalamin Establish IV Access->Administer Hydroxocobalamin Administer Hydroxocobalamin->Consider Adjunctive Sodium Thiosulfate Consider Sodium Thiosulfate Consider Sodium Thiosulfate Supportive Care & Monitoring->Consider Sodium Thiosulfate

Figure 3: Clinical Decision Logic for Cyanide Antidotes

References

Safety Operating Guide

Navigating the Safe Disposal of Pentyl Nitrite in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the proper handling and disposal of chemical reagents like pentyl nitrite are paramount to ensuring a safe and compliant work environment. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with established safety protocols and environmental regulations. Adherence to these procedures is critical for protecting laboratory personnel and the surrounding environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to observe standard laboratory safety measures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[1]

  • Ventilation: All handling and disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when dealing with concentrated solutions.[1]

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and collect it in a sealed container for disposal as hazardous waste.[1][2] For larger spills, evacuate the area and follow your institution's established emergency protocols.[1]

  • Ignition Sources: this compound is a flammable liquid.[3][4][5] Keep it away from heat, sparks, open flames, and other ignition sources.[2][3][6] Use non-sparking tools and explosion-proof equipment when handling the substance.[2][4][6]

This compound Disposal Procedures

There are two primary methods for the disposal of this compound waste, contingent on the quantity and concentration of the solution.

Disposal MethodApplicable ToKey Parameters
Dilution and Neutralization Small quantities of dilute solutions- Solution concentration must be weaker than 5%.[1]- pH of the diluted solution must be between 6 and 9.[1]
Hazardous Waste Collection Larger volumes or more concentrated solutions- Store in a clearly labeled, sealed, and appropriate container.[1][7]- Contact your institution's EHS department.[1]

Experimental Protocol: Dilution and Neutralization

This method is suitable only for small quantities of dilute this compound solutions (weaker than 5%) .

Objective: To safely neutralize and dispose of small quantities of dilute this compound waste via drain disposal.

Materials:

  • Dilute this compound waste solution (<5%)

  • Large excess of cold water

  • Mild alkali (e.g., sodium bicarbonate or soda ash)

  • pH indicator strips or a calibrated pH meter

  • Appropriate PPE (safety goggles, lab coat, nitrile gloves)

  • Chemical fume hood

Procedure:

  • Dilution: In a chemical fume hood, further dilute the nitrite-containing waste with a large excess of cold water.[1] The final concentration should be well below 5%.

  • pH Adjustment: Slowly add a mild alkali, such as sodium bicarbonate or soda ash, to the diluted solution while stirring.[1]

  • pH Monitoring: Periodically check the pH of the solution using pH indicator strips or a pH meter. Continue adding the mild alkali until the pH is stable between 6 and 9.[1]

  • Drain Disposal: With the cold water tap running to create a continuous flow, slowly pour the neutralized and diluted solution down the drain.[1]

  • Flushing: Continue to run cold water down the drain for several minutes after the solution has been poured to ensure it is thoroughly flushed through the plumbing system.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_dilution Dilution and Neutralization cluster_hazardous Hazardous Waste Collection start Start: this compound Waste Generated check_quantity Assess Quantity and Concentration of Waste start->check_quantity is_small_dilute Is it a small quantity of a dilute solution (<5%)? check_quantity->is_small_dilute dilute_neutralize Proceed with Dilution and Neutralization Protocol is_small_dilute->dilute_neutralize Yes hazardous_waste Treat as Hazardous Waste is_small_dilute->hazardous_waste No step1_dilute Step 1: Dilute with large excess of water dilute_neutralize->step1_dilute step2_ph Step 2: Adjust pH to 6-9 with mild alkali step1_dilute->step2_ph step3_drain Step 3: Pour down drain with running cold water step2_ph->step3_drain step4_flush Step 4: Flush drain with plenty of water step3_drain->step4_flush end_disposed End: Waste Disposed step4_flush->end_disposed containerize Containerize: Store in a labeled, sealed, and appropriate container hazardous_waste->containerize contact_ehs Contact EHS: Arrange for hazardous waste pickup containerize->contact_ehs contact_ehs->end_disposed

Caption: Decision workflow for this compound disposal.

In all cases, if there is any uncertainty regarding the appropriate disposal method, it is always best to err on the side of caution. Treat the waste as hazardous and consult your institution's Environmental Health and Safety (EHS) department for guidance.[1] Proper disposal of chemical waste is a cornerstone of a responsible and safe laboratory environment.

References

Essential Safety and Logistical Information for Handling Pentyl Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like pentyl nitrite is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a highly flammable and harmful substance, the use of appropriate personal protective equipment is mandatory to prevent exposure.[1][2] The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles or Face ShieldMust provide protection against chemical splashes.[2] A full-face respirator can also serve as eye protection.[3]
Skin Protection Chemical-resistant GlovesNitrile gloves are recommended.[3] Avoid latex gloves as they may not offer adequate chemical resistance.[3] Always inspect gloves for degradation or punctures before use.
Protective ClothingWear a long-sleeved lab coat or chemical-resistant apron.[4] For extensive exposure, consider using chemical-resistant coveralls.[3][5] Ensure clothing covers all exposed skin.[3]
Closed-toe ShoesShoes must be made of a chemical-resistant material.[6]
Respiratory Protection Organic Vapor RespiratorA respirator with cartridges specifically designed for organic vapors is recommended.[3] For extended periods of use or in enclosed spaces, a full-face respirator provides additional protection for the eyes and face.[3] Work should be conducted in a well-ventilated area or under a chemical fume hood.[4][7]

Handling and Storage Procedures

Proper handling and storage are critical to minimize the risks associated with this compound.

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][7]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources as it is highly flammable.[8][9][10]

  • Use non-sparking tools and explosion-proof equipment.[2][4][8]

  • Ground and bond containers and receiving equipment to prevent static discharge.[2][8]

  • Avoid direct contact with skin and eyes, and prevent inhalation of vapors.[1][8]

  • Do not eat, drink, or smoke in areas where this compound is handled.[8]

  • Wash hands thoroughly after handling.[8][10]

Storage:

  • Store in a cool, dry, and well-ventilated place.[7][11]

  • Keep the container tightly closed and protected from light.[4][8][10]

  • Store away from incompatible materials and sources of ignition.[4]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is necessary.

Spill Response:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Eliminate Ignition Sources: Remove all sources of ignition from the area.[8]

  • Contain the Spill: Use an inert absorbent material, such as sand or earth, to contain the spill.[8][9] Do not use combustible materials like sawdust.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal.[2][8]

  • Decontaminate: Clean the spill area thoroughly.

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][10]

  • Skin Contact: Immediately remove contaminated clothing.[8][10] Rinse the affected skin area with plenty of water for at least 15 minutes.[8] Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.[8]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[8]

  • Waste Chemical: this compound should be disposed of as hazardous waste.[7] It can be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[9]

  • Contaminated Materials: Absorbent materials, gloves, and other disposable items contaminated with this compound should be placed in a sealed container and disposed of as hazardous waste.[7]

  • Containers: Do not reuse empty containers. They should be treated as hazardous waste.

It is recommended to contact a licensed professional waste disposal service to ensure proper disposal.

Visual Workflow: this compound Spill Response

The following diagram outlines the step-by-step procedure for responding to a this compound spill in a laboratory setting.

Spill_Response_Workflow spill This compound Spill Occurs evacuate Evacuate Immediate Area (Non-Essential Personnel) spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) spill->ppe ignition Eliminate Ignition Sources (Heat, Sparks, Flames) evacuate->ignition ppe->ignition ventilate Ensure Adequate Ventilation (Fume Hood) ignition->ventilate contain Contain Spill with Inert Absorbent Material ventilate->contain collect Collect Absorbed Material (Use Non-Sparking Tools) contain->collect container Place in a Sealed, Labeled Waste Container collect->container decontaminate Decontaminate Spill Area container->decontaminate dispose Dispose of Waste (Follow Hazardous Waste Protocols) decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for handling a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.